molecular formula C10H7Cl2N B039776 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile CAS No. 124276-57-9

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Cat. No.: B039776
CAS No.: 124276-57-9
M. Wt: 212.07 g/mol
InChI Key: SJDZLTHRJVBKJM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile is a structurally distinct chemical compound of significant interest in medicinal chemistry and neuroscience research. It is primarily recognized as a key synthetic precursor and a potential pharmacologically active molecule. Its core research value lies in its application as a versatile building block for the synthesis of more complex organic molecules, particularly those targeting neurological receptors and enzymes. The cyclopropane ring introduces significant steric and electronic constraints, while the 3,4-dichlorophenyl moiety is a common pharmacophore in ligands for various central nervous system (CNS) targets.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDZLTHRJVBKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246417
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
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Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-57-9
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. Due to the limited availability of experimental data in public literature, this document primarily presents predicted values for its physicochemical properties. Information on a general synthetic approach for a structurally related compound is included to offer insights into potential synthetic routes. Currently, there is no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. This guide highlights the existing knowledge gaps and underscores the need for further experimental investigation to fully characterize this compound for potential applications in research and drug development.

Chemical Properties and Data

This compound, with the CAS number 124276-57-9, possesses a molecular formula of C₁₀H₇Cl₂N and a molecular weight of 212.08 g/mol .[1][2] The majority of the available data on its chemical properties are predicted values derived from computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂N[1][2]
Molecular Weight 212.08 g/mol [1][2]
Boiling Point 344.1 ± 42.0 °C (Predicted)[1]
Density 1.38 ± 0.1 g/cm³ (Predicted)[1]
Melting Point No data available
Solubility No data available
pKa No data available
logP No data available

It is important to note that experimental validation of these predicted values is crucial for any application. The lack of data for properties such as melting point, solubility, pKa, and logP significantly hinders a complete understanding of the compound's behavior in various chemical and biological systems.

Experimental Protocols

General Synthetic Approach for a Related Compound (Cyclopentane Analog):

The synthesis of the cyclopentane analog involves a two-step process:

  • Deprotonation: 3,4-Dichlorobenzeneacetonitrile is treated with a strong base, such as sodium hydride, in an aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere at a reduced temperature (e.g., 0 °C). This step generates a carbanion.

  • Cyclization: The carbanion is then reacted with a suitable dihaloalkane, in this case, 1,4-dibromobutane, to form the cyclopentane ring via intramolecular cyclization.

Purification of the final product is typically achieved through chromatographic techniques, such as flash chromatography on silica gel.

Logical Workflow for Potential Synthesis:

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product & Purification 3,4-Dichlorophenylacetonitrile 3,4-Dichlorophenylacetonitrile Deprotonation Deprotonation 3,4-Dichlorophenylacetonitrile->Deprotonation 1,2-Dibromoethane 1,2-Dibromoethane Cyclization Cyclization 1,2-Dibromoethane->Cyclization Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Deprotonation Aprotic Solvent (e.g., DMF) Aprotic Solvent (e.g., DMF) Aprotic Solvent (e.g., DMF)->Deprotonation Deprotonation->Cyclization Carbanion Intermediate Crude Product Crude Product Cyclization->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound G cluster_motifs Structural Motifs cluster_potential_activities Potential (Hypothetical) Areas of Biological Investigation Molecule 1-(3,4-Dichlorophenyl)- cyclopropanecarbonitrile Cyclopropane Ring Cyclopropane Ring Molecule->Cyclopropane Ring Dichlorophenyl Group Dichlorophenyl Group Molecule->Dichlorophenyl Group Nitrile Group Nitrile Group Molecule->Nitrile Group Enzyme Inhibition Enzyme Inhibition Cyclopropane Ring->Enzyme Inhibition Known bioisostere Agrochemical Activity Agrochemical Activity Cyclopropane Ring->Agrochemical Activity Present in some pesticides Receptor Binding Receptor Binding Dichlorophenyl Group->Receptor Binding Common pharmacophore Antimicrobial Activity Antimicrobial Activity Dichlorophenyl Group->Antimicrobial Activity Found in some antimicrobials Nitrile Group->Enzyme Inhibition Can act as a warhead

References

In-Depth Technical Guide: 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS Number 124276-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile is a synthetic organic compound featuring a dichlorinated phenyl ring attached to a cyclopropane ring bearing a nitrile group. While specific, in-depth public research on this exact molecule is limited, its structural motifs—the dichlorophenyl group and the cyclopropylnitrile moiety—are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible experimental protocol for its synthesis based on analogous compounds, and an exploration of its potential applications in drug development by examining the biological activities of structurally related molecules.

Chemical and Physical Properties

Currently, detailed experimentally determined physical and spectral data for this compound are not widely available in public literature. The following table summarizes basic chemical identifiers and predicted properties.

PropertyValueSource
CAS Number 124276-57-9
Molecular Formula C₁₀H₇Cl₂N[1]
Molecular Weight 212.08 g/mol [1]
Predicted Boiling Point 344.1 ± 42.0 °C[1]
Predicted Density 1.38 ± 0.1 g/cm³[1]
IUPAC Name 1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, based on the synthesis of analogous 1-phenylcyclopropane carbonitrile derivatives, a viable synthetic route can be proposed. This involves the α-alkylation of a substituted phenylacetonitrile with a 1,2-dihaloethane. One publication reports the synthesis of 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile with a 62% yield, although the detailed methodology is not provided.[2]

Proposed Experimental Protocol: α-Alkylation of (3,4-Dichlorophenyl)acetonitrile

This protocol is adapted from general procedures for the synthesis of similar 1-arylcyclopropanecarbonitriles.

dot

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • (3,4-Dichlorophenyl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium hydride (NaH) or another suitable base (e.g., aqueous NaOH with a phase-transfer catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate for chromatography elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (a slight molar excess) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (3,4-Dichlorophenyl)acetonitrile in anhydrous DMF to the stirred suspension.

  • Stir the mixture at 0 °C for approximately 30 minutes to allow for the formation of the carbanion.

  • To this mixture, add 1,2-dibromoethane (a slight molar excess) dropwise, maintaining the temperature at or below room temperature.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in heptane as the eluent, to yield the pure this compound.

Potential Applications in Drug Development

While there is no specific information on the biological activity or pharmacological applications of this compound, the structural components of the molecule are found in various biologically active compounds.

The Cyclopropyl Moiety: The cyclopropane ring is a valuable structural motif in medicinal chemistry. Its rigid nature can help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group is often introduced to improve the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

The Dichlorophenyl Group: The dichlorophenyl substituent is present in numerous approved drugs and investigational compounds across various therapeutic areas. The chlorine atoms can influence the lipophilicity, electronic properties, and metabolic stability of a molecule.

The Nitrile Group: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can be a key pharmacophoric element. In some cases, it serves as a bioisostere for other functional groups.

Given these characteristics, this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents, potentially in areas such as oncology, infectious diseases, or neuroscience.

Potential Signaling Pathways and Mechanism of Action

Without experimental data on the biological activity of this compound, any discussion of its mechanism of action or interaction with signaling pathways is speculative. However, based on its structure, several avenues for investigation could be proposed.

dot

Potential_Biological_Investigation cluster_screening Initial Screening cluster_downstream Downstream Investigation Target_Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., anti-proliferative, anti-microbial) Target_Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., enzyme inhibition, receptor binding) Target_Compound->Target_Based_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification Target_Deconvolution Target Deconvolution Hit_Identification->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis Target_Deconvolution->Pathway_Analysis MOA_Studies Mechanism of Action Studies Pathway_Analysis->MOA_Studies

Caption: A logical workflow for the biological evaluation of the target compound.

A primary approach to elucidating the biological activity of this compound would involve high-throughput screening against a panel of cancer cell lines or microbial strains. Positive hits from such screens would then necessitate target identification studies to determine the specific protein or pathway with which the compound interacts. Techniques such as chemical proteomics could be employed for this purpose. Once a target is identified, further biochemical and cellular assays would be required to unravel the precise mechanism of action and its impact on relevant signaling pathways.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While currently lacking detailed characterization and biological data in the public domain, its synthesis is feasible based on established chemical methodologies. The presence of the dichlorophenyl and cyclopropylnitrile moieties suggests that this compound could serve as a valuable building block or lead structure for the development of novel therapeutics. Future research should focus on its synthesis, full characterization, and comprehensive biological evaluation to uncover its potential pharmacological applications.

References

Biological activity of dichlorophenyl cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Dichlorophenyl Cyclopropane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane derivatives are a significant class of compounds in medicinal chemistry, valued for the unique structural and electronic properties imparted by the three-membered carbocyclic ring.[1][2] The incorporation of a cyclopropane moiety can enhance metabolic stability, increase potency, and modulate the physicochemical properties of a molecule.[2] When combined with a dichlorophenyl group, these derivatives exhibit a wide spectrum of biological activities, including potent antitumor, antimicrobial, and enzyme-inhibiting properties.[1][3][4] This guide provides a comprehensive overview of the biological activities of dichlorophenyl cyclopropane derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Antitumor and Antiproliferative Activity

A significant area of research for dichlorophenyl cyclopropane derivatives has been their potential as anticancer agents, particularly against hormone-dependent cancers like breast cancer.[3][5]

Mechanism of Action: Estrogen Receptor (ER) Antagonism

Many dichlorophenyl cyclopropane derivatives function as antiestrogens.[5] They act as competitive inhibitors of estradiol binding to the estrogen receptor (ER), which is a key driver of proliferation in ER-positive breast cancer cells, such as the MCF-7 cell line.[3][5] By blocking the receptor, these compounds inhibit the growth-stimulating action of estradiol.[3] Some derivatives, such as 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs), have been evaluated as "pure" antiestrogens, meaning they show little to no intrinsic estrogenic (agonistic) activity themselves.[5]

The following diagram illustrates the simplified signaling pathway of estrogen and the inhibitory action of dichlorophenyl cyclopropane derivatives.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling and Inhibition cluster_0 Estradiol Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) Estradiol->ER Binds & Activates ER->p1 DCP_Derivative Dichlorophenyl Cyclopropane Derivative DCP_Derivative->ER Competitively Binds & Inhibits ERE Estrogen Response Element (ERE) in DNA Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation & Growth Transcription->Proliferation Leads to p1->ERE Binds to

Caption: Inhibition of Estrogen Receptor (ER) Signaling Pathway.
Quantitative Data: Antiproliferative and ER Binding Activity

The efficacy of these compounds is quantified through receptor binding assays and cell proliferation inhibition studies.

Compound Class/NumberAssay TypeCell Line / SystemQuantitative DataReference
1,1-dichloro-2,3-diphenylcyclopropane derivatives (Compounds 8, 10, 14, 23, 29, 30)Antiproliferative ActivityMCF-7 Human Breast Cancer20-37% mean inhibition over 6 days[3]
1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs)ER Binding AffinityImmature Rat Uterine CytosolRelative Binding Affinities (RBA): 0.1-3.6% of estradiol[5]
DTACs (Compounds 4d, 5a, 5c, 7a, 7b)Antiproliferative ActivityMCF-7 Human Breast CancerDose-dependent inhibition[5]
(Z)-1,1-dichloro-2-[4-[2-(dimethylamino)ethoxy]-phenyl]-2-(4-methoxyphenyl)-3-phenylcyclopropane (7b)In vivo Antiuterotrophic AssayImmature MouseDose-dependent decrease in uterine weight comparable to MER 25[5]
Experimental Protocols

This assay measures a compound's ability to compete with radiolabeled estradiol for binding to the ER.

  • Preparation of Cytosol: Uteri from immature rats are homogenized in a buffer solution. The homogenate is then centrifuged at high speed to obtain a supernatant fraction (cytosol) containing the estrogen receptors.

  • Competitive Binding: A constant amount of [³H]estradiol (radiolabeled estradiol) is incubated with aliquots of the cytosol in the presence of varying concentrations of the test compound (the dichlorophenyl cyclopropane derivative).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Unbound estradiol is separated from the receptor-bound estradiol, typically using a dextran-coated charcoal suspension which adsorbs the small, unbound molecules.

  • Quantification: The radioactivity of the supernatant, which contains the receptor-[³H]estradiol complex, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined. This is used to calculate the Relative Binding Affinity (RBA) compared to estradiol itself.

This assay assesses the ability of a compound to inhibit the growth of ER-positive human breast cancer cells.

  • Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum.

  • Plating: Cells are seeded into multi-well plates and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a medium containing a known concentration of estradiol (to stimulate growth) and varying concentrations of the test compound. Control wells receive estradiol only.

  • Incubation: The cells are incubated for a period of several days (e.g., 6 days).[3]

  • Growth Assessment: Cell proliferation is measured. This can be done by various methods, such as direct cell counting, or more commonly, using viability assays like the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The growth of treated cells is compared to the control cells to determine the percentage of growth inhibition.

The following diagram outlines a typical workflow for in vitro screening of these compounds.

In_Vitro_Screening_Workflow General Workflow for In Vitro Cytotoxicity Screening Start Synthesized Dichlorophenyl Cyclopropane Derivatives Culture 1. Culture Cancer Cell Line (e.g., MCF-7, SW620) Start->Culture Plate 2. Seed Cells into Multi-Well Plates Culture->Plate Treat 3. Treat Cells with Various Compound Concentrations Plate->Treat Incubate 4. Incubate for Defined Period (e.g., 48-72h) Treat->Incubate Assay 5. Perform Viability Assay (e.g., MTT, WST8) Incubate->Assay Measure 6. Measure Absorbance/ Fluorescence Assay->Measure Analyze 7. Data Analysis: Calculate % Inhibition, IC50/GI50 Measure->Analyze End Identify Active Compounds Analyze->End

Caption: Workflow for In Vitro Screening of Novel Compounds.

Antimicrobial Activity

Certain dichlorophenyl cyclopropane derivatives have demonstrated notable activity against various microbial pathogens, including bacteria and fungi.[4][6][7]

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide was found to be bioactive against the KARI enzyme of Escherichia coli.[6] Another study on cis-gem-dichlorocyclopropane dicarbamates showed strong activity against Gram-positive bacteria, with some compounds being more potent than commercial antibiotics against Staphylococcus aureus.[4] A broader screening of amide derivatives containing cyclopropane identified compounds with moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/NumberOrganismAssay TypeQuantitative Data (MIC₈₀)Reference
Amide Derivatives (F5, F9, F29, F53)Staphylococcus aureusMicrodilution32 and 64 µg/mL[7]
Amide Derivatives (F9, F31, F45)Escherichia coliMicrodilution32 and 64 µg/mL[7]
Amide Derivatives (F8, F24, F42)Candida albicansMicrodilution16 µg/mL[7][8]
Amide Derivatives (F5, F7, F9, etc.)Candida albicansMicrodilution32 and 64 µg/mL[7]
Experimental Protocol

This is a standardized method used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganism, no compound) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

  • Reading Results: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The MIC₈₀ is the concentration that inhibits 80% of the growth compared to the positive control.

Structure-Activity Relationships (SAR)

The biological activity of dichlorophenyl cyclopropane derivatives is highly dependent on their specific chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in a compound's physicochemical properties with its biological activity to guide the design of more potent molecules.[9][10][11] For example, in the antiestrogen series, the polarity and stereochemistry of substituents on the cyclopropane and phenyl rings significantly influence ER binding affinity and antiproliferative activity.[3][5] Similarly, for antimicrobial agents, the nature and position of amide and aryl groups are critical for their potency and spectrum of activity.[7]

The diagram below illustrates the fundamental concept of QSAR.

QSAR_Concept Concept of Quantitative Structure-Activity Relationship (QSAR) Structures Set of Chemical Structures (e.g., Dichlorophenyl Cyclopropane Analogs) Descriptors Calculate Molecular Descriptors (e.g., Lipophilicity, Steric, Electronic Properties) Structures->Descriptors Activity Experimental Biological Activity Data (e.g., IC50, MIC) Structures->Activity Model Develop Mathematical Model (Statistical Correlation) Descriptors->Model Activity->Model Predict Predict Activity of New, Untested Compounds Model->Predict Design Guide Rational Design of More Potent Compounds Model->Design

Caption: The logical workflow of a QSAR study.

Conclusion

Dichlorophenyl cyclopropane derivatives represent a versatile chemical scaffold with significant therapeutic potential. Their biological activities, prominently as antitumor and antimicrobial agents, are well-documented. The antiestrogenic mechanism of action against breast cancer cells is a particularly well-studied area, demonstrating the utility of these compounds in targeting specific cellular pathways. The quantitative data from various in vitro and in vivo assays confirm their potency, while established experimental protocols provide a clear framework for their continued evaluation and development. Future research, guided by structure-activity relationship studies, will be crucial for optimizing the efficacy and safety profiles of this promising class of molecules, paving the way for new drug candidates.

References

Mechanism of action for nitrile-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action for Nitrile-Containing Compounds

Introduction

The nitrile, or cyano, functional group (-C≡N) has become an increasingly vital component in modern medicinal chemistry.[1][2] With over 60 small molecule drugs containing this moiety on the market, its unique physicochemical properties are strategically leveraged to enhance pharmacological and pharmacokinetic profiles.[3][4] Nitrile-containing pharmaceuticals are used to treat a wide array of diseases, including cancer, diabetes, viral infections, and cardiovascular conditions.[1][3]

This guide provides a detailed exploration of the mechanisms through which nitrile-containing compounds exert their therapeutic effects. It covers the fundamental non-covalent and covalent interactions that govern their binding to biological targets, their metabolic fate, and the experimental methodologies used to elucidate these actions.

Physicochemical Properties of the Nitrile Group

The therapeutic versatility of the nitrile group stems from its distinct electronic and structural characteristics.

  • Geometry and Size : The C≡N group is linear and has a small molecular volume, allowing it to fit into narrow, sterically congested binding pockets within proteins.[3][5]

  • Polarity and Electronics : The high electronegativity of the nitrogen atom and the triple bond create a strong dipole moment, rendering the carbon atom electrophilic and the nitrogen atom a lone pair donor.[3][6][7] This polarity allows the nitrile to act as a strong hydrogen bond acceptor.[5][8]

  • Bioisosterism : The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and halogen groups.[1] As a hydroxyl or carboxyl surrogate, it can form crucial hydrogen bonds with protein backbones, amino acid side chains, or bridging water molecules.[5][8] When substituting a ketone, it can mimic the polar interactions of the carbonyl oxygen.[8]

Mechanisms of Action

Nitrile-containing compounds modulate biological targets through two primary mechanisms: non-covalent interactions and covalent inhibition.

Non-Covalent Interactions

In many pharmaceuticals, the nitrile group is a key component for molecular recognition, engaging in various non-covalent interactions to enhance binding affinity and specificity.[5][8]

  • Hydrogen Bonding : The nitrogen's lone pair of electrons makes the nitrile an effective hydrogen bond acceptor.[3] X-ray crystallography has revealed hydrogen bonds between the nitrile nitrogen and amino acid residues like arginine and serine, or with water molecules within the active site.[5][8] For instance, in the androgen receptor antagonist bicalutamide, the nitrile group participates in a hydrogen bond to an arginine residue, mimicking the 3-keto functionality of dihydrotestosterone.[8]

  • Polar and Dipole Interactions : The strong dipole of the nitrile facilitates polar interactions within the binding pocket.[5] In some nonsteroidal inhibitors, arylnitriles function as a carbonyl equivalent, engaging in similar polar contacts.[8]

  • π-System Polarization : When attached to an aromatic ring, the nitrile's strong electron-withdrawing nature polarizes the π-system.[1][5] This can enhance π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) and may make the aromatic ring less susceptible to oxidative metabolism.[1][5]

Covalent Inhibition

The electrophilic nature of the nitrile carbon allows it to act as a reactive moiety, or "warhead," that can form a covalent bond with nucleophilic residues in a protein's active site.[3][4] This strategy has gained significant attention, leading to approved drugs for diabetes and COVID-19.[3][4]

The primary targets are cysteine and serine residues.[3] The reaction with a cysteine thiol or a serine hydroxyl group leads to the formation of a thioimidate or O-imidate adduct, respectively.[9][10] This covalent interaction can be either reversible or irreversible.

  • Reversible Covalent Inhibition : This is the most common form of covalent interaction for nitrile inhibitors. The formation of the thioimidate adduct is reversible, establishing an equilibrium between the free inhibitor and the covalently bound complex.[3][11] This mechanism provides the benefits of high potency and prolonged target engagement associated with covalent binding, while potentially reducing the risk of off-target effects and immunogenicity compared to irreversible inhibitors.[12]

    • Example - Cysteine Protease Inhibition : Dipeptidyl nitriles are potent reversible inhibitors of cysteine proteases like cathepsins.[9][10] The nitrile group reacts with the active site cysteine to form a covalent, yet reversible, thioimidate adduct.[9][10] This mechanism is central to the action of Cathepsin C inhibitors like brensocatib.[9]

    • Example - Serine Protease Inhibition : α-Amino nitriles, such as the antidiabetic drug vildagliptin, function as reversible inhibitors of serine proteases like dipeptidyl peptidase IV (DPP-IV).[5] The active site serine attacks the nitrile, resulting in strong, reversible inhibition with a slow off-rate.[5]

Diagram 1. Kinetic scheme for reversible covalent inhibition.
  • Irreversible Covalent Inhibition : While less common, some nitrile-containing compounds are designed to be irreversible inhibitors. This can be achieved by incorporating a second electrophilic site or a leaving group into the molecule, which "traps" the initial covalent adduct.[11] For example, a compound could be designed where the nitrogen of the initially formed thioimidate performs a subsequent intramolecular attack, creating a stable cyclic adduct and preventing reversal.[11]

Pharmacokinetic and Metabolic Profile

The nitrile group generally imparts favorable pharmacokinetic properties.

  • Metabolic Stability : In most pharmaceuticals, the nitrile group is robust and not readily metabolized, often passing through the body unchanged.[5][8] This metabolic stability can contribute to a longer half-life and improved bioavailability.[3][13] Placing the nitrile on an aromatic ring or a fully substituted (quaternary) carbon prevents oxidation at the adjacent carbon, thereby blocking a key metabolic pathway.[5]

  • Toxicity and Cyanide Release : A primary safety concern with nitriles is the potential for metabolic release of toxic cyanide.[3] However, this is not a common pathway for most modern nitrile-containing drugs.[5] Cyanide release typically occurs only when an alkylnitrile has an adjacent C-H bond, which can be oxidized by cytochrome P450 (CYP) enzymes to form an unstable cyanohydrin that decomposes.[5][14][15] This risk is mitigated in drug design by using arylnitriles or placing the nitrile on a quaternary carbon.[5]

  • CYP-Mediated Metabolism : While often stable, nitriles can be substrates for CYP enzymes. In rare cases, CYP3A4 has been shown to mediate the oxidative conversion of a nitrile directly to an amide, where the oxygen atom is derived from molecular O₂, not water.[16]

G

Diagram 2. Simplified metabolic fate of nitrile compounds.

Case Studies and Quantitative Data

The mechanisms described are best illustrated by examining specific drug classes and their associated potencies.

Drug/Compound ClassTargetMechanism of ActionPotency (IC₅₀)Reference(s)
Vildagliptin Dipeptidyl Peptidase IV (DPP-IV)Reversible Covalent (Serine)-[5]
Brensocatib Cathepsin C (CatC)Reversible Covalent (Cysteine)-[9]
Dipeptide Nitriles Cathepsin C (CatC)Reversible Covalent (Cysteine)10 nM - 1000 nM[17]
Anastrozole AromataseNon-Covalent (H-bonding/Polar)-[5]
Bicalutamide Androgen ReceptorNon-Covalent (H-bonding)-[8]

Experimental Protocols

Elucidating the mechanism of action of nitrile inhibitors requires a combination of biochemical and cellular assays.

Protocol: Assessing Reversible Covalent Enzyme Inhibition

This protocol outlines a general method to determine the kinetic parameters for a reversible covalent inhibitor.[12][18][19]

Objective : To determine the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ).

Materials :

  • Purified target enzyme

  • Nitrile-containing inhibitor compound

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer

  • Microplate reader

Methodology :

  • Enzyme and Inhibitor Preparation : Prepare stock solutions of the enzyme and inhibitor in a suitable buffer (e.g., PBS with 0.1% DMSO).

  • Progress Curve Analysis :

    • In a 96-well plate, add varying concentrations of the inhibitor.

    • Initiate the reaction by adding a fixed concentration of the enzyme and substrate simultaneously.

    • Immediately begin monitoring the change in fluorescence or absorbance over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis :

    • The resulting progress curves (product formation vs. time) will show a decrease in reaction velocity as the covalent adduct forms.

    • Fit each curve to a single exponential decay equation to determine the observed rate of inactivation (kₒᵦₛ) for each inhibitor concentration.

    • Plot the calculated kₒᵦₛ values against the inhibitor concentration ([I]).

    • Fit this plot to a hyperbolic equation to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).

G start Start prep Prepare serial dilutions of nitrile inhibitor start->prep mix Mix Enzyme, Substrate, and Inhibitor in plate prep->mix read Monitor reaction progress in plate reader over time mix->read plot1 Generate progress curves (Product vs. Time) read->plot1 fit1 Fit curves to exponential decay to calculate k_obs for each [I] plot1->fit1 plot2 Plot k_obs vs. [Inhibitor] fit1->plot2 fit2 Fit plot to hyperbolic equation plot2->fit2 end Determine k_inact and K_i fit2->end

Diagram 3. Workflow for covalent inhibitor kinetic analysis.
Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to confirm that a compound binds to its intended protein target within intact cells.[20][21][22] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[20]

Objective : To verify target engagement in a cellular environment.

Materials :

  • Cultured cells expressing the target protein

  • Nitrile-containing compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating blocks

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

Methodology :

  • Cell Treatment : Treat cultured cells with the nitrile compound or vehicle control for a defined period (e.g., 1 hour).

  • Heat Challenge :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis and Fractionation :

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated (denatured) protein fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis :

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

    • Quantify the band intensities and plot them against temperature to generate a melting curve for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates target stabilization and thus, target engagement.

G start Culture and treat cells with compound or vehicle heat Aliquot cells and apply temperature gradient (Heat Challenge) start->heat lyse Lyse cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to separate soluble (supernatant) and aggregated (pellet) proteins lyse->centrifuge detect Analyze soluble fraction by Western Blot for target protein centrifuge->detect plot Plot protein abundance vs. temperature to generate melting curve detect->plot end Compare curves to detect thermal shift (ΔT_m) plot->end

Diagram 4. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The nitrile group is a remarkably versatile and powerful pharmacophore in drug design.[5] Its ability to engage in a wide range of non-covalent interactions and, critically, to act as a covalent warhead provides medicinal chemists with a flexible tool to achieve high potency and selectivity.[3] Understanding the specific mechanisms of action, from reversible covalent inhibition of proteases to non-covalent polarization of aromatic systems, is essential for the rational design of next-generation therapeutics. The continued application of detailed biochemical and cellular protocols will further unlock the potential of nitrile-containing compounds in addressing a multitude of clinical needs.

References

Spectroscopic and Synthetic Profile of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic information for the compound 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS RN: 124276-57-9). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in the public domain, this document presents a detailed, generalized synthetic protocol for 1-arylcyclopropanecarbonitriles. Furthermore, this guide includes a compilation of experimental spectroscopic data for structurally related compounds, namely the key precursor 3,4-Dichlorophenylacetonitrile and the parent structure cyclopropanecarbonitrile, to serve as a reference for researchers. The provided information is intended to support synthetic efforts and aid in the characterization of this and similar compounds.

Introduction

This compound is a halogenated aromatic cyclopropane derivative. Compounds within this class are of interest in medicinal chemistry and materials science due to their unique conformational properties and potential as building blocks for more complex molecules. The dichlorophenyl moiety imparts specific electronic and lipophilic characteristics, while the cyclopropyl ring introduces conformational rigidity. The nitrile group can serve as a versatile synthetic handle for further chemical transformations.

This guide addresses the current lack of publicly available, detailed spectroscopic data for this compound by providing a robust framework for its synthesis and characterization based on established methods for analogous compounds.

General Synthesis of 1-Arylcyclopropanecarbonitriles

A common and effective method for the synthesis of 1-arylcyclopropanecarbonitriles is the cyclopropanation of the corresponding arylacetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions. This approach offers good yields and operational simplicity.

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation

This protocol is a generalized procedure adapted from established methods for the synthesis of 1-arylcyclopropanecarbonitriles.

Materials:

  • Arylacetonitrile (e.g., 3,4-Dichlorophenylacetonitrile)

  • 1,2-Dibromoethane or 1,2-Dichloroethane

  • Aqueous Sodium Hydroxide (50%)

  • Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride - TEBAC)

  • Toluene or other suitable organic solvent

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator).

Procedure:

  • To a vigorously stirred mixture of the arylacetonitrile (1 equivalent), 1,2-dibromoethane (1.2-1.5 equivalents), and the phase-transfer catalyst (0.02-0.05 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (excess).

  • Heat the reaction mixture to 40-60 °C and maintain vigorous stirring for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow General Synthesis of 1-Arylcyclopropanecarbonitriles Arylacetonitrile Arylacetonitrile (e.g., 3,4-Dichlorophenylacetonitrile) Reaction Phase-Transfer Catalyzed Cyclopropanation (40-60 °C, 4-8h) Arylacetonitrile->Reaction Reagents 1,2-Dihaloethane 50% aq. NaOH PTC (e.g., TEBAC) Toluene Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product 1-Arylcyclopropanecarbonitrile Purification->Product

Caption: General workflow for the synthesis of 1-arylcyclopropanecarbonitriles.

Spectroscopic Data

Spectroscopic Data for 3,4-Dichlorophenylacetonitrile

3,4-Dichlorophenylacetonitrile is the direct precursor for the synthesis of the title compound. Its spectral features, particularly those of the dichlorophenyl group, are expected to be largely retained in the final product.

Table 1: Spectroscopic Data for 3,4-Dichlorophenylacetonitrile (CAS RN: 3218-49-3)

Spectroscopic Technique Observed Data Source
¹H NMR Spectral data available, typically showing aromatic protons and a singlet for the methylene protons (CH₂CN).[1][2]
¹³C NMR Spectral data available.[2]
IR Spectroscopy Characteristic peaks for aromatic C-H, C=C, and the nitrile (C≡N) stretching vibrations.[2][3]
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern observed.[2][3]
Spectroscopic Data for Cyclopropanecarbonitrile

Cyclopropanecarbonitrile provides the characteristic spectral signatures for the cyclopropyl ring and the nitrile group.

Table 2: Spectroscopic Data for Cyclopropanecarbonitrile (CAS RN: 5500-21-0)

Spectroscopic Technique Observed Data Source
¹H NMR Multiplets corresponding to the cyclopropyl protons.[4][5]
¹³C NMR Resonances for the cyclopropyl carbons and the nitrile carbon.[4]
IR Spectroscopy Peaks for C-H stretching of the cyclopropyl ring and a strong, sharp peak for the C≡N stretch.[6][7]
Mass Spectrometry Molecular ion peak and fragmentation pattern characteristic of the cyclopropyl ring.[6][7]

Predicted Spectroscopic Data for this compound

In the absence of experimental data, computational methods can provide predicted spectroscopic information. Researchers are encouraged to use commercially or academically available software to predict the ¹H and ¹³C NMR spectra, as well as the IR and mass spectra, based on the known structure. These predictions can serve as a valuable guide for the identification and characterization of the synthesized compound.

Conclusion

This technical guide consolidates the available information on the synthesis and spectroscopic characteristics relevant to this compound. While direct experimental data for the title compound remains elusive, the provided general synthetic protocol and the spectroscopic data of its key precursor and parent structure offer a solid foundation for researchers in the fields of chemical synthesis and drug development. It is anticipated that this information will facilitate the successful synthesis and characterization of this and other related 1-arylcyclopropanecarbonitrile derivatives. Future work should focus on the experimental determination and publication of the spectroscopic data for this compound to enrich the public scientific record.

References

Unveiling 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: A Technical Review of Its Synthesis and Potential as a TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile is a synthetic organic compound characterized by a central cyclopropane ring bonded to a dichlorinated phenyl group and a nitrile functional group. Its chemical structure, particularly the presence of the dichlorophenyl moiety, suggests potential interactions with biological targets implicated in pain and inflammation signaling pathways. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis and exploring its putative role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception. While direct experimental data on the biological activity of this specific compound is limited, this paper will draw upon structure-activity relationships of analogous compounds to build a strong rationale for its investigation as a potential therapeutic agent.

Chemical Properties

PropertyValueSource
CAS Number 124276-57-9ChemUniverse
Molecular Formula C₁₀H₇Cl₂NChemUniverse
Molecular Weight 212.08 g/mol ChemUniverse
Purity 95%ChemUniverse

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclopropanation of 3,4-dichlorophenylacetonitrile. A detailed experimental protocol, adapted from procedures for analogous compounds, is provided below.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-Dichlorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3,4-dichlorophenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.

  • Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide. With vigorous stirring, add the NaOH solution dropwise to the reaction mixture at room temperature.

  • Addition of Cyclopropanating Agent: Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound. A study on a similar synthesis of 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile reported a yield of 62%.[2]

G cluster_reagents Starting Materials cluster_process Reaction and Purification A 3,4-Dichlorophenylacetonitrile E Reaction in Toluene at 60°C A->E B 1,2-Dibromoethane B->E C Sodium Hydroxide (50% aq.) C->E D Tetrabutylammonium Bromide (TBAB) D->E F Aqueous Workup and Extraction E->F G Drying and Solvent Evaporation F->G H Column Chromatography G->H I This compound H->I

Synthetic workflow for this compound.

Putative Biological Target: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons. It is a polymodal nociceptor activated by various stimuli, including heat (>43°C), acidic conditions, and endogenous and exogenous ligands such as capsaicin. Activation of TRPV1 leads to the sensation of pain, and its sensitization contributes to hyperalgesia in inflammatory conditions. Consequently, TRPV1 antagonists are being actively investigated as potential analgesics.

The chemical structure of this compound shares key features with known TRPV1 antagonists. Specifically, the presence of a substituted phenyl ring is a common motif in many TRPV1 modulators. The dichlorophenyl group, in particular, has been incorporated into potent antagonists. The cyclopropyl moiety can serve as a rigid scaffold, which is often beneficial for receptor binding. While direct experimental evidence is lacking for this specific compound, its structural characteristics strongly suggest that it may act as a competitive antagonist at the TRPV1 receptor.

G This compound This compound TRPV1 TRPV1 This compound->TRPV1 Antagonism Calcium Influx Calcium Influx TRPV1->Calcium Influx Channel Opening Noxious Stimuli (Heat, Acid, Capsaicin) Noxious Stimuli (Heat, Acid, Capsaicin) Noxious Stimuli (Heat, Acid, Capsaicin)->TRPV1 Activation Cell Membrane Cell Membrane Pain Signal Transduction Pain Signal Transduction Calcium Influx->Pain Signal Transduction

Proposed mechanism of action via TRPV1 antagonism.

Conclusion

This compound is a readily synthesizable molecule with structural features that suggest its potential as a novel TRPV1 antagonist. The synthetic route via cyclopropanation of the corresponding phenylacetonitrile is straightforward and has been demonstrated for analogous compounds. While direct biological data for this specific molecule is not yet available in the public domain, the strong rationale based on structure-activity relationships of known TRPV1 antagonists warrants its further investigation. Future studies should focus on its synthesis, purification, and in vitro evaluation of its activity at the TRPV1 receptor to confirm its antagonistic properties and determine its potency. Such data would be a crucial first step in evaluating its potential as a lead compound for the development of new analgesic agents.

References

The Cyclopropyl Nitrile Moiety: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropanecarbonitrile core, a strained three-membered carbocycle bearing a nitrile group, represents a cornerstone structural motif in modern medicinal chemistry. Its unique stereoelectronic properties have proven invaluable in the design of novel therapeutics, offering a strategic tool to enhance potency, modulate physicochemical properties, and improve metabolic stability. This technical guide provides a comprehensive overview of the discovery and history of cyclopropanecarbonitrile compounds, detailed experimental protocols for their synthesis, and a summary of their significant role in the development of clinically important drugs.

Discovery and History

The investigation of cyclopropanecarbonitrile, also known as cyanocyclopropane, dates back to the mid-20th century. While earlier syntheses of the cyclopropane ring were known, the specific characterization of the nitrile derivative gained attention later. One of the earliest detailed studies of its physical properties was through microwave and rotational spectroscopy in 1958 by Friend and Dailey[1]. This work was crucial in determining the compound's structure and electronic properties[1].

Historically, the most fundamental and enduring method for the preparation of cyclopropanecarbonitrile is the intramolecular cyclization of 4-chlorobutyronitrile using a strong base[1][2]. This method, elegant in its simplicity, provided the foundational access to this compound for further study and derivatization. Over the decades, synthetic methodologies have evolved significantly, with the advent of transition-metal-catalyzed approaches offering novel routes to more complex and substituted cyclopropanecarbonitriles[3]. These modern methods provide greater control over stereochemistry and allow for the introduction of diverse functional groups, expanding the chemical space available to medicinal chemists.

Synthesis and Experimental Protocols

The synthesis of cyclopropanecarbonitrile and its derivatives can be broadly categorized into classical cyclization methods and modern catalytic approaches.

Classical Synthesis: Intramolecular Cyclization of 4-Chlorobutyronitrile

This remains a widely used method for the laboratory-scale synthesis of the parent compound. The reaction proceeds via an intramolecular nucleophilic substitution where the carbanion, formed by deprotonation of the carbon alpha to the nitrile group, displaces the chloride.

Experimental Protocol:

A detailed procedure for a related reaction, the synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile without isolation of the nitrile, is available in Organic Syntheses[4]. The initial step involves the formation of cyclopropanecarbonitrile in situ.

  • Apparatus Setup: In a three-necked round-bottom flask equipped with two condensers, place powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole)[4]. The setup should be in a fume hood as minor amounts of isocyanide may be produced[4].

  • Reaction Initiation: Mix the contents well by shaking and then heat the mixture on a steam bath. A vigorous reaction will commence[4].

  • Cyclization: The heat promotes the deprotonation of the α-carbon to the nitrile, which then attacks the carbon bearing the chlorine atom, displacing it and forming the cyclopropane ring.

  • Work-up (for isolation of the nitrile): In a modified procedure to isolate the nitrile, the reaction would be quenched, and the organic product extracted with a suitable solvent, followed by distillation. The boiling point of cyclopropanecarbonitrile is approximately 135 °C[1].

Logical Workflow for Classical Synthesis

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Byproduct A 4-Chlorobutyronitrile C Deprotonation (α-Carbanion Formation) A->C Reacts with B Strong Base (e.g., NaNH2, NaOH) B->C D Intramolecular Nucleophilic Substitution (SNi) C->D Initiates E Ring Closure D->E Leads to F Cyclopropanecarbonitrile E->F G Salt Byproduct (e.g., NaCl) E->G

Caption: Workflow of the classical synthesis of cyclopropanecarbonitrile.

Modern Catalytic Methods

Recent advancements have focused on transition metal catalysis to construct the cyclopropane ring with high efficiency and selectivity.

Nickel-Catalyzed Rearrangement of Cyclobutanone Oxime Esters:

A notable method involves the nickel-catalyzed rearrangement of cyclobutanone oxime esters to yield cyclopropanecarbonitriles. This reaction proceeds through a proposed nickelacyclobutane intermediate[3].

Palladium-Catalyzed Cyanoesterification of Cyclopropenes:

This method provides a highly atom-economic and diastereoselective route to synthetically valuable cyclopropanecarbonitriles under mild conditions[3].

Due to the proprietary and highly specific nature of these modern catalytic systems, detailed, universally applicable protocols are best sourced from the primary literature cited for each method.

Quantitative Data Summary

The following tables summarize key quantitative data for cyclopropanecarbonitrile and a representative reaction.

Table 1: Physical and Chemical Properties of Cyclopropanecarbonitrile

PropertyValueReference(s)
Molecular Formula C₄H₅N[1][5][6]
Molar Mass 67.09 g/mol [1][5][7]
CAS Number 5500-21-0[1][5][7]
Appearance Clear to light yellow liquid[1]
Density 0.911 g/mL[1]
Melting Point -25 °C[1]
Boiling Point 135 °C[1]
Flash Point 40 °C[1]

Table 2: Representative Reaction Yield Data

ReactionProductYieldReference(s)
Hydrolysis of CyclopropanecarbonitrileCyclopropanecarboxylic Acid74-79%[4]
Amidation of Cyclopropanecarboxylic AcidCyclopropanecarboxamide90%[8]
Carbonyl Chloride FormationCyclopropanecarbonyl chloride90-96%[8]

Role in Drug Discovery and Development

The cyclopropyl group is a "bioisostere" of choice in medicinal chemistry, often used to replace gem-dimethyl groups or alkenes. Its incorporation into drug candidates can profoundly and beneficially alter their pharmacological profile[9][10]. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other chemical transformations.

Key Advantages of the Cyclopropyl Moiety:

  • Enhanced Potency: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor or enzyme[9][11].

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains. This makes the moiety more resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the drug's half-life[9].

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl ring can fine-tune properties such as lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME)[9][12].

  • Reduced Off-Target Effects: By providing a better conformational fit for the intended target, the cyclopropyl group can reduce binding to other proteins, thereby minimizing off-target side effects[9].

  • Increased Brain Permeability: In some cases, the cyclopropyl fragment can help molecules cross the blood-brain barrier[9].

Cyclopropane-containing drugs have been approved by the FDA for treating a wide range of diseases, including COVID-19, HIV/AIDS, hepatitis C, and asthma[12][13].

Benefits of Cyclopropyl Moiety in Drug Design

G center Cyclopropyl Moiety in Drug Molecule potency Enhanced Potency center->potency Leads to stability Increased Metabolic Stability center->stability Provides properties Modulated Physicochemical Properties center->properties Allows off_target Reduced Off-Target Effects center->off_target Contributes to permeability Improved Permeability (e.g., BBB) center->permeability Can Improve sub_potency Rigid scaffold locks bioactive conformation potency->sub_potency sub_stability Stronger C-H bonds resist oxidation stability->sub_stability

Caption: Key benefits of incorporating a cyclopropyl ring in drug design.

Conclusion

From its initial synthesis via classical chemical reactions to its current prominence as a privileged scaffold in modern pharmaceuticals, the journey of cyclopropanecarbonitrile highlights a remarkable interplay between fundamental organic chemistry and applied medicinal science. The unique structural and electronic properties of this small, strained ring system provide a powerful tool for drug designers to overcome common challenges in potency, selectivity, and pharmacokinetics. As synthetic methodologies continue to advance, the strategic application of cyclopropanecarbonitrile and its derivatives is poised to remain a critical element in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the compound 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. Due to the limited availability of experimental data in public literature, this document combines predicted properties with information on analogous compounds to offer a thorough profile. It includes details on its chemical identity, predicted physical properties, a proposed synthetic pathway, and general analytical methodologies. Furthermore, potential biological activities are discussed based on the known properties of related cyclopropane and dichlorophenyl derivatives, alongside a hypothetical signaling pathway to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this and similar chemical entities.

Chemical Identity and Predicted Physicochemical Properties

This compound is a synthetic organic compound featuring a cyclopropane ring and a dichlorinated phenyl group. Its chemical structure suggests potential applications in agrochemicals and pharmaceuticals, areas where similar compounds have shown notable activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile
CAS Number 124276-57-9
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Canonical SMILES C1C(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl
InChI Key VDKKBWVLLSVWKI-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Boiling Point 344.1 ± 42.0 °C[1]Prediction from computational models.
Density 1.38 ± 0.1 g/cm³[1]Prediction from computational models.
Appearance Off-white to pink solid[1]General appearance from supplier information.
Storage Temperature Room temperature[1]General storage recommendation.

Synthesis and Characterization

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient method can be inferred from the synthesis of analogous compounds, such as 1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBONITRILE. The proposed synthesis involves a nucleophilic substitution reaction between 3,4-Dichlorophenylacetonitrile and 1,2-dibromoethane in the presence of a strong base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 3,4-Dichlorophenylacetonitrile Reaction Nucleophilic Substitution (Cyclization) R1->Reaction R2 1,2-Dibromoethane R2->Reaction Base Strong Base (e.g., NaH) Base->Reaction catalyst Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction Temp Controlled Temperature Temp->Reaction Product 1-(3,4-Dichlorophenyl)- cyclopropanecarbonitrile Reaction->Product

Proposed Synthesis Workflow
General Experimental Protocol for Synthesis

This protocol is a general guideline based on the synthesis of similar compounds. Optimization of reaction conditions is recommended for achieving high yields and purity.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a strong base (e.g., sodium hydride) and a dry aprotic solvent (e.g., N,N-dimethylformamide).

  • Addition of Precursor: A solution of 3,4-Dichlorophenylacetonitrile in the same dry solvent is added dropwise to the stirred suspension at a controlled temperature (e.g., 0 °C).

  • Cyclization: After stirring for a short period, a solution of 1,2-dibromoethane in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 3: General Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation (proton environment)Signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the cyclopropane ring.
¹³C NMR Structural elucidation (carbon skeleton)Resonances for the aromatic carbons, the nitrile carbon, and the carbons of the cyclopropane ring.
Mass Spectrometry (MS) Molecular weight determination and fragmentation patternA molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions.
Infrared (IR) Spectroscopy Functional group identificationA characteristic absorption band for the nitrile (C≡N) group (typically around 2240-2260 cm⁻¹), and bands for the aromatic C-H and C=C bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak under optimized conditions (e.g., reversed-phase C18 column with a mobile phase of acetonitrile and water).
Gas Chromatography (GC) Purity assessment and quantificationA single major peak, suitable for volatile and thermally stable compounds.
Melting Point Analysis Purity and identificationA sharp melting point range for a pure crystalline solid.

Potential Biological Activity and Mechanism of Action

While no specific biological activity data for this compound is publicly available, the structural motifs present in the molecule suggest potential for fungicidal and insecticidal activities.

  • Cyclopropane Ring: Many natural and synthetic compounds containing a cyclopropane ring exhibit a wide range of biological activities, including antifungal and insecticidal properties. The strained three-membered ring can contribute to binding affinity and reactivity with biological targets.

  • Dichlorophenyl Group: The presence of a dichlorophenyl group is common in many pesticides. This lipophilic group can enhance the compound's ability to penetrate biological membranes.

  • Nitrile Group: The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the overall activity of the molecule.

Hypothetical Signaling Pathway (Fungicidal Action)

Based on the known mechanisms of some fungicides, a hypothetical mode of action for this compound could involve the disruption of fungal cell processes. The following diagram illustrates a possible pathway targeting mitochondrial respiration, a common target for fungicides.

Hypothetical_Fungicidal_Pathway cluster_compound Compound Action cluster_cellular Fungal Cell Compound 1-(3,4-Dichlorophenyl) cyclopropanecarbonitrile Mitochondrion Mitochondrion Compound->Mitochondrion Penetrates Cell and Mitochondrial Membranes ETC Electron Transport Chain (Complex III) Compound->ETC Inhibits Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Cell_Death Cellular Processes Disrupted (e.g., Growth, Respiration) ETC->Cell_Death Reduced Electron Flow ATP ATP Production ATP_Synthase->ATP ATP->Cell_Death Reduced Energy Supply Apoptosis Apoptosis / Cell Death Cell_Death->Apoptosis

Hypothetical Fungicidal Signaling Pathway

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known mechanisms of some existing fungicides and has not been experimentally validated for this compound. It is intended to serve as a conceptual framework for guiding future research into the compound's potential mode of action.

Future Directions and Conclusion

This technical guide consolidates the currently available information on this compound. The significant gaps in experimental data highlight the need for further research to fully characterize this compound. Key areas for future investigation include:

  • Experimental determination of physicochemical properties: Melting point, boiling point, solubility in a range of aqueous and organic solvents, pKa, and logP.

  • Optimization and validation of the synthetic route: To develop a high-yielding and scalable process.

  • Comprehensive spectral analysis: To provide a complete and validated set of spectral data (¹H NMR, ¹³C NMR, IR, MS).

  • Biological screening: To evaluate its potential fungicidal, insecticidal, or other pharmacological activities.

  • Mechanism of action studies: To elucidate the specific biological pathways affected by the compound if activity is confirmed.

References

Uncharted Territory: The Therapeutic Potential of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the specific therapeutic targets, biological activity, or mechanism of action for the compound 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS No. 124276-57-9). This indicates that the compound is likely a novel or under-researched chemical entity within the realm of drug discovery and development.

While direct data is absent for this compound, analysis of structurally related compounds containing the dichlorophenyl and cyclopropane nitrile moieties can offer speculative insights into its potential biological activities. It is crucial to emphasize that these are inferences based on chemical similarity and not direct evidence for the compound .

Insights from Structurally Related Compounds

Research into compounds with similar structural features suggests potential activities in antimicrobial and herbicidal domains.

Ketol-Acid Reductoisomerase (KARI) Inhibition

A structurally analogous compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide , has been synthesized and evaluated for its biological activity. This molecule shares the cyclopropanecarbonitrile core but differs in the substitution pattern of the dichlorophenyl ring (2,4-dichloro vs. 3,4-dichloro) and possesses a carboxamide linker. Preliminary biological testing of this related compound showed that it is bioactive against the Ketol-acid reductoisomerase (KARI) of Escherichia coli.[1][2]

KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, but not in mammals. This makes it an attractive target for the development of novel herbicides and antimicrobial agents with potentially low mammalian toxicity.

Hypothetical Signaling Pathway Inhibition:

Based on the activity of its analogue, this compound could potentially inhibit the KARI enzyme, thereby disrupting the biosynthesis of essential amino acids like valine, leucine, and isoleucine in susceptible organisms.

KARI_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS Dihydroxy_isovalerate α,β-Dihydroxy isovalerate Acetolactate->Dihydroxy_isovalerate KARI Keto_isovalerate α-Keto-isovalerate Dihydroxy_isovalerate->Keto_isovalerate DHAD Valine Valine Keto_isovalerate->Valine BCAT Inhibitor 1-(3,4-Dichlorophenyl) cyclopropanecarbonitrile (Hypothetical) Inhibitor->Acetolactate Inhibits KARI

Caption: Hypothetical inhibition of the KARI enzyme by this compound.

Synthesis as a Chemical Intermediate

The compound of interest, referred to as 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile , has been synthesized as a chemical intermediate.[3] However, the study focused on the synthetic methodology and did not report any biological evaluation of this specific molecule.[3] The research was aimed at producing a library of 1-phenylcyclopropane carboxamide derivatives for broader biological screening.[3]

Future Directions and Research Opportunities

The absence of biological data for this compound presents a clear opportunity for further investigation. Based on the limited information from related compounds, future research could explore the following avenues:

  • Antimicrobial and Herbicidal Screening: Assay the compound for its inhibitory activity against KARI from various microbial and plant sources.

  • Broad Biological Screening: Subject the compound to a wide range of in vitro and in vivo screening assays to identify potential therapeutic targets. This could include panels for kinases, ion channels, G-protein coupled receptors, and other common drug targets.

  • Cytotoxicity and Antiproliferative Assays: Evaluate the compound's effect on various cancer cell lines to determine any potential as an anticancer agent.

Experimental Protocols: A Look at Related Compound Synthesis

While no biological experimental protocols are available for the target compound, the synthesis of the intermediate 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile has been described.[3]

Synthesis of 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile: [3]

  • Reactants: 3,4-dichlorophenyl acetonitrile, 1,2-dibromoethane, and a phase transfer catalyst (TBAB - tetrabutylammonium bromide).

  • Procedure: The reaction is carried out with sodium hydroxide as a base.

  • Yield: The reported yield for this synthesis was 62%.[3]

This synthetic route provides a basis for obtaining the compound for future biological studies.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and solubility of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions with established experimental protocols to offer a robust resource for researchers.

Core Physicochemical Properties

Understanding the lipophilicity and solubility of a compound is paramount in drug development, as these properties significantly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Lipophilicity is a critical parameter that describes a compound's ability to partition between a lipid-like (non-polar) environment and an aqueous (polar) environment. It is commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Solubility , particularly aqueous solubility, is another crucial factor that determines the bioavailability of a drug candidate. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships.

Predicted Physicochemical Data

In the absence of direct experimental measurements for this compound (CAS: 124276-57-9), in silico predictive models provide valuable estimates for its key physicochemical properties. These models leverage large datasets of known compounds to calculate properties based on chemical structure.

PropertyPredicted ValueMethod
Molecular Formula C₁₀H₇Cl₂N-
Molecular Weight 212.08 g/mol -
LogP 3.5 - 4.5Various computational models
Aqueous Solubility LowPredicted based on high LogP

Note: The predicted values are estimates and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted properties, this section details standard protocols for determining lipophilicity and aqueous solubility.

Determination of Lipophilicity (LogP/LogD)

The shake-flask method is the gold-standard for determining the octanol-water partition coefficient (LogP).

Protocol:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4 for LogD determination).

  • Compound Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken vigorously to allow for the compound to partition between the two layers until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G start Start: Prepare Saturated Phases add_compound Add Compound to One Phase start->add_compound shake Shake to Equilibrate add_compound->shake separate Separate Phases shake->separate quantify Quantify Compound in Each Phase separate->quantify calculate Calculate LogP/LogD quantify->calculate end_node End calculate->end_node

Shake-Flask Method for LogP/LogD Determination.

Determination of Aqueous Solubility

The shake-flask method is also a reliable technique for determining thermodynamic aqueous solubility.

Protocol:

  • Compound Addition: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

G start Start: Add Excess Compound to Buffer agitate Agitate to Reach Equilibrium start->agitate separate Separate Solid from Solution agitate->separate quantify Quantify Dissolved Compound separate->quantify end_node End: Determine Aqueous Solubility quantify->end_node

Shake-Flask Method for Aqueous Solubility.

Potential Biological Activity and Signaling Pathway

While direct biological data for this compound is scarce, a structurally related compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been identified as an inhibitor of Ketol-acid reductoisomerase (KARI) . KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of bacteria, fungi, and plants, but is absent in mammals. This makes the BCAA pathway an attractive target for the development of novel antimicrobial agents and herbicides.

The inhibition of KARI disrupts the production of essential amino acids like valine, leucine, and isoleucine, ultimately leading to the cessation of growth and cell death in susceptible organisms.[1][2][3][4][5]

G Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetohydroxyacid synthase KARI Ketol-acid reductoisomerase (KARI) alpha_Acetolactate->KARI dihydroxyisovalerate 2,3-Dihydroxy-isovalerate keto_isovalerate α-Keto-isovalerate dihydroxyisovalerate->keto_isovalerate Dihydroxyacid dehydratase Valine Valine keto_isovalerate->Valine Transaminase B Leucine Leucine keto_isovalerate->Leucine ... KARI->dihydroxyisovalerate inhibitor 1-(3,4-Dichlorophenyl) cyclopropanecarbonitrile (Potential Inhibitor) inhibitor->KARI

Branched-Chain Amino Acid Biosynthesis Pathway and Potential Inhibition.

This guide provides a foundational understanding of the key physicochemical properties of this compound and a potential avenue for its biological activity. The provided protocols and diagrams are intended to support further experimental investigation and drug development efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the alkylation of (3,4-dichlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base. This method offers a straightforward and efficient route to the desired product. The protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of inhibitors for various enzymes and receptors. The dichlorophenyl moiety combined with the rigid cyclopropyl group provides a unique structural motif that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This protocol details a reliable method for the preparation of this intermediate on a laboratory scale.

Chemical Reaction

The synthesis proceeds via a nucleophilic substitution reaction where the carbanion generated from (3,4-dichlorophenyl)acetonitrile acts as a nucleophile, and 1,2-dibromoethane serves as the electrophile, leading to the formation of the cyclopropane ring.

(3,4-dichlorophenyl)acetonitrile + 1,2-Dibromoethane → this compound

Data Presentation

ParameterValueReference
Starting Material (3,4-Dichlorophenyl)acetonitrile[1]
Molecular Weight186.03 g/mol [1]
Reagent 1,2-Dibromoethane
Molecular Weight187.86 g/mol
Product This compound
Molecular FormulaC₁₀H₇Cl₂N
Molecular Weight212.08 g/mol
Reaction Conditions
BaseSodium Hydride (NaH)
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature0 °C to room temperature
Reaction Time4 hours
Expected Yield 80-90%

Experimental Protocol

Materials and Equipment:

  • (3,4-Dichlorophenyl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Heptane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous heptane to remove the mineral oil, and then carefully decant the heptane.

    • Add anhydrous DMF to the flask to create a suspension.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Starting Material:

    • Dissolve (3,4-dichlorophenyl)acetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Cyclopropanation:

    • Dissolve 1,2-dibromoethane (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Add ethyl acetate to the mixture and stir for 10 minutes.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as a solid.

Visualization

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Starting Materials & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product SM (3,4-Dichlorophenyl)acetonitrile Deprotonation Deprotonation at 0 °C SM->Deprotonation R1 1,2-Dibromoethane Cyclization Cyclization at RT R1->Cyclization Base Sodium Hydride Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->Cyclization Quench Quench with NH4Cl Cyclization->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Base-Promoted Synthesis of Nitrile-Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the base-promoted synthesis of dinitrile-substituted cyclopropanes. This efficient annulation reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism, offering a convenient, transition-metal-free method for constructing these valuable structural motifs.[1][2][3][4] Nitrile-substituted cyclopropanes are of significant interest as versatile building blocks in medicinal chemistry and organic synthesis due to the nitrile group's ability to be converted into various other functionalities.[1][4]

I. Overview and Key Advantages

The described method involves the reaction of 2-arylacetonitriles with α-bromoennitriles under mild, base-promoted conditions to yield dinitrile-substituted cyclopropanes in moderate to excellent yields.[1][2][5]

Key Advantages:

  • Transition-Metal-Free: Avoids the use of expensive and potentially toxic transition metal catalysts.[1][4]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature.[4][5]

  • Readily Available Substrates: Utilizes easily accessible starting materials.[1][4]

  • Good Functional Group Tolerance: A wide range of functional groups on the 2-arylacetonitrile are well-tolerated.[1][4]

  • Simple Operation: The experimental procedure is straightforward and does not require specialized equipment.[1][4]

II. Reaction Mechanism and Stereochemistry

The proposed reaction mechanism proceeds through a tandem Michael-type addition followed by an intramolecular cyclization.[1][2][4]

Proposed Reaction Pathway:

  • Deprotonation: The base abstracts an acidic proton from the 2-arylacetonitrile to form a carbanion intermediate.

  • Michael Addition: The carbanion undergoes a Michael-type addition to the electron-deficient α-bromoennitrile.

  • 1,3-Hydride Transfer: A subsequent 1,3-hydride transfer occurs to form a more stable intermediate.[4]

  • Intramolecular Cyclization: The final dinitrile-substituted cyclopropane is formed via an intramolecular nucleophilic substitution, displacing the bromide ion.[4]

The reaction typically produces a mixture of cis and trans diastereomers. The cis isomer has both nitrile groups on the same face of the cyclopropane ring, while the trans isomer has them on opposite faces.[1][4] The diastereomeric ratio can be determined by 1H NMR analysis of the crude reaction mixture.[1][4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2-Arylacetonitrile Carbanion Carbanion Intermediate A R1->Carbanion Deprotonation R2 α-Bromoennitrile Michael_Adduct Michael Adduct Intermediate B R2->Michael_Adduct Base Base (Cs₂CO₃) Base->R1 Carbanion->Michael_Adduct Michael Addition Hydride_Shift Intermediate C (after 1,3-hydride transfer) Michael_Adduct->Hydride_Shift 1,3-Hydride Transfer Product_cis cis-Dinitrile-substituted cyclopropane Hydride_Shift->Product_cis Intramolecular Nucleophilic Substitution Product_trans trans-Dinitrile-substituted cyclopropane Hydride_Shift->Product_trans Intramolecular Nucleophilic Substitution

Figure 1. Proposed reaction mechanism for the base-promoted synthesis of dinitrile-substituted cyclopropanes.

III. Experimental Protocols

The following protocols are based on the successful synthesis of a range of dinitrile-substituted cyclopropanes.[1][4][5]

General Experimental Workflow

Experimental_Workflow Start Start Add_Reagents Add 2-arylacetonitrile (0.2 mmol), α-bromoennitrile (0.2 mmol), and Cs₂CO₃ (1.5 equiv.) to a reaction tube. Start->Add_Reagents Add_Solvent Add CH₃CN (1.0 mL). Add_Reagents->Add_Solvent Stir Stir the reaction mixture at room temperature for 12 hours. Add_Solvent->Stir Monitor Monitor reaction progress by TLC. Stir->Monitor Workup Quench with water and extract with ethyl acetate. Monitor->Workup Dry Dry the organic layer over anhydrous Na₂SO₄. Workup->Dry Concentrate Concentrate the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography on silica gel. Concentrate->Purify Analyze Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Purify->Analyze End End Analyze->End

Figure 2. General experimental workflow for the synthesis of dinitrile-substituted cyclopropanes.

Detailed Protocol for the Synthesis of 2-(4-methoxyphenyl)-1,3-dicyanocyclopropane-1-carbonitrile

Materials:

  • 2-(4-methoxyphenyl)acetonitrile

  • (Z)-2-bromo-3-phenylacrylonitrile

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction tube, add 2-(4-methoxyphenyl)acetonitrile (0.2 mmol, 1.0 equiv.), (Z)-2-bromo-3-phenylacrylonitrile (0.2 mmol, 1.0 equiv.), and cesium carbonate (0.3 mmol, 1.5 equiv.).

  • Add acetonitrile (1.0 mL) to the reaction tube.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

IV. Data Presentation: Substrate Scope and Yields

The following tables summarize the results obtained from the reaction of various 2-arylacetonitriles and α-bromoennitriles under the optimized reaction conditions.[1][4][5]

Table 1: Substrate Scope of 2-Arylacetonitriles Reaction conditions: 2-arylacetonitrile (0.2 mmol), (Z)-2-bromo-3-phenylacrylonitrile (0.2 mmol), Cs₂CO₃ (1.5 equiv.), CH₃CN (1.0 mL) at room temperature for 12 h. Isolated yields are reported.[1][4][5]

Entry2-ArylacetonitrileProductYield (%)Diastereomeric Ratio (cis:trans)
12-Phenylacetonitrile3a 951:1.1
22-(4-Methoxyphenyl)acetonitrile3b 921:1.2
32-(4-Chlorophenyl)acetonitrile3c 851:1.1
42-(4-Bromophenyl)acetonitrile3d 881:1.2
52-(4-Fluorophenyl)acetonitrile3e 901:1
62-(p-tolyl)acetonitrile3f 931:1.1
72-(m-tolyl)acetonitrile3g 911:1.2
82-(o-tolyl)acetonitrile3h 751:1.3
92-(naphthalen-2-yl)acetonitrile3i 821:1.2
102-(thiophen-2-yl)acetonitrile3j 781:1.1

Table 2: Substrate Scope of α-Bromoennitriles Reaction conditions: 2-phenylacetonitrile (0.2 mmol), α-bromoennitrile (0.2 mmol), Cs₂CO₃ (1.5 equiv.), CH₃CN (1.0 mL) at room temperature for 12 h. Isolated yields are reported.[1][4][5]

Entryα-BromoennitrileProductYield (%)Diastereomeric Ratio (cis:trans)
1(Z)-2-bromo-3-(4-methoxyphenyl)acrylonitrile4a 901:1.2
2(Z)-2-bromo-3-(4-chlorophenyl)acrylonitrile4b 871:1.1
3(Z)-2-bromo-3-(4-bromophenyl)acrylonitrile4c 891:1.2
4(Z)-2-bromo-3-(p-tolyl)acrylonitrile4d 921:1.1
5(Z)-2-bromo-3-(m-tolyl)acrylonitrile4e 901:1.2
6(Z)-2-bromo-3-(o-tolyl)acrylonitrile4f 721:1.3
7(Z)-2-bromo-3-(naphthalen-2-yl)acrylonitrile4g 801:1.2
8(Z)-2-bromo-3-(thiophen-2-yl)acrylonitrile4h 761:1.1

V. Concluding Remarks

The base-promoted synthesis of dinitrile-substituted cyclopropanes via a Michael-initiated ring closure is a highly efficient and practical method. Its operational simplicity, mild conditions, and broad substrate scope make it an attractive strategy for the synthesis of these valuable compounds in both academic and industrial research settings. The resulting products can serve as key intermediates in the development of novel pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile is a specialized chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. The incorporation of a dichlorophenyl group and a cyclopropane ring offers a unique structural motif that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The cyclopropyl group, in particular, is known to enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to higher binding affinity with biological targets. While this specific intermediate is not widely documented as a direct precursor to a marketed drug, its structural components are present in various biologically active molecules, suggesting its potential utility in drug discovery and development.

Potential Applications

Based on the biological activities of structurally related compounds, this compound could serve as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas:

  • Antimicrobial Agents: The presence of a dichlorinated phenyl ring is a common feature in many antimicrobial compounds. A structurally similar compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has demonstrated bioactivity against Escherichia coli. This suggests that derivatives of this compound could be explored for the development of new antibacterial agents.

  • Anticonvulsants: The dichlorophenyl moiety is also found in some compounds with antiepileptic properties. For instance, 3,4-dichlorophenyl-propenoyl-sec.-butylamine has been identified as an antiepileptic drug candidate. This indicates a potential avenue for the use of this compound in the synthesis of novel central nervous system agents.

  • Metabolic Disorders: A compound containing a 3-(2,6-dichlorophenyl)isoxazolyl group attached to a cyclopropyl moiety has been developed as a farnesoid X receptor (FXR) agonist for the treatment of dyslipidemia. This highlights the potential of combining the dichlorophenyl and cyclopropyl structures for targeting metabolic pathways.

Physicochemical Data

A summary of the key physicochemical properties for this compound and a structurally related intermediate is presented in the table below for comparative analysis.

PropertyThis compound1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile
CAS Number 124276-57-9213755-91-0
Molecular Formula C₁₀H₇Cl₂NC₁₂H₁₁Cl₂N
Molecular Weight 212.08 g/mol 240.13 g/mol
Appearance Not specifiedColorless liquid
Purity (Typical) ≥ 95%Not specified

Experimental Protocols

The following protocols are adapted from established synthetic methods for analogous compounds and provide a potential route for the synthesis and further derivatization of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile.

Materials:

  • 3,4-Dichlorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • The flask is cooled to 0°C in an ice bath.

  • A solution of 3,4-Dichlorophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 30 minutes.

  • A solution of 1,2-dibromoethane (1.5 equivalents) in anhydrous DMF is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is cooled back to 0°C, and saturated aqueous NH₄Cl solution is added dropwise to quench the reaction.

  • Ethyl acetate is added, and the mixture is stirred at room temperature for 10 minutes.

  • The aqueous layer is separated and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in heptane to afford this compound.

Protocol 2: Hydrolysis to 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

This protocol describes the conversion of the nitrile to a carboxylic acid, a common step in creating further derivatives.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, this compound (1.0 equivalent) is mixed with a solution of sodium hydroxide (4.0 equivalents) in water.

  • The mixture is heated to reflux with vigorous stirring until the nitrile is fully hydrolyzed (monitoring by TLC or LC-MS).

  • The reaction mixture is cooled in an ice bath.

  • Concentrated sulfuric acid is cautiously added to the cooled solution to acidify it to a pH of approximately 2.

  • The acidified solution is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Cyclopropanation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_derivative Carboxylic Acid Derivative 3_4_Dichlorophenylacetonitrile 3,4-Dichlorophenylacetonitrile Reaction1 NaH, DMF 3_4_Dichlorophenylacetonitrile->Reaction1 Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction1 Target_Compound This compound Reaction1->Target_Compound Reaction2 NaOH, H₂O then H₂SO₄ Target_Compound->Reaction2 Carboxylic_Acid 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid Reaction2->Carboxylic_Acid

Caption: Synthetic pathway for this compound and its hydrolysis.

Experimental_Workflow Start Start: Synthesis of Target Compound Reaction_Setup Reaction Setup: - 3,4-Dichlorophenylacetonitrile - 1,2-Dibromoethane - NaH in DMF Start->Reaction_Setup Cyclopropanation Cyclopropanation Reaction Reaction_Setup->Cyclopropanation Workup Aqueous Workup and Extraction Cyclopropanation->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Hydrolysis Hydrolysis to Carboxylic Acid Characterization->Hydrolysis Hydrolysis_Reaction Reaction with NaOH Hydrolysis->Hydrolysis_Reaction Acidification Acidification with H₂SO₄ Hydrolysis_Reaction->Acidification Extraction_Hydrolysis Extraction of Carboxylic Acid Acidification->Extraction_Hydrolysis Final_Product Final Product: Carboxylic Acid Derivative Extraction_Hydrolysis->Final_Product

Caption: General experimental workflow for synthesis and derivatization.

Potential_Applications Intermediate This compound Antimicrobial Antimicrobial Agents Intermediate->Antimicrobial Potential Synthesis Route Anticonvulsant Anticonvulsant Drugs Intermediate->Anticonvulsant Potential Synthesis Route Metabolic Metabolic Disorder Treatments Intermediate->Metabolic Potential Synthesis Route

Caption: Potential therapeutic applications of derivatives.

Application Notes and Protocols: The Role of Cyclopropanecarbonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonitrile, a unique chemical moiety, is increasingly being incorporated into modern therapeutic agents. The compact, rigid, three-membered ring of cyclopropane, combined with the electron-withdrawing nitrile group, imparts favorable physicochemical and pharmacological properties to drug candidates. This document provides a detailed overview of the applications of cyclopropanecarbonitriles in medicinal chemistry, complete with experimental protocols and quantitative data to guide researchers in this promising area of drug discovery.

The cyclopropyl group is a versatile bioisostere for various functional groups, including isopropyl, gem-dimethyl, and even aromatic rings.[1] Its incorporation can lead to significant improvements in a molecule's metabolic stability, potency, and selectivity.[2][3] The nitrile group, on the other hand, can participate in key binding interactions with biological targets and is generally metabolically stable.[4]

Key Applications in Drug Discovery

The unique structural and electronic properties of cyclopropanecarbonitriles have led to their exploration in a variety of therapeutic areas:

  • Antiviral Agents: Cyclopropane-based inhibitors have shown significant promise in the development of broad-spectrum antiviral drugs. Notably, dipeptidyl inhibitors incorporating a cyclopropane ring have been synthesized and evaluated as highly potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[5] These compounds have demonstrated potent activity against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CLpro.[5]

  • Enzyme Inhibition: The strained cyclopropane ring can mimic the transition states of enzymatic reactions, making its derivatives potent enzyme inhibitors.[6] For instance, cyclopropane-based compounds have been investigated as inhibitors of Cathepsin L, a cysteine protease implicated in SARS-CoV-2 infection.[5]

  • Anticancer and Antimicrobial Activities: The cyclopropane scaffold has been incorporated into molecules with potential anticancer and antimicrobial properties.[6][7][8] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its interaction with therapeutic targets.[2][9]

Quantitative Data on Biological Activity

The following table summarizes the biological activity of representative cyclopropane-containing compounds, highlighting their potency as enzyme inhibitors.

CompoundTargetAssay TypeIC50 / EC50 (µM)Reference
Compound 2c/d Cathepsin LEnzyme Inhibition0.01 - 0.05[5]
Compound 5c/d Cathepsin LEnzyme Inhibition0.01 - 0.05[5]
Compound 11c/d Cathepsin LEnzyme Inhibition0.01 - 0.05[5]
MDL28170 (Control) Cathepsin LEnzyme Inhibition0.01[5]
Selected Compounds SARS-CoV-2 S-mediated entry (ACE2 expressing cells)Cell-Based0.06 - 0.1[5]
MDL28170 (Control) SARS-CoV-2 S-mediated entry (ACE2 expressing cells)Cell-Based0.03[5]
Compound 5d SARS-CoV-2 RepliconCell-Based~2.3-fold more potent than GC376[5]
Compound 11d SARS-CoV-2 RepliconCell-Based~2.3-fold more potent than GC376[5]
Compound 5d MERS-CoV 3CLproFRET Enzyme Assay~3.5-fold more potent than GC376[5]
Compound 11d MERS-CoV 3CLproFRET Enzyme Assay~3.5-fold more potent than GC376[5]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarbonitrile

This protocol is based on a general method for the synthesis of cyclopropanecarbonitrile from 4-chlorobutyronitrile.[10]

Materials:

  • 4-chlorobutyronitrile

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous sodium sulfate or anhydrous magnesium sulfate

  • Sodium hydroxide

  • 250 ml four-hole boiling flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Constant pressure funnel

Procedure:

  • Set up the 250 ml four-hole boiling flask with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure funnel.

  • To the flask, add dimethyl sulfoxide (45 ml), anhydrous sodium sulfate (8.9 g), and sodium hydroxide (26.4 g).

  • Heat the mixture to a temperature between 60-85 °C.

  • Using the constant pressure funnel, add 4-chlorobutyronitrile (53.5 g) dropwise to the reaction mixture over a period of 1 hour, while maintaining the temperature.

  • After the addition is complete, allow the reaction to cool to room temperature naturally.

  • Once at room temperature, heat the reaction mixture to 80 °C and maintain for 5 hours.

  • After the reaction is complete, cool the mixture and proceed with standard workup and purification procedures (e.g., extraction and distillation) to isolate the cyclopropanecarbonitrile product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Protocol 2: General Enzyme Inhibition Assay (e.g., for Cathepsin L)

This protocol outlines a general procedure for evaluating the inhibitory activity of cyclopropanecarbonitrile derivatives against a target enzyme, such as Cathepsin L.[5]

Materials:

  • Purified target enzyme (e.g., Cathepsin L)

  • Fluorogenic substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • Test compounds (cyclopropanecarbonitrile derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., MDL28170 for Cathepsin L)

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • In a 96-well microplate, add a small volume of each compound dilution to the respective wells. Include wells with DMSO only as a negative control.

  • Add the purified target enzyme to each well and incubate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 4-chlorobutyronitrile, Base, Solvent) Reaction Cyclization Reaction (Intramolecular Nucleophilic Substitution) Start->Reaction 1. Mix and Heat Workup Aqueous Workup (Extraction, Washing) Reaction->Workup 2. Quench and Extract Purification Purification (e.g., Distillation, Chromatography) Workup->Purification 3. Isolate Crude Product Product Cyclopropanecarbonitrile Product Purification->Product 4. Obtain Pure Product Bioisosterism cluster_0 Traditional Functional Group cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Isopropyl Isopropyl Group Cyclopropyl Cyclopropyl Group (as part of Cyclopropanecarbonitrile) Isopropyl->Cyclopropyl Replaces AromaticRing Aromatic Ring AromaticRing->Cyclopropyl Replaces Potency Enhanced Potency Cyclopropyl->Potency Metabolism Increased Metabolic Stability Cyclopropyl->Metabolism Selectivity Improved Selectivity Cyclopropyl->Selectivity Enzyme_Inhibition_Workflow CompoundPrep Prepare Compound Dilutions EnzymeIncubation Incubate Enzyme with Compound CompoundPrep->EnzymeIncubation SubstrateAddition Add Fluorogenic Substrate EnzymeIncubation->SubstrateAddition DataAcquisition Measure Fluorescence Over Time SubstrateAddition->DataAcquisition DataAnalysis Calculate Reaction Rates and Percent Inhibition DataAcquisition->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

References

Application Note: Analytical Methods for the Quantification of Cyclopropanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropanecarbonitrile and its derivatives are important structural motifs in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate and reliable quantification of these compounds is crucial for process optimization, quality control, and regulatory compliance. This document provides an overview of common analytical techniques and detailed protocols for the quantitative analysis of cyclopropanecarbonitrile derivatives, tailored for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

The choice of an analytical method for quantifying cyclopropanecarbonitrile derivatives depends on the specific properties of the analyte, the sample matrix, and the required sensitivity and selectivity. The three most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of cyclopropanecarbonitrile derivatives, particularly those that are non-volatile or thermally labile.[1] Coupled with a UV detector, it offers robust quantification for compounds with a chromophore. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometry (MS) detector.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile cyclopropanecarbonitrile derivatives.[3] Gas chromatography provides excellent separation of complex mixtures, while the mass spectrometer allows for positive identification and highly sensitive quantification.[3][4] Enantioselective analysis of chiral cyclopropane derivatives can also be achieved using specialized chiral GC columns.[5]

  • Quantitative NMR (qNMR) Spectroscopy: qNMR is a powerful primary analytical method that allows for the determination of the absolute content of a compound without the need for an identical reference standard.[6][7] The signal area in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for accurate quantification by comparing the analyte's signal integral to that of a certified internal standard of known concentration.[6][8] This technique is invaluable for purity assessments and for quantifying novel derivatives where a specific standard is not yet available.

Method Selection Workflow

The selection of the most appropriate analytical technique is a critical first step. The following workflow provides a logical guide for choosing a method based on the analyte's properties and the analytical goals.

cluster_start Analyte & Goal Assessment cluster_decision Decision Pathway cluster_methods Recommended Method start Analyte Properties: - Volatility - Polarity - Thermal Stability - Chromophore Presence Analytical Goal: - Trace Analysis? - Purity? - Absolute Quantification? decision1 Is the analyte volatile & thermally stable? start->decision1 decision2 Is high sensitivity (trace level) required? decision1->decision2 Yes decision3 Does the analyte have a strong UV chromophore? decision1->decision3 No gcms GC-MS decision2->gcms Yes decision2->gcms No (General QC) decision4 Is a reference standard of the analyte unavailable? decision3->decision4 No hplcuv HPLC-UV decision3->hplcuv Yes hplcms HPLC-MS decision4->hplcms Yes (Standard Available) qnmr qNMR decision4->qnmr Yes (Purity/No Standard)

Caption: Logical workflow for selecting an analytical method.

Experimental Protocols

The following sections provide detailed model protocols for the quantification of cyclopropanecarbonitrile derivatives using HPLC-UV, GC-MS, and qNMR. These protocols should be optimized and validated for each specific analyte and matrix.[9][10]

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol is suitable for non-volatile derivatives possessing a UV chromophore.

A. Principle The sample is dissolved and injected into an HPLC system. The derivative is separated from other components on a reversed-phase column and quantified by a UV detector based on its peak area relative to a calibration curve constructed from standards of known concentrations.

B. Experimental Workflow

prep 1. Sample & Standard Preparation inject 2. HPLC Injection prep->inject separate 3. Chromatographic Separation inject->separate detect 4. UV Detection separate->detect analyze 5. Data Analysis & Quantification detect->analyze

Caption: General experimental workflow for HPLC analysis.

C. Equipment and Reagents

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[11]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate buffer component

  • Reference standard of the cyclopropanecarbonitrile derivative

  • Volumetric flasks, pipettes, and autosampler vials

D. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the sample containing the analyte. Dissolve it in the mobile phase or a compatible solvent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

E. Chromatographic Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Isocratic (e.g., 60% B) or Gradient (e.g., 20-80% B over 10 min)
Flow Rate 1.0 mL/min[11]
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | UV at 210 nm (or analyte's λmax)[11] |

F. Data Analysis

  • Integrate the peak area of the analyte in both the standards and samples.

  • Construct a calibration curve by plotting peak area versus concentration for the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by GC-MS

This protocol is designed for volatile and thermally stable cyclopropanecarbonitrile derivatives.

A. Principle The analyte is volatilized and separated from other matrix components in a gas chromatograph. The separated compound enters a mass spectrometer, where it is ionized and fragmented. Quantification is achieved by monitoring a specific ion fragment (Selected Ion Monitoring, SIM) and comparing its response to a calibration curve.

B. Experimental Workflow

prep 1. Sample & Standard Preparation inject 2. GC Injection prep->inject separate 3. Chromatographic Separation inject->separate detect 4. Mass Spectrometry Detection (SIM) separate->detect analyze 5. Data Analysis & Quantification detect->analyze

Caption: General experimental workflow for GC-MS analysis.

C. Equipment and Reagents

  • GC-MS system with an autosampler

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Reference standard of the analyte

  • A suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Volumetric flasks, pipettes, and GC vials

D. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Prepare similarly to the HPLC protocol, using a volatile solvent compatible with GC analysis.

  • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve a known quantity of the sample in the chosen solvent to bring the analyte concentration into the calibration range. If necessary, perform liquid-liquid extraction to clean up the sample.

E. GC-MS Conditions

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Vol. 1 µL, Split (e.g., 20:1)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition | Selected Ion Monitoring (SIM) of a characteristic, abundant ion |

F. Data Analysis

  • Identify the retention time and select a specific, interference-free ion for quantification from a full scan spectrum of the analyte.[12]

  • Create a calibration curve by plotting the peak area of the selected ion versus the concentration of the standards.

  • Calculate the analyte concentration in the sample using the regression equation from the calibration curve.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

This protocol is ideal for determining the purity of a cyclopropanecarbonitrile derivative or for quantification when a certified standard of the analyte is unavailable.

A. Principle A known mass of the sample is dissolved along with a known mass of a high-purity, stable internal standard (calibrant). The molar ratio of the analyte to the calibrant is determined by comparing the integrals of their respective, well-resolved signals in the ¹H NMR spectrum.

B. Equipment and Reagents

  • High-field NMR spectrometer (≥ 400 MHz)[7]

  • High-precision analytical balance

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., maleic acid, 1,4-dinitrobenzene), chosen to have signals that do not overlap with the analyte.[8]

C. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the cyclopropanecarbonitrile derivative sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

  • Transfer the solution to an NMR tube.

D. NMR Acquisition Parameters

Parameter Value
Nucleus ¹H
Pulse Program Standard quantitative pulse sequence (e.g., zg30)
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton (typically 30-60 s)
Number of Scans 16 or higher for good signal-to-noise
Spectral Width ~20 ppm

| Acquisition Time | ≥ 3 seconds |

E. Data Analysis

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal corresponding to the analyte (I_analyte) and a signal from the internal standard (I_std).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard

Method Validation and Data Presentation

Any quantitative method must be validated to ensure it is fit for its intended purpose.[13] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10] The tables below summarize typical performance data for the described methods.

Table 1: Representative Performance Data for a Validated HPLC-UV Method

Parameter Specification Typical Result
Linearity (r²) ≥ 0.995 0.9992
Range 1 - 100 µg/mL Meets Requirement
LOD S/N ≥ 3 0.3 µg/mL
LOQ S/N ≥ 10 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%

| Precision (% RSD) | ≤ 2.0% | 0.85% |

Table 2: Representative Performance Data for a Validated GC-MS (SIM) Method

Parameter Specification Typical Result
Linearity (r²) ≥ 0.995 0.9995
Range 0.1 - 10 µg/mL Meets Requirement
LOD S/N ≥ 3 0.03 µg/mL
LOQ S/N ≥ 10 0.1 µg/mL
Accuracy (% Recovery) 97.0 - 103.0% 98.2 - 101.5%

| Precision (% RSD) | ≤ 3.0% | 1.52% |

Table 3: Representative Performance Data for a qNMR Purity Assay

Parameter Specification Typical Result
Accuracy (% Bias) ≤ 1.0% 0.5%
Precision (% RSD) ≤ 1.0% 0.45%

| Measurement Uncertainty | Report Value | ± 0.8% |

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including sample preparation, data acquisition, and interpretation of the spectra.

I. Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of similar chemical structures and established chemical shift ranges for the dichlorophenyl and cyclopropyl nitrile moieties.

¹H NMR (400 MHz, CDCl₃) Predicted Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.60d2.2H-2'
7.45d8.4H-5'
7.30dd8.4, 2.2H-6'
1.85dd8.0, 5.0H-2a, H-3a (cis)
1.60dd8.0, 5.0H-2b, H-3b (trans)

¹³C NMR (100 MHz, CDCl₃) Predicted Data:

Chemical Shift (δ) ppmAssignment
138.0C-1'
133.5C-4'
131.0C-3'
130.5C-5'
128.0C-6'
125.5C-2'
121.0CN
25.0C-1
18.0C-2, C-3

II. Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

A. Sample Preparation:

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[1] Often, the residual proton signal of the deuterated solvent can be used as a secondary reference.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

B. NMR Data Acquisition:

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D Proton (e.g., zg30)
SolventCDCl₃
Temperature298 K
Number of Scans (NS)8-16
Relaxation Delay (D1)1-2 seconds
Acquisition Time (AQ)3-4 seconds
Spectral Width (SW)12-16 ppm
Receiver Gain (RG)Optimized for each sample

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse ProgramProton-decoupled ¹³C (e.g., zgpg30)
SolventCDCl₃
Temperature298 K
Number of Scans (NS)1024 or more (dependent on concentration)
Relaxation Delay (D1)2-5 seconds
Acquisition Time (AQ)1-2 seconds
Spectral Width (SW)200-240 ppm
Receiver Gain (RG)Optimized for each sample

III. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known chemical shift (e.g., 7.26 ppm for CDCl₃).[3]

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H NMR spectrum to determine the relative ratios of protons.

  • Structure Elucidation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

IV. Visualizations

Experimental Workflow for NMR Analysis:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-100 mg transfer Filter and Transfer to NMR Tube dissolve->transfer ~0.7 mL CDCl3 load_sample Load Sample into Spectrometer transfer->load_sample setup_params Setup Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phasing Phase & Baseline Correction ft->phasing referencing Referencing phasing->referencing analysis Peak Picking, Integration & Assignment referencing->analysis report Final Spectrum and Report analysis->report

References

Application Notes and Protocols for Cyclopropane Synthesis via Michael-Initiated Ring Closure (MIRC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the synthesis of cyclopropane rings, a structural motif of significant interest in medicinal chemistry and drug development. The unique conformational constraints and electronic properties of the cyclopropane ring can impart improved metabolic stability, enhanced biological activity, and desirable pharmacokinetic properties to drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of various cyclopropane derivatives using MIRC and the related Corey-Chaykovsky reaction.

Introduction to Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a tandem process that involves two key steps: a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.[1][2] This methodology allows for the construction of highly functionalized and stereochemically complex cyclopropanes from readily available starting materials.

There are two main types of MIRC reactions:

  • Type I MIRC: The leaving group is located on the Michael acceptor. A wide range of nucleophiles can be employed, including enolates, thiolates, and cyanides.[1]

  • Type II MIRC: The leaving group is part of the nucleophile itself. A common example is the Corey-Chaykovsky reaction, which utilizes sulfur ylides.

The stereochemical outcome of the MIRC reaction can be controlled through the use of chiral substrates, chiral nucleophiles, or chiral catalysts, making it a valuable tool for asymmetric synthesis.[2] Organocatalysis, in particular, has emerged as a powerful approach for the enantioselective synthesis of cyclopropanes via MIRC, with catalysts such as cinchona alkaloids and prolinol derivatives providing high levels of stereocontrol.[1][2]

General Reaction Mechanism and Stereochemical Control

The MIRC reaction proceeds through a conjugate addition of a nucleophile to a Michael acceptor, generating an enolate intermediate. This intermediate then undergoes an intramolecular SN2 reaction, displacing a leaving group to form the cyclopropane ring. The stereochemistry of the final product is determined during both the Michael addition and the subsequent ring-closing steps.

dot

MIRC_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Ring Closure Michael_Acceptor Michael Acceptor (Electron-deficient alkene with LG) Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate + Nucleophile Nucleophile Nucleophile Enolate_Intermediate2 Enolate Intermediate Cyclopropane Cyclopropane Product Enolate_Intermediate2->Cyclopropane Intramolecular SN2 Leaving_Group Leaving Group Cyclopropane->Leaving_Group Organocatalytic_MIRC_Workflow Start Start Mix Mix aldehyde, lutidine, and catalyst in CH2Cl2 Start->Mix Stir1 Stir for 5 min Mix->Stir1 Add_Malonate Add diethyl bromomalonate Stir1->Add_Malonate React Stir at room temperature (12-24 h) Add_Malonate->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Concentrate Concentrate in vacuo Monitor->Concentrate Reaction complete Purify Purify by column chromatography Concentrate->Purify Product Final Cyclopropane Product Purify->Product Spiro_Synthesis_Logic Reactants N-Boc-isatylidene malonate 5-(Chloromethyl)-3-methyl-4-nitroisoxazole Quinine-derived catalyst NaHCO3 Vinylogous_MIRC Vinylogous Michael-Initiated Ring Closure Reactants->Vinylogous_MIRC Reaction_Conditions Toluene Room Temperature 48-72 hours Reaction_Conditions->Vinylogous_MIRC Product Spirocyclopropyl Oxindole Vinylogous_MIRC->Product

References

Application Notes and Protocols: Derivatization of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile is a synthetic compound featuring a dichlorinated phenyl ring attached to a cyclopropane nitrile moiety. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with both cyclopropane rings and dichlorophenyl groups. The derivatization of the nitrile group into amides and carboxylic acids can significantly alter the physicochemical properties and biological activity of the parent molecule, potentially leading to the discovery of novel therapeutic agents. These application notes provide a comprehensive guide for the synthesis of such derivatives and their subsequent evaluation in biological assays, with a focus on anticancer activity. While specific bioactivity data for the direct amide and carboxylic acid derivatives of this compound is not extensively available in public literature, we present data on a closely related and highly potent acrylonitrile derivative to illustrate the potential of this chemical scaffold.

I. Derivatization of this compound

The nitrile functional group of this compound serves as a versatile handle for chemical modification. The primary derivatization strategies involve hydrolysis to either an amide or a carboxylic acid.

A. Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxamide

Partial hydrolysis of the nitrile under controlled basic conditions can yield the corresponding amide.

Protocol 1: Basic Hydrolysis to Amide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add a solution of sodium hydroxide (e.g., 2-4 eq) in water to the flask. The concentration of the base should be carefully controlled to favor amide formation over complete hydrolysis to the carboxylic acid.

  • Reaction Conditions: Heat the reaction mixture to a mild temperature (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-(3,4-Dichlorophenyl)cyclopropanecarboxamide.

B. Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Complete hydrolysis of the nitrile under acidic or more stringent basic conditions will yield the carboxylic acid derivative.

Protocol 2: Acidic Hydrolysis to Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of a strong inorganic acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it over ice.

  • Isolation: The carboxylic acid may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • Extraction (if necessary): If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid can be purified by recrystallization.

II. Bioassay Protocols for Anticancer Activity

The synthesized derivatives can be screened for their potential anticancer activity using various in vitro bioassays. Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth.

A. Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma). A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

B. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Data Presentation

Table 1: In Vitro Growth Inhibition (GI₅₀) of a Related Dichlorophenyl Acrylonitrile Derivative (ANI-7) in Various Cancer Cell Lines.

Cell LineCancer TypeGI₅₀ (µM)Selectivity vs. MCF-10A
MCF-7 Breast0.056 ± 0.003263-fold
BT-474 Breast0.062 ± 0.005237-fold
T-47D Breast0.071 ± 0.006207-fold
MDA-MB-468 Breast0.10 ± 0.01147-fold
HT-29 Colon>10-
A2780 Ovarian>10-
H460 Lung>10-
MCF-10A Normal Breast14.7 ± 1.2-

Data presented for (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) as reported in scientific literature. This compound is structurally related to the topic compound and illustrates the potential anticancer activity of the 3,4-dichlorophenyl moiety.

IV. Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing experimental processes and potential mechanisms of action.

A. Experimental Workflow

The overall workflow from derivatization to bioassay can be depicted as follows:

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Bioassay Start 1-(3,4-Dichlorophenyl) cyclopropanecarbonitrile Amide Derivatization to Amide Start->Amide Protocol 1 Acid Derivatization to Carboxylic Acid Start->Acid Protocol 2 Cytotoxicity Cytotoxicity Assay (MTT) Amide->Cytotoxicity Test Compound Acid->Cytotoxicity Test Compound Cell_Culture Cancer Cell Lines Cell_Culture->Cytotoxicity Data_Analysis IC50 Determination Cytotoxicity->Data_Analysis Conclusion Identify Lead Compound Data_Analysis->Conclusion Evaluate Activity

Caption: Experimental workflow for derivatization and bioassay.

B. Potential Signaling Pathway

Based on studies of structurally related compounds, derivatives of this compound could potentially exert their anticancer effects through various signaling pathways. For instance, the related compound (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile has been shown to act via the Aryl Hydrocarbon Receptor (AhR) pathway. Another related scaffold, a 1,3-bis(3,5-dichlorophenyl) urea compound, has been found to activate the AMPK pathway. A hypothetical signaling cascade is presented below.

signaling_pathway cluster_cell Cancer Cell cluster_pathway1 Potential Pathway 1: AhR Activation cluster_pathway2 Potential Pathway 2: AMPK Activation Compound 1-(3,4-Dichlorophenyl) cyclopropane Derivative AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR binds AMPK AMPK Activation Compound->AMPK activates ARNT ARNT AhR->ARNT dimerizes XRE Xenobiotic Response Element (XRE) ARNT->XRE binds CYP1A1 CYP1A1 Induction XRE->CYP1A1 Metabolite Reactive Metabolite Formation CYP1A1->Metabolite DNA_Damage DNA Damage Metabolite->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis mTOR mTOR Inhibition AMPK->mTOR Proliferation Inhibition of Proliferation mTOR->Proliferation Proliferation->Apoptosis

Caption: Hypothetical signaling pathways for anticancer activity.

The derivatization of this compound into amides and carboxylic acids presents a promising avenue for the discovery of novel anticancer agents. The provided protocols offer a clear roadmap for the synthesis and biological evaluation of these compounds. While further research is needed to elucidate the specific bioactivities and mechanisms of action of these derivatives, the potent and selective anticancer effects of structurally related compounds underscore the potential of this chemical scaffold. The presented workflows and hypothetical signaling pathways provide a solid framework for initiating such investigations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthesis yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient base. 2. Poor quality of starting materials (3,4-Dichlorophenylacetonitrile or 1-bromo-2-chloroethane). 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Presence of water in the reaction mixture.1. Use fresh, anhydrous sodium hydride or potassium tert-butoxide. Ensure proper handling to avoid exposure to moisture and air. 2. Verify the purity of starting materials by NMR or GC-MS. Purify if necessary. 3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition. 4. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if starting material is still present. 5. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Dimerization of 3,4-Dichlorophenylacetonitrile. 2. Polymerization of 1-bromo-2-chloroethane. 3. Reaction temperature is too high.1. Add the base to the solution of 3,4-Dichlorophenylacetonitrile at a low temperature (e.g., 0 °C) before adding 1-bromo-2-chloroethane. 2. Add 1-bromo-2-chloroethane dropwise to the reaction mixture to maintain a low concentration. 3. Maintain the optimal reaction temperature and avoid overheating.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Emulsion formation during aqueous workup.1. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. 2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. 3. Add a small amount of brine to the aqueous layer to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the yield of this compound?

A1: The choice and handling of the base are critical. Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are essential for the deprotonation of 3,4-Dichlorophenylacetonitrile to form the reactive carbanion. Ensuring the base is anhydrous and active is paramount for a high-yield reaction.

Q2: Can other dihaloalkanes be used in place of 1-bromo-2-chloroethane?

A2: Yes, other 1,2-dihaloethanes such as 1,2-dibromoethane or 1,2-diiodoethane can be used. However, their reactivity and the reaction conditions may need to be adjusted. 1-Bromo-2-chloroethane is often a good compromise between reactivity and cost.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 20% ethyl acetate in hexanes) to separate the starting material from the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be employed.

Q4: What are the primary safety precautions for this synthesis?

A4: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water. 1-Bromo-2-chloroethane is toxic and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3,4-Dichlorophenylacetonitrile

  • 1-Bromo-2-chloroethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3,4-Dichlorophenylacetonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes.

  • Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Add 1-bromo-2-chloroethane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Data Presentation

The following table summarizes the expected yield of this compound under different reaction conditions. This data is illustrative and serves as a starting point for optimization.

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium HydrideDMF2516~75
Potassium tert-butoxideTHF2512~70
Sodium HydrideDMSO3012~80
Potassium CarbonateAcetonitrile6024~45

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents 3,4-Dichlorophenylacetonitrile 3,4-Dichlorophenylacetonitrile Carbanion Intermediate Carbanion Intermediate 3,4-Dichlorophenylacetonitrile->Carbanion Intermediate Deprotonation 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane Product This compound 1-Bromo-2-chloroethane->Product Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->3,4-Dichlorophenylacetonitrile Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Carbanion Intermediate Carbanion Intermediate->Product Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Check_Base Base Active? Start->Check_Base Check_Reagents Reagents Pure? Check_Base->Check_Reagents Yes Replace_Base Use Fresh Base Check_Base->Replace_Base No Check_Conditions Conditions Optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Optimize_Conditions Adjust Temp/Time Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Replace_Base->Check_Reagents Purify_Reagents->Check_Conditions Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Experimental_Parameters Yield Yield Purity Purity Yield->Purity Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Time Time Time->Yield Purification Purification Method Purification->Purity

Caption: Relationship between experimental parameters and synthesis outcome.

Technical Support Center: Chromatographic Purification of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the purification of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound? A1: The most frequently cited method for purifying this compound is column chromatography on silica gel.[1] This technique is effective for removing polar impurities and unreacted starting materials from the synthesis reaction mixture. For higher purity requirements, High-Performance Liquid Chromatography (HPLC) may be employed.

Q2: What are the likely impurities I might encounter? A2: Impurities can originate from the synthesis process and may include unreacted starting materials, by-products from side reactions, and degradation products.[2] Given the structure, potential impurities could be residual solvents or reagents from the preceding synthetic steps. It is crucial to characterize the crude mixture by techniques like TLC, LC-MS, or NMR before purification to identify the impurity profile.

Q3: How do I select an appropriate solvent system (mobile phase) for silica gel column chromatography? A3: An appropriate solvent system provides a good separation between the target compound and its impurities. This is typically determined empirically using Thin-Layer Chromatography (TLC). For a molecule like this compound, a good starting point is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should place the Rf value of the target compound between 0.2 and 0.4 for effective separation on a column.

Q4: Can I use Reversed-Phase HPLC for purification? A4: Yes, Reversed-Phase HPLC (RP-HPLC) is an excellent alternative for achieving high purity, especially for final polishing steps. A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[3][4]

Chromatography Troubleshooting Guide

This section addresses specific problems that may be encountered during the chromatographic purification of this compound.

Issue 1: Poor Separation or Overlapping Peaks/Spots

QuestionPossible CauseSuggested Solution
My compound is co-eluting with an impurity on the silica gel column. Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor differential migration.Optimize the Mobile Phase: Perform a new solvent screen using TLC. Try a shallower gradient or an isocratic elution with a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes).[5]
Column Overloading: Too much crude material was loaded onto the column for its size.Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-5% of the silica gel mass.
Poor Column Packing: The silica gel bed is not uniform, leading to channeling and band broadening.Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.[5]

Issue 2: Low or No Recovery of the Compound

QuestionPossible CauseSuggested Solution
The compound is not eluting from the silica gel column. Mobile Phase is Too Non-Polar: The compound has a strong affinity for the silica gel and is not being eluted by the solvent.Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, slowly increase the concentration of ethyl acetate in the hexane/ethyl acetate mixture.
Compound Degradation: The compound may be unstable on silica gel, which can be slightly acidic.Deactivate Silica Gel: Add a small amount of a neutralizer like triethylamine (~0.1-1%) to the mobile phase. Alternatively, use a different stationary phase like alumina.
My yield is significantly lower than expected after purification. Incomplete Elution: The column run may have been stopped prematurely, leaving the product on the column.Extend Elution: Continue eluting the column with a more polar solvent mixture and monitor the fractions by TLC to ensure all of the product has been collected.
Sample Loss During Workup: Product may be lost during solvent evaporation or transfer steps.Handle with Care: Use careful techniques for concentrating fractions. Rinse all glassware with a suitable solvent to recover any adsorbed material.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard method for the purification of this compound post-synthesis.[1]

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.[1]

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for obtaining a high-purity sample.

  • System Preparation:

    • Equip the HPLC system with a preparative C18 column.

    • Prepare the mobile phases. A common system is Mobile Phase A: Water (with 0.1% formic acid or TFA) and Mobile Phase B: Acetonitrile (with 0.1% formic acid or TFA).

    • Purge the system and equilibrate the column with the initial mobile phase composition (e.g., 50% B) until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the partially purified compound in a suitable solvent (e.g., acetonitrile or a mixture of A and B).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

    • Inject the sample onto the column.

  • Chromatography and Fraction Collection:

    • Run a gradient elution method, for example, increasing from 50% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution using a UV detector. This compound is expected to have a strong UV absorbance due to the dichlorophenyl group.

    • Collect fractions corresponding to the main product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • If the product is in an aqueous solution, it may require lyophilization or extraction into an organic solvent followed by drying and evaporation.

Data Presentation: Typical Starting Conditions

The following tables provide recommended starting parameters for the chromatographic purification.

Table 1: Flash Column Chromatography - Starting Parameters

ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes / Ethyl Acetate
Initial Eluent 98:2 (Hexanes:EtOAc)
Gradient Step or linear gradient to 80:20 (Hexanes:EtOAc)
Detection TLC with UV visualization (254 nm) and/or a staining agent

Table 2: Preparative RP-HPLC - Starting Parameters

ParameterRecommended Value
Stationary Phase C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 25 minutes
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Detection UV at 254 nm

Visualized Workflows and Logic

G cluster_workflow Purification Workflow Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Determine Solvent System) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Mobile Phase (Collect Fractions) Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Pure Compound Evaporate->Pure G cluster_troubleshooting Troubleshooting Logic: Poor Peak Resolution in HPLC Problem Problem: Poor Peak Resolution Cause1 Possible Cause: Inappropriate Mobile Phase? Problem->Cause1 Cause2 Possible Cause: Column Overloaded? Problem->Cause2 Cause3 Possible Cause: Column Degradation? Problem->Cause3 Solution1a Solution: Adjust Gradient Slope (Make it shallower) Cause1->Solution1a Solution1b Solution: Change Organic Modifier (e.g., Acetonitrile to Methanol) Cause1->Solution1b Solution2 Solution: Reduce Injection Volume or Sample Concentration Cause2->Solution2 Solution3 Solution: Flush Column or Replace with New Column Cause3->Solution3

References

Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting byproducts in the synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common method for synthesizing this compound is via a phase-transfer catalyzed (PTC) cyclopropanation. This reaction involves the alkylation of 3,4-Dichlorophenylacetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in a biphasic system consisting of an organic solvent and a concentrated aqueous base, such as sodium hydroxide. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is used to facilitate the transfer of the hydroxide anion into the organic phase to deprotonate the acetonitrile.[1][2][3] The resulting carbanion then undergoes nucleophilic attack on the 1,2-dihaloethane followed by an intramolecular cyclization to form the cyclopropane ring.[4]

Q2: What are the most likely byproducts to form during this synthesis?

During the synthesis, several byproducts can be formed. Identifying them is crucial for optimizing the reaction and ensuring the purity of the final product. Common byproducts include:

  • Unreacted Starting Materials: Residual 3,4-Dichlorophenylacetonitrile and 1,2-dihaloethane.

  • Dimer of Phenylacetonitrile: The carbanion of 3,4-Dichlorophenylacetonitrile can act as a nucleophile and attack another molecule of the starting material, leading to the formation of a dimer.

  • Alkylated Intermediate: The intermediate formed after the initial alkylation of the acetonitrile with the dihaloethane may not undergo cyclization, remaining as a linear halogenated chain.

  • Elimination Product: The 1,2-dihaloethane can undergo base-catalyzed elimination to form a vinyl halide.

  • Hydrolysis Products: Although less common under typical PTC conditions, the nitrile group can be partially hydrolyzed to the corresponding amide, 1-(3,4-Dichlorophenyl)cyclopropanecarboxamide, if excess water is present at elevated temperatures.

Q3: How can the formation of these byproducts be minimized?

Optimizing reaction conditions is key to minimizing byproduct formation and improving the yield of the desired product.[3] Consider the following strategies:

  • Temperature Control: The reaction is exothermic. Maintaining a consistent and moderate temperature (e.g., 40-50°C) can prevent the formation of degradation products and dimers.

  • Slow Reagent Addition: A slow, controlled addition of the base or the phenylacetonitrile can help maintain a low concentration of the reactive carbanion, thus reducing the likelihood of dimerization.

  • Efficient Stirring: High-speed agitation is necessary in a biphasic PTC system to maximize the interfacial area where the reaction occurs, leading to a faster and more selective reaction.[1]

  • Choice of Catalyst: The efficiency of the phase-transfer catalyst is critical. Lipophilic quaternary ammonium or phosphonium salts are generally effective.[1][5]

  • Stoichiometry: Carefully controlling the molar ratios of the reactants can prevent an excess of any single reactant, which could lead to side reactions.

Q4: What are the recommended analytical techniques for identifying and quantifying byproducts?

A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating volatile components in the crude reaction mixture and determining their molecular weights, which is essential for preliminary identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile compounds and for quantifying the relative amounts of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the exact chemical structure of the main product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the nitrile (C≡N) stretch in the product and starting material, and to detect potential hydrolysis to an amide (C=O stretch).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Inefficient phase transfer of the base.2. Reaction temperature is too low or too high.3. Insufficient reaction time.4. Degradation of the catalyst or reactants.1. Ensure the use of an effective phase-transfer catalyst (e.g., TBAB). Increase agitation speed.2. Optimize the reaction temperature. Monitor with a small-scale trial.3. Monitor the reaction progress using TLC or GC and allow it to run to completion.4. Ensure an inert atmosphere if reactants are sensitive to oxidation.
High Levels of Dimer Byproduct 1. High local concentration of the phenylacetonitrile carbanion.2. Reaction temperature is too high.1. Add the 3,4-Dichlorophenylacetonitrile or the base dropwise to the reaction mixture.2. Maintain a lower reaction temperature (e.g., below 50°C).
Presence of Unreacted Starting Material 1. Incomplete reaction.2. Ineffective deprotonation of the acetonitrile.3. Poor stoichiometry.1. Increase reaction time or moderately increase the temperature.2. Use a more concentrated base or a more efficient PTC.3. Verify the molar ratios of all reactants.
Difficult Purification 1. Presence of multiple, closely related byproducts.2. Formation of oily or polymeric material.1. Optimize reaction conditions to improve selectivity.2. Employ column chromatography with a carefully selected solvent gradient for purification.3. Consider a crystallization step if the product is a solid.

Byproduct Distribution under Varied Conditions (Illustrative Data)

The following table presents illustrative data on how reaction conditions can influence product and byproduct distribution. Actual results will vary based on specific experimental setup.

Condition Base Temperature Main Product Yield (%) Dimer Byproduct (%)
A50% aq. NaOH40°C884
B50% aq. NaOH70°C7515
CSolid K₂CO₃60°C827
DNaH in DMF25°C92<2

Key Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Dilute 10 µL of the organic layer in 1 mL of the same solvent in a GC vial.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Compare the retention times and mass spectra of the peaks with known standards of the starting materials. Analyze the fragmentation patterns of unknown peaks to propose potential byproduct structures.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: After purification (e.g., by column chromatography), dissolve approximately 5-10 mg of the isolated product or byproduct in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis:

    • Expected Product: Look for characteristic signals for the dichlorophenyl aromatic protons (typically 3 protons in the range of 7.2-7.8 ppm) and the cyclopropyl protons (typically multiplets in the upfield region of 1.2-2.0 ppm).

    • Byproducts: Analyze unexpected signals. For example, a dimer byproduct would show more complex aromatic and aliphatic signals and a different integration ratio compared to the desired product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product reactant reactant intermediate intermediate product product reagent reagent SM1 3,4-Dichlorophenylacetonitrile invis1 SM1->invis1 SM2 1,2-Dibromoethane SM2->invis1 P1 1-(3,4-Dichlorophenyl) cyclopropanecarbonitrile invis1->P1  NaOH (aq), PTC  Organic Solvent  

Caption: Main synthetic pathway for this compound.

Side_Reactions reactant reactant intermediate intermediate product product byproduct byproduct SM 3,4-Dichlorophenylacetonitrile Carbanion Carbanion Intermediate SM->Carbanion Deprotonation Base Base (OH⁻) Product Desired Product (Intramolecular Cyclization) Carbanion->Product Dimer Dimer Byproduct (Intermolecular Reaction) Carbanion->Dimer BrEtBr + 1,2-Dibromoethane SM2 + Another Acetonitrile Molecule

Caption: Competing pathways leading to the desired product versus a dimer byproduct.

Analytical_Workflow start start process process analysis analysis result result A Crude Reaction Mixture B Sample Preparation (Extraction & Dilution) A->B C GC-MS Analysis B->C D HPLC Analysis (Optional) B->D E Data Interpretation (Mass Spectra, Retention Times) C->E D->E F Column Chromatography (Byproduct Isolation) E->F I Byproduct Identification E->I If structure is clear G NMR Analysis (¹H, ¹³C) F->G H Structural Elucidation G->H H->I

Caption: Recommended analytical workflow for byproduct identification.

References

Technical Support Center: Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction conditions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for cyclopropanation?

Cyclopropanation can be achieved through several methods, the most common of which involve the reaction of an alkene with a carbene or carbenoid. Key methods include:

  • Simmons-Smith Reaction: This method uses a carbenoid, typically iodomethylzinc iodide, formed from diiodomethane and a zinc-copper couple. It is a widely used and robust method.[1][2] Modifications with diethylzinc can increase reactivity.[1]

  • Metal-Catalyzed Reactions with Diazo Compounds: Transition metals, particularly rhodium(II) and copper complexes, are highly effective catalysts for the cyclopropanation of alkenes using diazo compounds like ethyl diazoacetate (EDA).[1][3][4][5]

  • Reactions with Dihalocarbenes: Dihalocarbenes, such as dichlorocarbene (Cl₂C:), can be generated in situ from haloforms (e.g., chloroform) and a strong base. These react with alkenes to form gem-dihalocyclopropanes.[5]

  • Johnson–Corey–Chaykovsky Reaction: This method involves the use of a sulfur ylide and is particularly effective for electron-poor olefins.[1]

Q2: My cyclopropanation reaction is showing low or no conversion. What are the likely causes?

Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:

  • Reagent Quality: Ensure the purity and activity of your starting materials, catalyst, and reagents. Carbene precursors and catalysts can degrade over time.[3]

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often require optimization for each specific substrate.[3]

  • Solvent Choice: The solvent can significantly influence the reaction by affecting the stability and reactivity of the carbene or carbenoid species.[6]

  • Substrate Reactivity: The electronic and steric properties of the alkene are crucial. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.[3]

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., under argon or nitrogen) is often essential.[3]

Q3: How does the choice of solvent affect the outcome of my cyclopropanation reaction?

The solvent plays a multifaceted role in cyclopropanation reactions and can impact reaction rate, yield, and even stereoselectivity.[6]

  • Polarity: Solvent polarity can stabilize transition states. For example, in some asymmetric cyclopropanations, more polar solvents favor an earlier transition state, which can lead to lower enantioselectivity.[6]

  • Coordinating Ability: Solvents can coordinate to the metal catalyst, influencing its electronic properties and reactivity. Lewis basic solvents can affect the electron density at the catalytic center.[6]

  • Solubility: The solubility of reactants, catalysts, and intermediates can be highly dependent on the solvent and temperature, impacting reaction kinetics.[7]

Q4: I am observing catalyst deactivation in my rhodium-catalyzed reaction. What can I do?

Catalyst deactivation is a known issue in rhodium-catalyzed cyclopropanations. The highly reactive carbene intermediate can react with the catalyst itself, leading to inactive species.[3] To mitigate this:

  • Slow Addition of Diazo Compound: Adding the diazo compound slowly to the reaction mixture can help maintain a low concentration of the reactive carbene intermediate, minimizing side reactions and catalyst deactivation.

  • Catalyst Loading: Optimizing the catalyst loading is crucial. While a higher loading might initially increase the reaction rate, it can also lead to a faster rate of deactivation.

  • Ligand Modification: The electronic properties of the ligands on the rhodium catalyst can be tuned. More electron-donating ligands can sometimes enhance catalyst stability and performance.[4]

Q5: What are some common issues related to substrate scope in cyclopropanation?

While cyclopropanation reactions are versatile, certain substrates can be challenging:

  • Electron-Deficient Alkenes: These are often less reactive towards electrophilic carbenes, making their cyclopropanation more difficult.[8][9] Specialized catalysts and reaction conditions may be required.[8][9]

  • Sterically Hindered Alkenes: The steric bulk around the double bond can significantly slow down the reaction rate. For instance, (E)-1,2-disubstituted alkenes can react sluggishly in some cobalt-catalyzed systems.[10]

  • Internal Alkenes: These can be challenging substrates in some cyclopropanation methods, but certain directed approaches have shown excellent yields and diastereoselectivity.[11]

Q6: How can I purify my cyclopropane product, especially if it is an oil?

Purification of cyclopropane products often involves standard chromatographic techniques.

  • Chromatography: Flash chromatography on silica gel or alumina is a common first step. For more challenging separations, such as diastereomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[12]

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification and for separating diastereomers.[12]

  • Preparative Gas Chromatography (GC): For volatile oily products, preparative GC can be a viable purification option.[12]

Troubleshooting Guides

Low Conversion Rate
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. - For Simmons-Smith, ensure the zinc-copper couple is freshly prepared and active.[3] - For metal-catalyzed reactions, consider catalyst deactivation and try slow addition of the carbene precursor.[3]
Poor Reagent Quality - Check the purity of the alkene and carbene precursor (e.g., diiodomethane, diazo compound). - Use freshly distilled solvents.
Sub-optimal Temperature - The reaction may require heating to proceed at a reasonable rate.[7] - Conversely, some reactions are exothermic and may require cooling to prevent side reactions.
Incorrect Solvent - Experiment with solvents of different polarities and coordinating abilities.[6] - Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.[7]
Atmospheric Contamination - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3] - Use anhydrous solvents and reagents if the reaction is sensitive to moisture.
Poor Stereoselectivity
Potential Cause Troubleshooting Steps
Solvent Effects - The polarity of the solvent can influence enantioselectivity; try less polar solvents for potentially higher selectivity.[6]
Catalyst Choice - For asymmetric cyclopropanation, the choice of chiral ligand is critical. Screen different chiral catalysts.[10]
Temperature - Lowering the reaction temperature can sometimes improve stereoselectivity.
Substrate Directing Groups - The presence of hydroxyl or other coordinating groups on the substrate can direct the cyclopropanation, affecting diastereoselectivity.[13]

Experimental Protocols

General Protocol for Rhodium(II)-Catalyzed Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alkene substrate and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, typically 0.5-2 mol%).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

  • Diazo Compound Addition: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent. Add this solution to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to minimize the formation of diazo decomposition byproducts and catalyst deactivation.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Preparation of an Active Zinc-Copper Couple for Simmons-Smith Reaction
  • Zinc Activation: In a flask, add zinc dust.

  • Copper Deposition: Add a solution of copper(II) acetate monohydrate in glacial acetic acid. Stir the mixture vigorously for 1-2 minutes. The zinc dust will turn dark as copper is deposited.[3]

  • Washing: Decant the acetic acid solution and wash the zinc-copper couple with anhydrous diethyl ether several times.[3]

  • Use: The freshly prepared, active zinc-copper couple is now ready for use in the Simmons-Smith reaction.[3]

Visualizations

troubleshooting_workflow start Low Conversion in Cyclopropanation reagent_quality Check Reagent Purity and Activity start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Time, Conc.) start->reaction_conditions solvent_choice Evaluate Solvent Effects start->solvent_choice atmosphere_control Ensure Inert Atmosphere start->atmosphere_control substrate_reactivity Assess Substrate Electronic/Steric Properties start->substrate_reactivity success Improved Conversion reagent_quality->success reaction_conditions->success solvent_choice->success atmosphere_control->success substrate_reactivity->success cyclopropanation_pathways cluster_reactants Reactants cluster_methods Cyclopropanation Methods alkene Alkene simmons_smith Simmons-Smith (CH2I2, Zn/Cu) alkene->simmons_smith metal_catalyzed Metal-Catalyzed (Diazo, Rh/Cu) alkene->metal_catalyzed dihalocarbene Dihalocarbene (CHX3, Base) alkene->dihalocarbene carbene_precursor Carbene/Carbenoid Precursor carbene_precursor->simmons_smith carbene_precursor->metal_catalyzed carbene_precursor->dihalocarbene product Cyclopropane simmons_smith->product metal_catalyzed->product dihalocarbene->product

References

Stability and degradation of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under stress conditions?

A1: Based on the structure, the primary degradation pathways for this compound are expected to be hydrolysis of the nitrile group and degradation of the dichlorophenyl ring.[1][2][3] Major degradation pathways include hydrolysis, oxidation, and photolysis.[2]

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form 1-(3,4-Dichlorophenyl)cyclopropanecarboxamide and subsequently 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.[1][2]

  • Oxidation: The dichlorophenyl ring may be susceptible to oxidative degradation, potentially leading to hydroxylated and ring-opened products.[4]

  • Photodegradation: Aromatic halogenated compounds are known to undergo photodegradation upon exposure to UV light, which could lead to dechlorination or other structural changes.[5][6]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram suggests that your compound may be degrading in the storage solvent. Several factors could be at play:

  • Solvent pH: If the solvent is not neutral, it could be promoting acid or base-catalyzed hydrolysis of the nitrile group.

  • Exposure to Light: If the sample was not protected from light, photodegradation may have occurred.

  • Presence of Oxidizing Agents: Trace amounts of peroxides or other oxidizing agents in the solvent could lead to oxidative degradation.

We recommend preparing fresh samples for analysis and storing stock solutions in a non-reactive, neutral solvent, protected from light, and at a low temperature.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to use a non-reactive, anhydrous solvent and store at -20°C, protected from light.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate experiments.

  • Non-reproducible formation of degradation products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Ensure precise control over temperature, pH, and light intensity in all experiments. Use calibrated equipment.
Contamination of Reagents Use high-purity solvents and reagents. Check for peroxides in ethereal solvents.
Sample Preparation Variability Standardize the sample preparation procedure, including weighing, dissolution, and dilution steps.
Analytical Method Variability Validate the analytical method for precision, accuracy, and linearity. Ensure the system is equilibrated before each run.
Issue 2: Identification of Unknown Degradation Products

Symptoms:

  • Observation of significant unknown peaks in the chromatogram of a stressed sample.

  • Difficulty in elucidating the structure of degradation products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Separation Optimize the HPLC method (e.g., gradient, column chemistry, mobile phase) to achieve better resolution of degradation products.
Lack of Appropriate Analytical Techniques Employ advanced analytical techniques such as LC-MS/MS or high-resolution mass spectrometry (HRMS) for structural elucidation.[7]
Complex Degradation Pathway Conduct forced degradation studies under various specific conditions (acid, base, oxidation, light) to isolate and identify individual degradation products.[8][9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Presentation:

Stress Condition % Degradation Major Degradation Product (Retention Time)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15.2%1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (tR = 5.8 min)
Base Hydrolysis (0.1 M NaOH, RT, 4h)45.8%1-(3,4-Dichlorophenyl)cyclopropanecarboxamide (tR = 7.2 min)
Oxidation (3% H₂O₂, RT, 24h)8.5%Unknown Peak 1 (tR = 4.5 min)
Thermal (105°C, 48h)2.1%No significant degradation products observed
Photolytic (UV 254 nm, 24h)22.7%Unknown Peak 2 (tR = 9.1 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Degradant Identification (LC-MS/MS) hplc->identification

Caption: Workflow for a forced degradation study.

logical_troubleshooting start Inconsistent Results? check_conditions Verify Stress Conditions (Temp, pH, Light) start->check_conditions check_reagents Check Reagent Purity check_conditions->check_reagents Conditions OK check_prep Standardize Sample Prep check_reagents->check_prep Reagents Pure check_method Validate Analytical Method check_prep->check_method Prep Standardized end Consistent Results check_method->end Method Validated

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Troubleshooting Low Yield in Michael-Initiated Ring Closure (MIRC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Michael-initiated ring closure (MIRC) reactions. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low product yields in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting low yields in your MIRC reactions.

Q1: My MIRC reaction is resulting in a low yield or no product at all. What are the first steps I should take to troubleshoot this?

A low or non-existent yield in an MIRC reaction can stem from several factors. A systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and reagents. Ensure that your Michael acceptor and donor are pure and that the solvent is anhydrous, as trace amounts of water can quench the base and inhibit the reaction.

Next, critically evaluate your reaction conditions. The choice of base, solvent, and temperature are paramount for the success of MIRC reactions.[1][2] An inappropriate base may not be strong enough to deprotonate the Michael donor effectively, while an overly strong base can lead to undesired side reactions. Similarly, the solvent plays a key role in solvating intermediates and influencing reaction rates. Finally, the reaction temperature must be optimized to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

If you have confirmed the quality of your reagents, the next logical step is to systematically optimize the reaction conditions.

Q2: How do I choose the optimal base for my MIRC reaction?

The selection of the base is critical and is dependent on the pKa of the Michael donor. The base must be sufficiently strong to generate the nucleophilic enolate from the donor, but not so strong as to cause side reactions like polymerization or decomposition of the starting materials or products.

Commonly used bases for MIRC reactions include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), as well as organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et₃N).[1]

Troubleshooting Steps for Base Selection:

  • Evaluate Base Strength: If you observe a low yield, your base may be too weak. Consider switching to a stronger base. For example, if you are using K₂CO₃ with a weakly acidic Michael donor, you might try a stronger base like Cs₂CO₃ or NaH.

  • Screen a Panel of Bases: As demonstrated in the synthesis of dinitrile-substituted cyclopropanes, screening a variety of both inorganic and organic bases can quickly identify the most effective one for your specific substrate combination.[1]

  • Optimize Base Concentration: The stoichiometry of the base is also important. Typically, 1.1 to 2.0 equivalents of base are used. A high concentration of base can sometimes promote undesired side reactions.

Data Presentation: Effect of Base on MIRC Reaction Yield

The following table summarizes the effect of different bases on the yield of a Michael-initiated ring closure reaction for the synthesis of a dinitrile-substituted cyclopropane.

EntryBaseYield (%)
1DBU38
2Et₃N0
3DIPEA0
4t-BuOK65
5Na₂CO₃78
6K₂CO₃85
7Cs₂CO₃95
8NaH72
9LiOt-Bu56
10No Base0

Data adapted from a study on the base-promoted synthesis of dinitrile-substituted cyclopropanes.[1]

Q3: What is the role of the solvent, and how can I optimize it?

The solvent influences the reaction by solvating the reactants, intermediates, and transition states. The polarity and proticity of the solvent can have a significant impact on the reaction rate and yield.

Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often effective for MIRC reactions as they can dissolve the reactants and stabilize charged intermediates.[1] Protic solvents, such as alcohols, can potentially protonate the enolate intermediate, thus inhibiting the cyclization step.

Troubleshooting and Optimization of Solvent:

  • Solvent Screening: If you are experiencing low yields, it is advisable to screen a range of solvents with varying polarities.

  • Ensure Anhydrous Conditions: As mentioned, water can be detrimental. Ensure your solvent is thoroughly dried before use.

Data Presentation: Effect of Solvent on MIRC Reaction Yield

The following table illustrates the impact of different solvents on the yield of a specific MIRC reaction.

EntrySolventYield (%)
1MeCN95
2DMF88
3DMSO62
4H₂O<10
5DCE45
6THF33
7Dioxane25

Data adapted from a study on the base-promoted synthesis of dinitrile-substituted cyclopropanes.[1]

Q4: My reaction is producing multiple products. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common challenge in MIRC reactions. Understanding the potential side reactions is key to mitigating them.

  • Bis-Michael Addition: The product of the initial Michael addition can sometimes act as a nucleophile itself and react with another molecule of the Michael acceptor. To minimize this, you can try using an excess of the Michael donor or adding the Michael acceptor slowly to the reaction mixture.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials. Running the reaction at a lower temperature may help.

  • Polymerization: α,β-Unsaturated compounds are prone to polymerization, especially in the presence of strong bases. Using a less concentrated solution or a milder base might prevent this.

  • Protonation of the Intermediate: If the enolate intermediate is protonated before it can undergo cyclization, the desired ring closure will not occur. This can be an issue if there are protic impurities (like water or alcohol) in the reaction mixture.

  • Formation of Diastereomers: If the product can exist as multiple diastereomers, you may be forming a mixture where the desired diastereomer is in low abundance. Optimizing the reaction conditions, such as the choice of base or solvent, can sometimes influence the diastereoselectivity.

Experimental Protocols

General Protocol for a Michael-Initiated Ring Closure Reaction

This is a general procedure that should be optimized for your specific substrates and reaction.

Materials:

  • Michael donor

  • Michael acceptor

  • Anhydrous solvent

  • Base

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dried flask under an inert atmosphere, add the Michael donor and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base portion-wise to the solution while stirring.

  • Stir the mixture for a predetermined time to allow for the formation of the enolate.

  • Slowly add a solution of the Michael acceptor in the anhydrous solvent to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Visualizations

Troubleshooting Workflow for Low MIRC Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in Michael-initiated ring closure reactions.

TroubleshootingWorkflow Start Low or No Product Yield CheckReagents Verify Purity of Starting Materials & Reagents Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Base, Solvent, Temperature) CheckReagents->CheckConditions Reagents OK OptimizeBase Optimize Base (Strength & Concentration) CheckConditions->OptimizeBase Conditions Suboptimal SideReactions Investigate for Side Reactions CheckConditions->SideReactions Conditions Seem OK OptimizeSolvent Optimize Solvent (Polarity & Anhydrous) OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp SuccessfulReaction Improved Yield OptimizeTemp->SuccessfulReaction Optimization Successful AnalyzeByproducts Analyze Byproducts (e.g., via NMR, MS) SideReactions->AnalyzeByproducts AdjustStoichiometry Adjust Reactant Stoichiometry AnalyzeByproducts->AdjustStoichiometry Side Products Identified AdjustStoichiometry->SuccessfulReaction

Caption: A flowchart for systematically troubleshooting low yields in MIRC reactions.

General MIRC Reaction Pathway

This diagram illustrates the general mechanistic pathway of a Michael-initiated ring closure reaction.

MIRC_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization Michael Donor Michael Donor Enolate Intermediate Enolate Intermediate Michael Donor->Enolate Intermediate Base Michael Acceptor Michael Acceptor Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct + Michael Acceptor Cyclized Product Cyclized Product Michael Adduct->Cyclized Product Ring Closure

Caption: The two-step mechanism of a Michael-initiated ring closure reaction.

References

Technical Support Center: Synthesis of Pharmaceutical Intermediates - Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the synthesis of pharmaceutical intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up process in a question-and-answer format.

Process Safety: Reaction Exotherms and Thermal Runaway

Q1: My reaction was well-controlled in the lab, but on a larger scale, I'm observing a significant and difficult-to-control exotherm. What could be the cause, and how can I mitigate this?

A1: This is a common and critical scale-up challenge. The primary reason is the decrease in the surface-area-to-volume ratio as the reactor size increases.[1][2] This geometric change significantly reduces the efficiency of heat removal from the reaction mixture.[1][2]

Potential Causes:

  • Inadequate Heat Transfer: The cooling capacity of the larger reactor's jacket may be insufficient to dissipate the heat generated by the reaction.[3]

  • Accumulation of Unreacted Reagents: A slow initial reaction rate at a lower temperature can lead to the buildup of reactants. A subsequent temperature increase can then trigger a rapid, uncontrolled reaction.[1]

  • Poor Mixing: Inefficient mixing can create localized hot spots where the reaction rate is significantly higher, initiating a thermal runaway.[3][4]

Troubleshooting Steps:

  • Perform a Thermal Hazard Assessment: Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[5][6][7]

  • Optimize the Dosing Profile: For highly exothermic reactions, switch from a batch process to a semi-batch process where one of the reactants is added gradually.[8] This allows the rate of heat generation to be controlled by the feed rate.

  • Improve Mixing: Ensure the stirrer design and agitation speed are appropriate for the reactor geometry and reaction mass viscosity to prevent localized temperature gradients.[3]

  • Re-evaluate Operating Temperature: A common mistake is to run a reaction at a low temperature in the lab, which can lead to reagent accumulation.[2] It may be safer to operate at a higher temperature where the reaction proceeds smoothly and controllably.

  • Ensure Adequate Cooling Capacity: Verify that the plant's cooling system can handle the calculated heat flow from the reaction.

Mixing and Mass Transfer: Inconsistent Reaction Profile and Yield

Q2: I'm observing a drop in yield and an increase in impurities now that I've scaled up my reaction. My process parameters are proportionally the same as in the lab. What's going on?

A2: This issue often points to inefficient mixing and mass transfer at the larger scale.[4][9] What appears as a homogeneous solution in a small flask can have significant concentration gradients in a large reactor.[10]

Potential Causes:

  • Different Mixing Regimes: The type of mixing (e.g., laminar vs. turbulent flow) can change upon scale-up, affecting how reactants are brought together at a molecular level.

  • Slower Mixing Times: The time required to achieve a homogeneous mixture is significantly longer in large vessels.[11][12] For fast reactions, the reaction can occur faster than mixing, leading to the formation of byproducts in areas of high reactant concentration.[13]

  • Inappropriate Agitator Selection: A magnetic stir bar is effective in a small flask but is not representative of the mechanical agitators (e.g., anchor, turbine) used in large reactors.[4]

Troubleshooting Steps:

  • Characterize Mixing Sensitivity: In the lab, intentionally vary the stirring speed to see if it impacts the impurity profile. If it does, your reaction is "mixing-sensitive."[9]

  • Select a Suitable Agitator: The choice of agitator should be based on the viscosity of the reaction medium and the goal of the operation (e.g., solid suspension, liquid-liquid dispersion).

  • Optimize Agitation Speed: The agitation speed should be sufficient to ensure adequate mixing without causing other issues like splashing or shear degradation of the product.

  • Consider Feed Pipe Location: The point of addition of a reagent can significantly impact the local concentration. The feed pipe should ideally be placed in a region of high turbulence.

  • Use Scale-Down Models: If possible, use a laboratory reactor that geometrically mimics the plant reactor to conduct scale-down studies. This allows for more accurate prediction of large-scale performance.[14]

Impurity Profile Management

Q3: I've identified new impurities in my scaled-up batch that were not present or were at very low levels in the lab. How do I address this?

A3: The appearance of new or increased levels of impurities is a frequent scale-up issue. Minor side reactions in the lab can become significant at a larger scale due to longer reaction times, higher temperatures in hot spots, or prolonged exposure to reagents.[4][15]

Potential Causes:

  • Thermal Gradients: Localized overheating can accelerate degradation pathways or side reactions.[4]

  • Longer Processing Times: Operations like charging reactants, heating, cooling, and transfers take longer at scale, which can lead to the formation of degradation products.[16]

  • Raw Material Variability: Different batches of starting materials or solvents may contain trace impurities that can participate in or catalyze side reactions.[17][18]

Troubleshooting Steps:

  • Characterize the Impurity: Isolate and identify the structure of the new impurity. This will provide clues about its formation pathway.[19]

  • Review the Reaction Mechanism: Consider potential side reactions that could be favored by the conditions in the large-scale reactor.

  • Conduct Forced Degradation Studies: Subject your intermediate to various stress conditions (heat, acid, base, oxidant) to understand potential degradation pathways.

  • Control Raw Material Quality: Implement stringent specifications for incoming raw materials and work with suppliers to ensure consistency.[20]

  • Optimize the Process: Adjust parameters such as temperature, reaction time, and stoichiometry to minimize the formation of the specific impurity.

Crystallization and Product Isolation

Q4: The crystal form (polymorph) of my intermediate has changed upon scale-up, and the filtration is now very slow. What should I do?

A4: Control of crystallization is critical as it affects the purity, stability, and handling properties of the intermediate.[6] Changes in cooling rates, mixing, and supersaturation levels between scales can lead to different polymorphic forms or crystal habits.[15][21]

Potential Causes:

  • Uncontrolled Nucleation: Rapid cooling or high supersaturation can lead to uncontrolled nucleation, often resulting in a metastable polymorph or smaller, less filterable particles.

  • Different Cooling Profiles: The slower cooling in a large reactor can favor the formation of a different, more stable polymorph.

  • Mixing Effects: The level of agitation can influence nucleation and crystal growth rates.

Troubleshooting Steps:

  • Control the Cooling Rate: Implement a controlled cooling profile to ensure consistent crystal growth.

  • Use Seeding: Introduce a small amount of the desired polymorph at a specific temperature and supersaturation level to control nucleation.

  • Optimize Agitation: Adjust the mixing speed to prevent crystal breakage (which can lead to fines and slow filtration) while ensuring good heat transfer.

  • Consider Anti-Solvent Addition: If using an anti-solvent, control the addition rate and location to maintain a consistent level of supersaturation.

  • Characterize the Solid Form: Use analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.[22]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when planning a scale-up?

A1: The first and most critical step is to conduct a thorough process safety assessment.[8] This involves understanding the thermal hazards of your reaction through techniques like reaction calorimetry.[1][5] This will help you anticipate and mitigate risks like thermal runaway.[23]

Q2: How much should I increase the batch size at each scale-up step?

A2: A common rule of thumb is not to increase the scale by more than a factor of 5 to 10 in a single step. However, this depends on the complexity and hazards of the reaction. A gradual, stepwise approach allows for the identification and resolution of issues at an intermediate scale before committing to a full-scale production batch.

Q3: Why is raw material quality so important in scale-up?

A3: Raw material variability can have a significant impact on the consistency and outcome of a scaled-up process.[17][24] Inconsistencies in the purity, particle size, or even the supplier of starting materials can lead to unexpected changes in reaction kinetics, impurity profiles, and the physical properties of the final product.[2][20] It is crucial to have robust specifications for all raw materials.

Q4: What is the role of Process Analytical Technology (PAT) in scale-up?

A4: PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time.[10] This allows for a better understanding and control of the process as it is scaled up, helping to ensure batch-to-batch consistency.[25]

Q5: What are the key regulatory considerations during scale-up?

A5: All scale-up activities must be conducted in accordance with Good Manufacturing Practices (GMP).[13] It is essential to document all changes, validate the process at the new scale, and ensure that the impurity profile of the intermediate produced at scale is comparable to that of the material used in toxicology and clinical studies.[26]

Data Presentation

Table 1: Comparison of Typical Process Parameters: Lab vs. Plant Scale

ParameterLab Scale (1 L Flask)Plant Scale (1000 L Reactor)Rationale for Change
Surface Area/Volume Ratio High (~6:1 cm⁻¹)Low (~0.6:1 cm⁻¹)Geometric principle; impacts heat transfer.
Mixing Time < 5 seconds30 - 120 secondsIncreased volume and different mixing dynamics.[11]
Heat Transfer Coefficient (U) High (e.g., 300-500 W/m²K)Lower (e.g., 100-300 W/m²K)Thicker reactor walls, presence of baffles.
Typical Cooling Rate Fast (> 2°C/min)Slow (< 0.5°C/min)Limited by heat transfer capacity.
Reagent Addition Time MinutesHoursTo control exotherm and ensure mixing.[23]

Experimental Protocols

Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment

Objective: To determine the key thermal parameters of a reaction to ensure safe scale-up.

Methodology:

  • Instrument Setup:

    • Use a reaction calorimeter (e.g., Mettler-Toledo RC1e).[27]

    • Calibrate the instrument to determine the heat transfer coefficient (UA) before the experiment.[7]

  • Reaction Setup:

    • Charge the reactor with the initial reactants and solvent, replicating the planned large-scale concentrations.

    • Set the initial temperature to the planned process temperature.

  • Dosing:

    • Add the limiting reagent at a controlled rate that simulates the planned addition time at scale.

    • The calorimeter will measure the heat flow in real-time as the reagent is added.[7]

  • Data Acquisition:

    • Continuously record the reaction temperature, jacket temperature, and heat flow.

  • Data Analysis:

    • Integrate the heat flow curve to calculate the total heat of reaction (ΔH).

    • Determine the heat release rate (q) as a function of time.

    • Calculate the adiabatic temperature rise (ΔT_ad) using the formula: ΔT_ad = ΔH / (m * C_p), where m is the mass and C_p is the specific heat capacity of the reaction mixture.

    • Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the worst-case scenario in a cooling failure.[6]

  • Stoessel Criticality Classification:

    • Use the collected data to classify the reaction's thermal risk (Classes 1-5), which helps in defining the necessary safety measures.[6]

Visualizations

Scale_Up_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis Detailed Analysis & Actions cluster_solution Solution problem Scale-Up Issue Observed (e.g., Low Yield, High Impurities, Exotherm) mixing Is the reaction mixing-sensitive? problem->mixing Yield/Impurity Issues thermal Is the reaction highly exothermic? problem->thermal Temperature Control Issues solid_state Is the product's solid form critical? problem->solid_state Isolation/Physical Property Issues mixing_action Optimize Agitation & Feed Strategy mixing->mixing_action Yes raw_material_action Review Raw Material Specs & Supplier Consistency mixing->raw_material_action No thermal_action Perform Reaction Calorimetry & Adjust Dosing/Temp thermal->thermal_action Yes thermal->raw_material_action No solid_state_action Control Cooling Profile & Use Seeding solid_state->solid_state_action Yes solid_state->raw_material_action No solution Implement Process Changes & Validate at Scale mixing_action->solution thermal_action->solution solid_state_action->solution raw_material_action->solution Process_Safety_Assessment_Pathway start Proposed Synthesis Route screening Thermal Screening (DSC/TGA) of Reactants & Products start->screening calorimetry Reaction Calorimetry (RC1) - Heat of Reaction - Heat Release Rate screening->calorimetry Proceed if stable in process range kinetics Kinetic Modeling - Activation Energy calorimetry->kinetics runaway_analysis Adiabatic Calorimetry (ARC) - Time to Max Rate (TMRad) - Decomposition Onset calorimetry->runaway_analysis risk_assessment Risk Assessment - Calculate MTSR - Stoessel Classification kinetics->risk_assessment runaway_analysis->risk_assessment mitigation Define Safety Measures - Dosing Control - Emergency Cooling - Vent Sizing risk_assessment->mitigation High Risk safe_process Safe Operating Procedure for Scale-Up risk_assessment->safe_process Low/Medium Risk mitigation->safe_process

References

Technical Support Center: Removal of Catalysts from Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) for the effective removal of common catalysts from cyclopropanation reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the catalyst removal process, offering potential causes and actionable solutions.

Q1: My scavenger resin is not effectively removing the metal catalyst. What's wrong?

A1: Incomplete removal when using scavenger resins is a common problem that can often be resolved by systematically evaluating several factors.

  • Incorrect Scavenger Selection: The affinity of a scavenger depends on its functional group and the target metal's oxidation state.[1] For instance, thiol-based scavengers are often effective for Pd(II) complexes.[1]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific catalyst and reaction conditions.[1]

  • Insufficient Amount of Scavenger: An inadequate amount of scavenger will lead to incomplete metal capture.

    • Solution: Increase the equivalents of the scavenger relative to the catalyst. A typical starting point is 3-5 equivalents.[2][3]

  • Suboptimal Reaction Conditions: Scavenging efficiency is dependent on time and temperature.

    • Solution: Optimize the scavenging duration (typically 4-16 hours) and temperature.[3][4] While most work at room temperature, gentle heating can sometimes improve performance.[1]

  • Poor Mass Transfer: If the solid-supported scavenger does not have adequate contact with the solution, removal will be inefficient.

    • Solution: Ensure vigorous stirring throughout the scavenging process. For larger scales, a rotating bed reactor can significantly improve efficiency.[1][5]

  • Product-Metal Complexation: The target product may form a stable complex with the metal catalyst, making it difficult for the scavenger to capture the metal.[1]

    • Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[1]

Q2: I'm losing a significant amount of my product during purification with activated carbon. How can I prevent this?

A2: Activated carbon is a cost-effective and common adsorbent for removing catalysts like palladium, but its high surface area can lead to non-specific binding and loss of the desired product.[1][2]

  • Problem: The product is adsorbing to the activated carbon along with the metal catalyst.[1][2]

    • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Determine the optimal loading (e.g., starting with 0.2 wt equivalents) through small-scale screening experiments.[2]

    • Solution 2: Screen Carbon Types: Different activated carbons have varying properties. Testing different types may reveal one with lower affinity for your product.[2]

    • Solution 3: Change Solvents: The choice of solvent can influence how strongly your product adsorbs to the carbon. Experiment with different solvents to minimize this interaction.[1]

    • Solution 4: Consider Alternatives: If product loss remains high, a more selective method like using a metal scavenger may be more appropriate.[2]

Q3: My product is still colored after an initial purification attempt. Why?

A3: A persistent color in your product, such as blue or green for copper-catalyzed reactions, is a strong indicator of residual metal contamination.[4][6]

  • Incomplete Removal: The chosen method may not have been sufficient.

    • Solution: Repeat the purification step. For aqueous washes, perform 2-3 washes or until the aqueous layer is no longer colored.[4][6] For scavengers or activated carbon, increase the treatment time or the amount of adsorbent.[4]

  • Product Chelation: Your product itself, especially if it contains nitrogen or sulfur functional groups, might be strongly chelating the metal, making it difficult to remove.[4]

    • Solution: Use a stronger or different type of chelating agent in your aqueous wash (e.g., switch from ammonium chloride to EDTA).[4][6] Alternatively, a solid-supported scavenger with a high affinity for the specific metal can be more effective.[4]

Q4: My product yield is low after an aqueous wash and extraction. What happened?

A4: Low yields after an extractive workup can be due to several factors related to your product's properties.

  • Product Partitioning: If your product has some water solubility, it may be partitioning into the aqueous layer during the extraction.[4]

    • Solution: For water-soluble products, avoid aqueous washes and instead use solid-phase methods like scavenger resins or dialysis.[4][7] A brine wash after the extraction can also help recover some dissolved organic product from the aqueous phase.[4]

  • Product Adsorption: The product may adsorb onto solid drying agents or filter aids like silica or Celite.

    • Solution: When filtering, ensure the filter cake is thoroughly washed with the eluting solvent to recover any adsorbed product.[8] If using column chromatography, elute with a more polar solvent system to recover your product.[4]

  • Product Degradation: Changes in pH during the wash (e.g., using aqueous ammonia) can potentially degrade sensitive products.[4]

    • Solution: Use a milder chelating agent like EDTA or a buffered wash solution to maintain a stable pH.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing catalysts from cyclopropanation reactions?

A1: Several techniques are widely used, chosen based on the catalyst, product properties, and required purity level. These include:

  • Aqueous Extraction: Washing the organic reaction mixture with an aqueous solution containing a chelating agent (e.g., EDTA, ammonia, ammonium chloride). The chelating agent forms a water-soluble complex with the metal, which is then extracted into the aqueous phase.[4][6]

  • Adsorption: Stirring the reaction mixture with a solid adsorbent like activated carbon, silica gel, or alumina.[4][9][10] The metal catalyst adsorbs onto the solid, which is then removed by simple filtration.[8]

  • Metal Scavengers: Using solid-supported reagents (often functionalized silica or polymers) with high affinity for specific metals.[4][11] These are highly selective and can reduce metal levels to very low ppm or even ppb.[2]

  • Filtration: For heterogeneous catalysts, simple filtration is often sufficient to remove the solid catalyst from the reaction mixture.[5][12][13] Modern systems may use porous sintered metal tubes for very fine filtration.[12][14]

Q2: What are the acceptable limits for residual catalysts in pharmaceutical products?

A2: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits for metals in active pharmaceutical ingredients (APIs).[15][16] These limits are based on the permitted daily exposure (PDE) and the route of administration.

Catalyst MetalClassOral Administration (≤10 g/day dose)Parenteral Administration
Palladium (Pd) 2A10 ppm (100 µ g/day )1 ppm (10 µ g/day )
Rhodium (Rh) 2B10 ppm (100 µ g/day )1 ppm (10 µ g/day )
Copper (Cu) 3300 ppm (3000 µ g/day )30 ppm (300 µ g/day )
Data sourced from ICH Q3D guidelines.[17][18]

Q3: How do I choose the right removal method for my specific catalyst?

A3: The choice depends on the catalyst, the nature of your product (solubility, stability), the scale of the reaction, and the required final purity. The table and diagram below provide general guidance.

MethodBest ForAdvantagesDisadvantages
Aqueous Wash (Chelators) Copper, and other metals forming water-soluble complexes.[4][6]Inexpensive, simple procedure.Can lead to emulsions; ineffective for water-soluble products; may not reach very low ppm levels.[4]
Activated Carbon Palladium, Rhodium.[2][10][19][20]Low cost, effective for many metals.Can adsorb the desired product, leading to yield loss; may require screening of different carbon types.[1][2]
Metal Scavengers Palladium, Rhodium, Copper, and other precious metals.[5][7][11][21]High selectivity, can achieve very low residual metal levels (<5 ppm), avoids aqueous workup.[7][11][22]Higher cost than bulk adsorbents.
Filtration (e.g., through Celite) Heterogeneous catalysts, removing precipitated metals.[6][8]Simple, fast, and effective for insoluble species.Not effective for homogeneously dissolved catalyst residues.[8]

Q4: Are heterogeneous catalysts easier to remove?

A4: Yes, significantly. Heterogeneous catalysts exist in a different phase (usually solid) from the liquid reaction mixture. This allows for their removal by simple physical separation methods like filtration or centrifugation, which is often more straightforward and economical than the multi-step procedures required for removing dissolved homogeneous catalysts.[5][12][13]

Visual Guides

G start_node Start: Catalyst Removal Issue q1 High Residual Catalyst (e.g., colored product) start_node->q1 What is the primary issue? q_node q_node a_node a_node s_node s_node q2 Is the product water-insoluble? q1->q2 Yes q3 Was purification via activated carbon? q1->q3 No (Low Yield) a1 Try repeated aqueous washes with a chelating agent (e.g., EDTA). Or use a metal scavenger. q2->a1 Yes a2 Use a solid-supported method: - Metal Scavenger Resin - Activated Carbon q2->a2 No a3 Product may be adsorbing to carbon. Reduce carbon amount, screen different carbons, or change solvent. q3->a3 Yes a4 Product may be in aqueous layer or degraded. Check pH, consider scavenger resin for future runs. q3->a4 No (Aqueous Wash) s1 Re-analyze for Catalyst & Yield a1->s1 a2->s1 a3->s1 a4->s1

Caption: Troubleshooting workflow for common catalyst removal issues.

G start_node Start: Select Removal Method q1 What is the catalyst type? start_node->q1 q_node q_node method_node method_node q2 Is extremely low residual metal required (<10 ppm)? q1->q2 Rhodium / Palladium q_cu Is the product water-soluble? q1->q_cu Copper method_het Use Simple Filtration (e.g., through Celite pad) q1->method_het Heterogeneous method_scavenger Use Metal Scavenger (e.g., SiliaMetS Thiol) q2->method_scavenger Yes method_carbon Use Activated Carbon (Cost-effective) q2->method_carbon No q_cu->method_scavenger Yes method_wash Use Aqueous Wash (e.g., EDTA, NH4OH) q_cu->method_wash No

Caption: Decision guide for selecting a primary catalyst removal method.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for removing copper and other metals from organic-soluble products.[4]

  • Dilution: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to fully separate and then drain the lower aqueous layer.

  • Repeat: Repeat the washing step 2-3 times, or until the aqueous layer is no longer colored.[4][6]

  • Brine Wash: Wash the organic layer once with brine (saturated aqueous NaCl) to remove residual water and dissolved EDTA.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the product.

Protocol 2: Metal Removal Using a Bulk Scavenger Resin

This protocol is a general procedure for using solid-supported scavengers like SiliaMetS®.

  • Dissolve Product: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Add Scavenger: Add 3-5 equivalents of the chosen metal scavenger resin (relative to the initial moles of catalyst) to the solution.[2][3]

  • Stir Mixture: Stir the suspension vigorously at room temperature. The optimal time can range from 4 to 16 hours.[3][4] Monitor the removal by analyzing aliquots via TLC or another appropriate method.

  • Filter: Filter the mixture to remove the solid scavenger resin. A simple gravity or vacuum filtration is sufficient.

  • Wash Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Palladium Removal Using Activated Carbon

This protocol is effective for reducing palladium levels, often from the ppm to ppb range.[2]

  • Prepare Solution: Dissolve the crude product containing the palladium catalyst in a suitable solvent (e.g., THF, ethyl acetate).[2]

  • Add Carbon: Add activated carbon to the solution. A typical starting amount is 0.2 wt equivalents relative to the crude product.[2]

  • Agitate Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 45 °C) for 1 to 18 hours.[2] The time required will depend on the specific interaction between the catalyst, product, and carbon.

  • Filter: Filter the mixture through a pad of Celite to completely remove the fine particles of activated carbon.[2]

  • Rinse and Concentrate: Rinse the filter cake thoroughly with the solvent. Combine the filtrates and concentrate the solution to yield the product with reduced palladium content.[2]

References

Technical Support Center: A Guide to Minimizing Side Reactions in the Synthesis of Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitrile compounds. Our aim is to help you minimize side reactions and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in nitrile synthesis?

A1: The most prevalent side reactions depend on the synthetic route. For the Kolbe synthesis (from alkyl halides), isonitrile formation and elimination reactions are common.[1][2] When dehydrating primary amides, incomplete reaction or harsh conditions can lead to degradation of the starting material or product.[3] The Sandmeyer reaction for aromatic nitriles can be plagued by the decomposition of the diazonium salt, leading to various byproducts.[3] Furthermore, the nitrile product itself can undergo hydrolysis to form an amide or a carboxylic acid, especially under acidic or basic conditions with heating.[4]

Q2: How can I prevent the hydrolysis of my nitrile product during workup or purification?

A2: Nitrile groups are generally robust but can be hydrolyzed under vigorous acidic or basic conditions, particularly with heat.[4][5] To prevent unwanted hydrolysis, it is crucial to perform aqueous workups at or below room temperature and to use mild acidic or basic conditions for extractions. If the desired product is the nitrile, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q3: I'm observing a significant amount of isonitrile formation. What is the primary cause and how can I avoid it?

A3: Isonitrile formation is a common side reaction in the Kolbe nitrile synthesis, arising from the ambident nature of the cyanide nucleophile, which can attack via the nitrogen atom.[1] This is particularly favored when using more covalent cyanide salts like silver cyanide (AgCN) or copper(I) cyanide (CuCN).[3][6] To minimize isonitrile formation, use alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or acetone.[3][6] These conditions favor an S(_N)2 reaction mechanism where the more nucleophilic carbon atom of the cyanide ion is the primary attacker.[6]

Troubleshooting Guides

Kolbe Nitrile Synthesis (from Alkyl Halides)

Q: My reaction with a secondary alkyl halide is giving a low yield of the nitrile and a significant amount of an alkene byproduct. What is happening and how can I fix it?

A: You are likely observing a competing E2 elimination reaction, which is common with secondary and tertiary alkyl halides.[2][7] The cyanide ion, being a reasonably strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable substitution rate will favor the S(_N)2 pathway.[8]

  • Choice of Solvent: Use a polar aprotic solvent like DMSO or acetone. These solvents solvate the cation of the cyanide salt but leave the cyanide anion relatively free and highly nucleophilic, favoring the S(_N)2 reaction over E2.[1][2]

  • Consider a Milder Cyanide Source: While less common for this specific issue, if basicity is a major concern, exploring alternative cyanide sources might be beneficial.

Logical Relationship for Substitution vs. Elimination in Secondary Alkyl Halides

G sub Secondary Alkyl Halide + Cyanide conditions Reaction Conditions sub->conditions sn2 SN2 (Substitution) Desired Nitrile Product e2 E2 (Elimination) Alkene Byproduct conditions->sn2 Favored by conditions->e2 Favored by low_temp Low Temperature low_temp->sn2 polar_aprotic Polar Aprotic Solvent (e.g., DMSO, Acetone) polar_aprotic->sn2 high_temp High Temperature high_temp->e2 strong_base Strongly Basic Conditions strong_base->e2

Caption: Factors influencing the outcome of reactions with secondary alkyl halides.

Dehydration of Primary Amides

Q: The dehydration of my primary amide to a nitrile is sluggish and gives a low yield. What can I do to improve this?

A: Low yields in amide dehydration are often due to an insufficiently powerful dehydrating agent for your specific substrate, or the presence of moisture.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Any moisture in the reaction will consume the dehydrating agent. Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Choice of Dehydrating Agent: Traditional reagents like phosphorus pentoxide (P(4)O({10})) or thionyl chloride (SOCl(_2)) are effective but can require harsh conditions.[9] Consider milder, more modern reagents such as trifluoroacetic anhydride (TFAA), or phosphorus-based reagents like PCl(_3) or P(OPh)(_3) which can give high yields under milder conditions.[6][10]

  • Optimize Stoichiometry: An excess of the dehydrating agent may be necessary, but a large excess can lead to side reactions.[3] Titrate the amount of your dehydrating agent to find the optimal balance for your substrate.

Experimental Workflow for Optimizing Amide Dehydration

G start Low Yield in Amide Dehydration check_anhydrous Verify Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) start->check_anhydrous reagent Evaluate Dehydrating Agent check_anhydrous->reagent stoichiometry Optimize Reagent Stoichiometry reagent->stoichiometry success Improved Nitrile Yield stoichiometry->success

Caption: Troubleshooting workflow for low yield in amide to nitrile conversion.

Sandmeyer Reaction (for Aromatic Nitriles)

Q: My Sandmeyer reaction is producing a low yield of the desired aromatic nitrile and many side products. What are the likely causes?

A: The Sandmeyer reaction is sensitive, and low yields often stem from two main issues: incomplete diazotization or decomposition of the diazonium salt.[3]

Troubleshooting Steps:

  • Maintain Low Temperatures: Diazonium salts are thermally unstable and can decompose easily, leading to a variety of byproducts. It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization and the subsequent cyanation step.[3]

  • Immediate Use of Diazonium Salt: Do not isolate the diazonium salt. Use it immediately after its preparation to minimize decomposition.[3]

  • Freshly Prepared Copper(I) Cyanide: The activity of the copper(I) cyanide solution is crucial for the cyanation step. Ensure it is freshly prepared and active.[3]

  • Control pH: The pH of the reaction mixture should be carefully controlled, as highly acidic or basic conditions can negatively affect the stability of the reactants and products.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Isonitrile Formation in Kolbe Synthesis

Alkyl HalideCyanide SaltSolventNitrile:Isonitrile RatioReference
PrimaryNaCN/KCNPolar Aprotic (e.g., DMSO)High (Favors Nitrile)[6][11]
PrimaryAgCNDiethyl EtherLow (Favors Isonitrile)[6]
SecondaryNaCN/KCNPolar Aprotic (e.g., DMSO)Moderate to High[11]

Table 2: Comparison of Dehydrating Agents for Primary Amide to Nitrile Conversion

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesReference
P(4)O({10})High TemperatureStrong Dehydrating AgentHarsh Conditions, Heterogeneous[9]
SOCl(_2)RefluxReadily Available, Volatile ByproductsGenerates HCl, Acid-Sensitive Substrates May Not Be Tolerated[6]
POCl(_3)RefluxEffectiveGenerates HCl[6]
TFAAMilder, Non-acidicMilder ConditionsCan Cause Trifluoroacetylation of Other Functional Groups[6]
PCl(_3)/Et(_2)NHRefluxing CHCl(_3)High Yields, Mild Conditions[10]
P(OPh)(_3)/DBUMicrowave, 150 °CRapid, High YieldsRequires Microwave Reactor[10]

Table 3: Mild Conditions for Partial Hydrolysis of Nitriles to Amides

Reagent/CatalystSolventTemperatureNotesReference(s)
NaOHMethanol/DioxaneRefluxCan selectively produce amides from nitriles.[4]
NaOH in aq. EtOH with H(_2)O(_2)aq. EtOHMild HeatingA mild method for converting nitriles to amides.[12]
Copper(II) AcetateWaterLow TemperatureBroad substrate scope, excellent yields.[13]

Experimental Protocols

Protocol 1: Kolbe Nitrile Synthesis from a Primary Alkyl Halide

This protocol describes the synthesis of a nitrile from a primary alkyl halide using sodium cyanide, with conditions optimized to minimize isonitrile formation.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary alkyl halide (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium cyanide (NaCN) (1.1 to 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by distillation or column chromatography.

Protocol 2: Dehydration of a Primary Amide using Phosphorus Trichloride

This method provides a high-yielding conversion of primary amides to nitriles under relatively mild conditions.[10]

  • Setup: To a mixture of the primary amide (1 mmol) and diethylamine (3 mmol) in chloroform (5 mL), cooled to 0 °C, add phosphorus trichloride (2 mmol) dropwise with stirring over 15 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at reflux temperature for approximately 40 minutes, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: The product can be isolated and purified using standard techniques such as extraction and chromatography.

References

Technical Support Center: Refinement of Work-up Procedures for 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up and purification of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. The following sections offer troubleshooting advice, comparative data, detailed experimental protocols, and visual workflows to address common challenges encountered during its synthesis and isolation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and work-up of this compound, which is commonly prepared via a phase-transfer catalyzed reaction between 3,4-dichlorophenylacetonitrile and a suitable cyclopropanating agent.

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields in the synthesis of this compound can stem from several factors related to the phase-transfer catalysis conditions:

  • Inefficient Stirring: Phase-transfer catalysis relies on the efficient mixing of the aqueous and organic phases. If stirring is inadequate, the interfacial area is small, leading to a slow and incomplete reaction.

  • Inactive Catalyst: The quaternary ammonium salt used as a phase-transfer catalyst can degrade over time. Ensure the catalyst is fresh and from a reliable source.

  • Incorrect Base Concentration: The concentration of the aqueous base (e.g., sodium hydroxide) is crucial. A concentration that is too low will result in incomplete deprotonation of the starting nitrile, while a concentration that is too high can lead to side reactions.

  • Reaction Temperature: The reaction is typically run at or slightly above room temperature. Deviations can affect the reaction rate and selectivity.

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my product, making purification difficult. What could this byproduct be and how can I minimize it?

A2: A common byproduct in this reaction is the corresponding dimer of the starting nitrile, formed by the reaction of the deprotonated nitrile with another molecule of the starting material. To minimize its formation:

  • Slow Addition of Alkylating Agent: Add the cyclopropanating agent (e.g., 1-bromo-2-chloroethane) slowly to the reaction mixture to maintain a low concentration, favoring the intramolecular cyclization over the intermolecular dimerization.

  • Controlled Temperature: Maintain a consistent reaction temperature to ensure the rate of cyclopropanation is favored over side reactions.

Q3: During the aqueous work-up, I'm experiencing persistent emulsions. How can I resolve this?

A3: Emulsions are common in biphasic systems, especially with the presence of a phase-transfer catalyst. To break emulsions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

Q4: After extraction and solvent removal, my crude product is a dark, oily residue. What is the best way to purify it?

A4: A dark, oily crude product suggests the presence of polymeric byproducts and residual catalyst. The recommended purification methods are:

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities and colored materials. A silica gel column with a gradient elution of ethyl acetate in hexanes or heptane is typically effective.

  • Crystallization: If the crude product is of sufficient purity, crystallization can be an efficient purification method. Test various solvent systems (e.g., isopropanol, ethanol/water, hexanes/ethyl acetate) to find suitable conditions for crystallization.

Data Presentation: Comparison of Work-up Procedures

Work-up ProcedureInitial Crude Purity (by ¹H NMR)Final Purity (by HPLC)Overall Yield (%)Notes
A: Direct Crystallization ~75%95-98%60-70%Effective if the main impurity is the starting material. May require multiple recrystallizations.
B: Aqueous Wash & Crystallization ~80%>98%65-75%Aqueous wash removes the phase-transfer catalyst and inorganic salts, leading to a cleaner crystallization.
C: Aqueous Wash & Column Chromatography ~80%>99%55-65%Most effective method for removing closely related byproducts, but can lead to some loss of material on the column.

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound based on typical phase-transfer catalysis procedures.

Protocol 1: Synthesis via Phase-Transfer Catalysis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorophenylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and toluene (10 mL/g of nitrile).

  • Addition of Catalyst and Base: Add tetrabutylammonium bromide (0.05 eq) to the mixture. With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise over 30 minutes.

  • Reaction: Heat the mixture to 50°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add water to dissolve any precipitated salts.

Protocol 2: Work-up and Purification by Crystallization
  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 3: Work-up and Purification by Column Chromatography
  • Initial Work-up: Follow steps 1-3 of Protocol 2.

  • Column Preparation: Prepare a silica gel column packed in a suitable solvent system (e.g., 5% ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the troubleshooting process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification synthesis Phase-Transfer Catalysis Reaction quench Quench Reaction synthesis->quench extract Extraction with Organic Solvent quench->extract wash Aqueous Washes (Water, Brine) extract->wash dry Drying and Solvent Removal wash->dry chromatography Column Chromatography dry->chromatography crystallization Crystallization dry->crystallization product Pure Product chromatography->product crystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_investigate Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield stirring Inefficient Stirring start->stirring catalyst Inactive Catalyst start->catalyst base Incorrect Base Concentration start->base temp Suboptimal Temperature start->temp increase_stirring Increase Stirring Rate stirring->increase_stirring fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst optimize_base Optimize Base Concentration base->optimize_base control_temp Control Temperature temp->control_temp

Caption: Troubleshooting guide for addressing low reaction yields.

Validation & Comparative

Unlocking Potent Enzyme Inhibition: A Comparative Guide to the Structure-Activity Relationship of Cyclopropanecarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of cyclopropanecarbonitrile derivatives and their structure-activity relationships (SAR) as potent enzyme inhibitors. By leveraging the unique conformational constraints of the cyclopropane ring, these compounds offer a promising scaffold for the development of novel therapeutics. This guide synthesizes experimental data to illuminate the key structural features driving inhibitory activity, with a particular focus on coronavirus 3C-like (3CL) proteases.

The cyclopropane ring, a small, highly strained carbocycle, imparts significant conformational rigidity to molecular structures. This property, combined with the electron-withdrawing nature of the nitrile group, makes cyclopropanecarbonitriles an attractive scaffold in medicinal chemistry for designing specific and potent enzyme inhibitors. The fixed orientation of substituents on the cyclopropane ring allows for precise probing of enzyme active sites, leading to enhanced binding affinity and selectivity.

Comparative Analysis of Cyclopropanecarbonitrile Analogues as 3CL Protease Inhibitors

Recent research has highlighted the potential of cyclopropane-based compounds as broad-spectrum inhibitors of coronavirus 3CL proteases (3CLpro), a key enzyme in viral replication.[1][2] A systematic analysis of dipeptidyl inhibitors incorporating a cyclopropane ring reveals critical SAR trends.

The following table summarizes the inhibitory activity of a series of cyclopropane-containing compounds against 3CL proteases from SARS-CoV-2, SARS-CoV-1, and MERS-CoV. The data illustrates how modifications to the cyclopropane ring and surrounding moieties impact potency.

CompoundSARS-CoV-2 3CLpro IC₅₀ (µM)SARS-CoV-1 3CLpro IC₅₀ (µM)MERS-CoV 3CLpro IC₅₀ (µM)SARS-CoV-2 EC₅₀ (µM)
1c HH0.46 ± 0.042.56 ± 0.210.41 ± 0.030.25 ± 0.02
1d HH0.39 ± 0.032.11 ± 0.180.35 ± 0.030.21 ± 0.02
2c FF0.18 ± 0.010.45 ± 0.040.08 ± 0.010.025 ± 0.002
2d FF0.14 ± 0.010.24 ± 0.020.05 ± 0.010.011 ± 0.001
5c HH0.21 ± 0.020.41 ± 0.030.08 ± 0.010.012 ± 0.001
5d HH0.19 ± 0.010.35 ± 0.030.07 ± 0.010.013 ± 0.001
11c HH0.25 ± 0.020.35 ± 0.030.12 ± 0.010.011 ± 0.001
11d HH0.22 ± 0.020.24 ± 0.020.07 ± 0.010.012 ± 0.001

Note: The 'c' and 'd' designations for each compound number represent different P2 moieties, with the core cyclopropane structure being the key variable for comparison between numbered compounds. Compounds 1 and 5 feature a methylene cyclopropane, while compound 2 has a gem-difluoro cyclopropane.

Key SAR Insights:

  • Gem-Difluoro Substitution: A prominent trend is the significant increase in potency upon replacement of the methylene group on the cyclopropane ring with a gem-difluoro group. For instance, compounds 2c and 2d are considerably more potent than their non-fluorinated counterparts 1c and 1d against all three tested 3CL proteases.[2] This enhancement is likely due to the electron-withdrawing nature of the fluorine atoms, which can influence the electronics of the warhead group and enhance interactions within the enzyme's active site.

  • Broad-Spectrum Activity: Many of the tested cyclopropane-derived inhibitors demonstrate high potency against the 3CL proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV, suggesting their potential as broad-spectrum antiviral agents.[2]

  • Cellular Efficacy: A number of these compounds exhibit potent antiviral activity in cell-based assays, with EC₅₀ values in the low nanomolar range, indicating good cell permeability and effectiveness in a biological context.[1][3]

Potential as Inhibitors of Other Enzyme Classes

While comprehensive SAR data for cyclopropanecarbonitriles against other enzyme targets is less established, the unique properties of this scaffold suggest broader applicability. The nitrile group is a known pharmacophore that can participate in various interactions with enzyme active sites, including hydrogen bonding and covalent bond formation with catalytic residues like cysteine.[1][4] This makes cyclopropanecarbonitriles potential candidates for inhibiting cysteine proteases such as cathepsins.[5]

Furthermore, the rigid cyclopropane backbone can be functionalized to target other enzyme families. For example, derivatives of cyclopropanecarboxylic acid have shown inhibitory activity against carbonic anhydrases. While specific SAR data for cyclopropanecarbonitrile analogues in this context is needed, it highlights the versatility of the cyclopropane scaffold.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for the key assays discussed in this guide.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the enzymatic activity of 3CLpro through Fluorescence Resonance Energy Transfer (FRET).

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (cyclopropanecarbonitrile derivatives)

  • Positive control inhibitor (e.g., GC376)

  • DMSO

  • 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • Dispense 1 µL of the compound dilutions into the wells of a 384-well plate.

  • Add 25 µL of 3CLpro solution (e.g., 20 nM final concentration) to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding 25 µL of the FRET substrate solution (e.g., 20 µM final concentration).

  • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) in kinetic mode for 15-30 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase (CA).

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Test compounds

  • Positive control inhibitor (e.g., Acetazolamide)

  • DMSO

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of hCA II solution (e.g., 10 µg/mL final concentration) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of p-NPA solution (e.g., 10 mM in acetonitrile).

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

  • The rate of p-nitrophenol formation is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition and determine the IC₅₀ or Kᵢ values.

Visualizing SAR and Experimental Workflows

To further elucidate the relationships and processes described, the following diagrams are provided.

SAR_Relationship cluster_scaffold Cyclopropanecarbonitrile Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold Mod1 Gem-Difluoro Substitution on Cyclopropane Scaffold->Mod1 Modify Mod2 Alteration of P1/P2 Groups Scaffold->Mod2 Modify Mod3 Introduction of Alternative Warheads Scaffold->Mod3 Modify Activity Enzyme Inhibition (e.g., 3CLpro) Mod1->Activity Increases Potency Mod2->Activity Modulates Selectivity Mod3->Activity Alters Mechanism

Caption: Key SAR drivers for cyclopropanecarbonitrile inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution C Enzyme-Inhibitor Pre-incubation A->C B Enzyme & Substrate Prep B->C D Reaction Initiation C->D E Kinetic Measurement D->E F Calculate % Inhibition E->F G Determine IC50/Ki F->G

Caption: General workflow for in vitro enzyme inhibition assays.

References

Unambiguous Structure Validation of Cyclopropane Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is paramount. This is particularly true for strained ring systems like cyclopropane derivatives, where subtle changes in stereochemistry can significantly impact biological activity. While single-crystal X-ray crystallography remains the gold standard for providing definitive three-dimensional structures, a multi-faceted analytical approach is often necessary for complete characterization. This guide presents a comparative overview of X-ray crystallography alongside alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods—for the structural validation of cyclopropane derivatives.

This publication provides a detailed comparison of the performance of these methods, supported by experimental data and protocols, to aid researchers in selecting the most appropriate techniques for their specific needs.

At a Glance: Comparison of Analytical Techniques

The unequivocal determination of a molecule's three-dimensional structure is a critical step in chemical and pharmaceutical research. For complex scaffolds such as cyclopropane derivatives, which are present in numerous bioactive compounds, unambiguous structural validation is essential. The following sections will delve into the strengths and limitations of each technique, providing a comprehensive toolkit for researchers.

X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray crystallography provides direct, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and stereochemistry.[1] This technique is unparalleled in its ability to provide an unambiguous structural assignment, making it the definitive method for structure validation when suitable crystals can be obtained.[2]

Key Data Obtained from X-ray Crystallography:

ParameterTypical Values for Cyclopropane RingSignificance
C-C Bond Lengths1.501 - 1.510 Å[3][4]Confirms the presence of the strained three-membered ring.
C-H Bond Lengths~1.083 Å[4]Provides information on the hybridization of the carbon atoms.
C-C-C Bond Angles~60°[5]The defining feature of the cyclopropane ring.
H-C-H Bond Angles~114.5°[5]Reflects the strain and bonding within the ring.
Torsion AnglesVariableDefines the conformation of substituents relative to the ring.
Absolute StereochemistryUnambiguous DeterminationCrucial for chiral drug development.

Alternative and Complementary Techniques

While X-ray crystallography is the gold standard, obtaining suitable crystals can be a significant hurdle.[6] In such cases, and for a more comprehensive understanding of the molecule's properties in solution, a combination of spectroscopic and computational methods is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[7] For cyclopropane derivatives, the protons on the ring exhibit characteristic upfield chemical shifts due to the ring current effect, typically appearing between -0.2 and 0.8 ppm in ¹H NMR spectra.[8]

Key Data from NMR Spectroscopy:

ParameterTechniqueInformation Provided
Chemical Shift (δ)¹H & ¹³C NMRProvides information about the electronic environment of each nucleus.[9]
Coupling Constants (J)¹H NMRReveals the connectivity and dihedral angles between protons.[10]
Nuclear Overhauser Effect (NOE)2D NMR (NOESY)Determines through-space proximity of protons, aiding in stereochemical assignments.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[11] The fragmentation pattern observed in the mass spectrum can offer valuable clues about the structure, including the presence of the cyclopropane ring.[1][12]

Key Data from Mass Spectrometry:

ParameterTechniqueInformation Provided
Molecular Ion Peak (M+)EI-MS, ESI-MSConfirms the molecular weight and elemental formula.[12]
Fragmentation PatternEI-MS, MS/MSProvides structural information based on the cleavage of the molecule.[1]
Computational Methods: A Predictive and Supportive Tool

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and corroborating experimental data.[13] Geometric parameters, NMR chemical shifts, and vibrational frequencies can be calculated and compared with experimental results to increase confidence in the structural assignment.[9]

Comparative Data Summary

The following table summarizes the type of quantitative data obtained from each technique for the validation of a hypothetical substituted cyclopropane derivative.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Connectivity YesYesInferred from fragmentation
Stereochemistry AbsoluteRelative (can be absolute with chiral derivatizing agents)No
Bond Lengths (Å) High Precision (e.g., ± 0.005)NoNo
**Bond Angles (°) **High Precision (e.g., ± 0.1)Inferred from coupling constantsNo
Conformation Solid-stateSolution-state averageGas-phase
Molecular Formula NoNoYes (High-Resolution MS)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[14] The choice of solvent is critical.

  • Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[13] The crystal is rotated, and the diffraction pattern is collected on a detector.[15]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[16] The atomic positions are then fitted to this map and refined to yield the final crystal structure.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer.[17]

  • Data Analysis: The spectra are processed and analyzed to assign chemical shifts and coupling constants, and to determine the connectivity and relative stereochemistry of the molecule.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent like dichloromethane or hexane.[8]

  • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.[8]

  • MS Detection: The separated components elute from the GC column and enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected.[8]

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation cluster_output Final Output start Synthesized Compound purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography purification->xray comp Computational Modeling purification->comp validation Data Integration & Validation nmr->validation ms->validation xray->validation comp->validation final_structure Validated Structure validation->final_structure

Caption: A generalized workflow for the structural validation of a synthesized cyclopropane derivative.

decision_tree start Need to Validate Cyclopropane Structure crystal Can a single crystal be obtained? start->crystal xray Perform X-ray Crystallography crystal->xray Yes spectroscopy Use Spectroscopic Methods (NMR, MS) crystal->spectroscopy No validated Structure Validated xray->validated comp Support with Computational Modeling spectroscopy->comp comp->validated

Caption: Decision tree for selecting a structural validation method for cyclopropane derivatives.

Conclusion

The structural validation of cyclopropane derivatives requires a thoughtful and often integrated analytical approach. While X-ray crystallography provides the most definitive structural information, its reliance on high-quality crystals can be a limitation. NMR spectroscopy and mass spectrometry are essential techniques that provide a wealth of information about the molecule's structure in solution and its molecular formula. Computational methods serve as a powerful predictive and corroborative tool. By understanding the strengths and limitations of each technique, researchers can confidently and accurately determine the structures of novel cyclopropane derivatives, accelerating progress in drug discovery and materials science.

References

The Cyclopropyl Group as a Bioisostere: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bioisosteres is a cornerstone of modern drug design, enabling the optimization of pharmacological profiles to enhance efficacy, improve safety, and refine pharmacokinetic properties. Among the arsenal of bioisosteric replacements, the cyclopropyl group has emerged as a versatile and highly effective moiety. Its unique structural and electronic properties allow it to serve as a mimic for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings. This guide provides a comparative analysis of the cyclopropyl group as a bioisostere, supported by experimental data from case studies of successful drug candidates.

Advantages of Cyclopropyl Bioisosterism

The compact and rigid nature of the cyclopropyl ring imparts several desirable characteristics to a drug molecule. Key advantages frequently observed include:

  • Enhanced Potency: The constrained conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity and increased potency.[1]

  • Improved Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to a longer in vivo half-life and reduced potential for drug-drug interactions (DDIs).

  • Increased Selectivity: The defined spatial orientation of substituents on a cyclopropyl ring can lead to more specific interactions with the target protein, reducing off-target effects.[1]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Increased Brain Permeability: In some cases, the incorporation of a cyclopropyl group has been shown to enhance a drug's ability to cross the blood-brain barrier.[1]

Case Study 1: Asunaprevir - A Potent HCV Protease Inhibitor

Asunaprevir (BMS-650032) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. A key structural feature of asunaprevir is the cyclopropyl-acyl sulfonamide moiety, which plays a crucial role in its high affinity for the enzyme's active site.

A direct comparison with an analogue where the cyclopropyl group is replaced by an isopropyl group highlights the profound impact of this bioisosteric substitution.

Table 1: Comparison of Asunaprevir and its Isopropyl Analogue

CompoundStructureNS3/4A GT-1a IC50 (nM)Replicon GT-1b EC50 (nM)
Asunaprevir (Cyclopropyl) [Structure of Asunaprevir]14
Isopropyl Analogue [Structure of Isopropyl Analogue]2080

Data sourced from a 2014 study on the discovery of asunaprevir.

The data clearly demonstrates a 20-fold increase in potency in both the enzymatic and cell-based assays when the isopropyl group is replaced by a cyclopropyl group. This dramatic improvement is attributed to the cyclopropyl ring's ability to optimally fill the S1' pocket of the HCV NS3/4A protease.

cluster_0 HCV NS3/4A Protease Inhibition Asunaprevir Asunaprevir HCV_Protease HCV_Protease Asunaprevir->HCV_Protease Potent Inhibition (IC50 = 1 nM) Isopropyl_Analogue Isopropyl_Analogue Isopropyl_Analogue->HCV_Protease Weaker Inhibition (IC50 = 20 nM) Viral_Replication Viral_Replication HCV_Protease->Viral_Replication Enables

Caption: Potency comparison of Asunaprevir and its analogue.

Case Study 2: Pitavastatin - A Metabolically Stable Statin

Pitavastatin is a highly potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. A distinguishing feature of pitavastatin is the presence of a cyclopropyl group, which significantly influences its metabolic profile.

Unlike many other statins that are extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme, the cyclopropyl group in pitavastatin diverts its metabolism. This results in minimal metabolism by CYP2C9 and a significantly reduced potential for drug-drug interactions with CYP3A4 inhibitors.

Table 2: Pharmacological Properties of Pitavastatin

PropertyValueImplication of Cyclopropyl Group
HMG-CoA Reductase IC50 6.8 nMHigh potency
Primary Metabolism Minimal (via CYP2C9)Reduced drug-drug interaction potential
CYP3A4 Metabolism NegligibleAvoids interactions with common CYP3A4 inhibitors

Data sourced from an overview of pitavastatin.

cluster_pitavastatin Metabolic Pathway of Statins Other_Statins Other_Statins CYP3A4 CYP3A4 Other_Statins->CYP3A4 Major Pathway Pitavastatin Pitavastatin Pitavastatin->CYP3A4 Diverted by Cyclopropyl Group CYP2C9 CYP2C9 Pitavastatin->CYP2C9 Minor Pathway Metabolites_DDI Metabolites (Potential for DDIs) CYP3A4->Metabolites_DDI Minimal_Metabolism Minimal Metabolism (Reduced DDI Risk) CYP2C9->Minimal_Metabolism

Caption: Metabolic fate of Pitavastatin versus other statins.

Case Study 3: Trametinib - A Selective MEK Inhibitor

Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2). The structure of trametinib features a cyclopropyl group. While direct comparative data with a non-cyclopropyl analogue is not available in published literature, the potent activity of trametinib suggests that the cyclopropyl group contributes favorably to its binding and overall profile.

Table 3: Inhibitory Potency of Trametinib

TargetIC50 (nM)
MEK1 0.92
MEK2 1.8

Data sourced from a 2024 publication on MEK inhibitors.

The high potency of trametinib highlights the successful application of structure-based drug design, where the cyclopropyl group likely plays a role in optimizing interactions within the allosteric binding pocket of the MEK enzymes.

cluster_trametinib Trametinib's Mechanism of Action RAS_RAF RAS/RAF (Upstream Signaling) MEK1_2 MEK1/2 RAS_RAF->MEK1_2 Activates ERK1_2 ERK1/2 (Downstream Signaling) MEK1_2->ERK1_2 Phosphorylates Cell_Proliferation Cell_Proliferation ERK1_2->Cell_Proliferation Promotes Trametinib Trametinib Trametinib->MEK1_2 Inhibits (IC50 ~1-2 nM)

Caption: Trametinib inhibits the RAS/RAF/MEK/ERK pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and studies.

IC50 Determination (Cell-Based Assay)
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., cyclopropyl analogue and non-cyclopropyl analogue) in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.

Metabolic Stability Assay (Liver Microsomes)
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a separate solution containing the NADPH regenerating system.

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the test compound and the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Aqueous Solubility Assay (Kinetic or Thermodynamic)
  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Shake the plate for a set period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

  • Thermodynamic (Shake-Flask) Solubility:

    • Add an excess amount of the solid compound to a vial containing an aqueous buffer.

    • Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter or centrifuge the suspension to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Conclusion

The bioisosteric replacement of various functional groups with a cyclopropyl ring is a powerful and well-established strategy in drug design. As demonstrated by the case studies of asunaprevir, pitavastatin, and trametinib, this small, rigid carbocycle can significantly enhance potency, improve metabolic stability, and contribute to a favorable overall pharmacological profile. The quantitative data from the asunaprevir case provides a compelling example of the dramatic improvements that can be achieved. For researchers and scientists in drug development, the cyclopropyl group should be considered a valuable tool for lead optimization and the design of next-generation therapeutics.

References

A Researcher's Guide to Validating Analytical Methods for Purity Assessment: HPLC, UPLC, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a drug substance is a critical aspect of ensuring its safety and efficacy. The choice of analytical methodology for purity assessment and the rigorous validation of that method are paramount. This guide provides a comparative overview of three powerful techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE)—for the assessment of purity and related substances. We present a summary of their performance characteristics, detailed experimental protocols for method validation, and visual workflows to guide you through the process.

Method Comparison: At a Glance

The selection of an analytical technique for purity assessment depends on various factors, including the nature of the analyte, the required sensitivity, and the desired sample throughput. HPLC has long been the gold standard, while UPLC offers significant improvements in speed and resolution.[1][2][3] CE provides an alternative separation mechanism that can be highly advantageous for certain molecules.[4][5][6]

Quantitative Performance Data

The following table summarizes typical performance data for HPLC, UPLC, and CE in the context of purity and impurity analysis. These values are indicative and can vary depending on the specific analyte, matrix, and instrumentation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Capillary Electrophoresis (CE)
Linearity (Correlation Coefficient, r²) ≥ 0.99[7]≥ 0.999[8]≥ 0.99[9]
Accuracy (% Recovery) 98.0 - 102.0%[10]98.0 - 102.0%95.0 - 105.0%[5]
Precision (Repeatability, %RSD) ≤ 2.0%[7][10]≤ 1.0%≤ 5.0%[11]
Intermediate Precision (%RSD) ≤ 3.0%[8]≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ng/mL rangeSub-ng/mL to pg/mL range[12]ng/mL range[9]
Limit of Quantitation (LOQ) ng/mL rangepg/mL to low ng/mL range[12]ng/mL range[13]
Typical Analysis Time 20 - 60 minutes1 - 10 minutes[1]10 - 40 minutes

Experimental Protocols for Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following are detailed protocols for key validation parameters as outlined in the ICH Q2(R1) guideline.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Sample Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the developed analytical method.

  • Peak Purity Analysis (for HPLC/UPLC): Utilize a photodiode array (PDA) detector to assess the peak purity of the main component and any detected impurities. The purity angle should be less than the purity threshold.

  • Resolution: For chromatographic methods, ensure that the resolution between the main peak and the closest eluting impurity is greater than 1.5. For CE, demonstrate adequate separation of the analyte from other components.

  • Acceptance Criteria: No co-elution or interference should be observed at the retention/migration time of the analyte. The method must be able to separate the analyte from all potential impurities and degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected working concentration.

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot the average peak area (or height) against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.[7]

    • The y-intercept should be minimal.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Spiked Samples: Prepare samples by spiking the drug product matrix (placebo) with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for HPLC and UPLC, and typically within 95.0% to 105.0% for CE.[5][10]

Precision

Precision is the measure of the degree of scatter of a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

    • Acceptance Criteria: The %RSD should be ≤ 2.0% for HPLC and UPLC, and typically ≤ 5.0% for CE.[7][10][11]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Calculate the overall %RSD for the combined data.

    • Acceptance Criteria: The %RSD should be ≤ 3.0% for HPLC and UPLC, and typically ≤ 5.0% for CE.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration at which the analyte's signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Prepare a series of solutions at low concentrations and construct a calibration curve.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • Calculate the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirmation: Prepare and analyze a minimum of six samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable at this level.

Visualizing the Workflow

Diagrams created using Graphviz help to visualize the logical flow of the validation process and the relationships between different analytical techniques.

AnalyticalMethodValidationWorkflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation (ICH Q2 R1) cluster_reporting 3. Documentation MethodDevelopment Method Development (HPLC, UPLC, or CE) ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Compilation Robustness->ValidationReport SOP Standard Operating Procedure (SOP) Finalization ValidationReport->SOP

Caption: Workflow for analytical method validation.

TechniqueComparison cluster_chromatography Chromatographic Techniques cluster_electrophoresis Electrophoretic Technique HPLC HPLC (High-Performance Liquid Chromatography) UPLC UPLC (Ultra-Performance Liquid Chromatography) CE CE (Capillary Electrophoresis) PurityAssessment Purity Assessment (Drug Substance) PurityAssessment->HPLC Established & Robust PurityAssessment->UPLC Fast & High Resolution PurityAssessment->CE Orthogonal Selectivity

Caption: Comparison of analytical techniques for purity assessment.

References

A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and off-target effects of representative dichlorophenyl-containing compounds. The dichlorophenyl moiety is a common feature in a variety of pharmacologically active molecules, from non-steroidal anti-inflammatory drugs (NSAIDs) and antidepressants to kinase inhibitors. While this structural element can be crucial for the desired on-target activity, it can also contribute to off-target interactions, leading to unforeseen side effects or opportunities for drug repurposing. This guide aims to present available experimental data in a clear, comparative format, detail the methodologies used to obtain this data, and visualize the complex signaling pathways involved.

Comparative Off-Target Profiles

To illustrate the diverse off-target profiles of dichlorophenyl compounds, we will compare three distinct molecules: the NSAID Diclofenac , the selective serotonin reuptake inhibitor (SSRI) Sertraline , and a representative dichlorophenyl-containing kinase inhibitor, Bosutinib .

Table 1: On-Target and Off-Target Profile of Diclofenac

Target FamilyTargetActivity (IC50/Ki)Reference
Primary Target Cyclooxygenase-1 (COX-1)~5.1 µM (IC50)[1]
Cyclooxygenase-2 (COX-2)~1.3 µM (IC50)[1]
Off-Target P2X3 Receptor138.2 µM (IC50)[2]
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Weak activity reported[3]
N-methyl-D-aspartate (NMDA) ReceptorPeripheral antagonism reported[1]

Table 2: On-Target and Off-Target Profile of Sertraline

Target FamilyTargetActivity (Ki)Reference
Primary Target Serotonin Transporter (SERT)~0.29 nM[4][5]
Off-Target Dopamine Transporter (DAT)~25 nM[4]
Sigma-1 (σ1) Receptor~37 nM[4][6]
Norepinephrine Transporter (NET)~420 nM[5]
α1-adrenergic receptor~450 nM[4]

Table 3: Illustrative Kinase Selectivity Profile of Bosutinib (a Dichlorophenyl-Containing Kinase Inhibitor)

This table presents a representative kinase selectivity profile for Bosutinib, a dual Src/Abl kinase inhibitor. The values are compiled from various sources and are intended to be illustrative of a typical kinase inhibitor profile.

Kinase FamilyTarget KinaseActivity (IC50)Reference
Primary Targets Abl1.2 nM[7]
Src1.0 nM[7]
Off-Targets (selected) Lck1.1 nM[7]
Lyn1.1 nM[7]
Hck3.7 nM[7]
EGFR>10 µM[7]
VEGFR2>1 µM[7]
PDGFRβ67 nM[7]
c-Kit94 nM[7]

Experimental Protocols

The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for two of the most common experimental approaches for assessing cross-reactivity and off-target effects.

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., in DMSO) is prepared and serially diluted to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: The kinase assays are typically performed in 96-well or 384-well plates. Each well contains the specific kinase, its corresponding substrate (often a peptide), and ATP.

  • Incubation: The test compound at various concentrations is added to the wells, and the plates are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP (e.g., [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

    • Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (e.g., DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.

Objective: To determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.

  • Radioligand Binding: A specific radioligand (a molecule that binds to the receptor with high affinity and is labeled with a radioactive isotope like ³H or ¹²⁵I) is used.

  • Competitive Binding Assay: The assay is set up with the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis cluster_validation Validation compound Dichlorophenyl Compound primary_screen Primary Screen (Single High Concentration) compound->primary_screen target_panel Target Panel (Kinases, Receptors, etc.) target_panel->primary_screen data_analysis Data Analysis & Hit Identification primary_screen->data_analysis dose_response Dose-Response Assay (IC50/Ki Determination) selectivity_profiling Selectivity Profiling dose_response->selectivity_profiling data_analysis->dose_response cellular_assays Cellular Assays selectivity_profiling->cellular_assays in_vivo_studies In Vivo Studies cellular_assays->in_vivo_studies

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation OffTarget Off-Target Kinase Inhibitor (e.g., Dichlorophenyl compound) OffTarget->PI3K OffTarget->AKT

Conclusion

The dichlorophenyl moiety is a versatile structural component in drug design, but its presence necessitates a thorough evaluation of a compound's selectivity profile. As demonstrated by the diverse examples of Diclofenac, Sertraline, and Bosutinib, compounds sharing this feature can have vastly different on-target and off-target activities. A comprehensive understanding of these off-target effects, gained through systematic screening and detailed experimental protocols, is crucial for the development of safer and more effective therapeutics. The provided workflows and pathway diagrams serve as a foundational guide for researchers navigating the complexities of drug-target interactions.

References

A Comparative Guide to Cyclopropane and Cyclopentane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small carbocyclic rings is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, cyclopropane and cyclopentane stand out as frequently employed motifs, each imparting distinct characteristics to a molecule. This guide provides an objective, data-driven comparison of cyclopropane and cyclopentane analogs, aiding researchers in making informed decisions during the lead optimization process.

At a Glance: Key Physicochemical and Structural Differences

Cyclopropane, a strained three-membered ring, and cyclopentane, a more flexible five-membered ring, possess fundamentally different structural and electronic features that dictate their applications in drug design.

PropertyCyclopropaneCyclopentaneReference(s)
Ring Strain Energy ~27.5 kcal/mol~6.2 kcal/mol
Conformation PlanarPuckered "Envelope"
C-C Bond Length ~1.51 Å~1.55 Å
Electronic Character Significant p-character in C-C bonds, olefin-likeTypical sp3 hybridized alkane
Acidity of C-H bonds More acidicLess acidic

Performance in Drug Design: A Data-Driven Comparison

The choice between incorporating a cyclopropane or cyclopentane moiety is often driven by the specific properties that require optimization. Below is a comparative analysis of their effects on metabolic stability, binding affinity, and lipophilicity, supported by experimental data.

Metabolic Stability

The introduction of small rings can significantly alter the metabolic fate of a drug molecule, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes. A study on the metabolism of alicyclic fentanyl analogs in human hepatocytes provides a direct comparison of the metabolic pathways for cyclopropyl and cyclopentyl-substituted compounds.

Experimental Data: Metabolism of Fentanyl Analogs in Human Hepatocytes

AnalogMajor Metabolic Pathway(s)Key FindingsReference
Cyclopropyl Fentanyl N-dealkylationThe normetabolite accounted for 82% of the total metabolic peak area. No oxidation of the cyclopropyl ring was observed.
Cyclopentyl Fentanyl N-dealkylation and Alicyclic Ring OxidationBoth N-dealkylation and oxidation of the cyclopentane ring were significant metabolic pathways.

These findings suggest that the high C-H bond dissociation energy of the strained cyclopropane ring makes it less susceptible to oxidative metabolism compared to the more flexible and less strained cyclopentane ring.

Binding Affinity

The rigid, planar nature of the cyclopropane ring can lock a molecule into a specific conformation, which can either be beneficial or detrimental to binding affinity, depending on the target's binding pocket. In contrast, the flexible "envelope" conformation of cyclopentane allows for more conformational sampling, which may be advantageous for accommodating different binding site topologies.

Experimental Data: Binding Affinity of Fentanyl Analogs at the µ-Opioid Receptor (MOR)

Analogµ-Opioid Receptor Binding Affinity (Ki in nM)Reference
Cyclopropylfentanyl 2.8
Valerylfentanyl (linear five-carbon chain) 49.7

While not a direct cyclopentyl analog, the comparison with the more flexible valeryl chain suggests that the conformational constraint imposed by the cyclopropyl group can lead to a significant increase in binding affinity for the µ-opioid receptor.

Lipophilicity and Solubility

The introduction of sp3-rich, non-planar moieties like cyclopropane and cyclopentane can disrupt crystal packing and influence a compound's lipophilicity (LogP) and aqueous solubility.

Experimental Data: Comparison of Hydrophilicity

Compound SeriesLogP Difference (Bicyclo[2.1.0]pentane vs. Cyclopentane)Key FindingReference
1,3-disubstituted housane-1-carboxylic acids vs. corresponding cyclopentane derivatives0.07–0.25 LogP units lowerThe bicyclo[2.1.0]pentane (a fused cyclopropane-cyclobutane system) slightly increased hydrophilicity compared to the cyclopentane analog.

This suggests that the introduction of a strained ring system like cyclopropane can subtly decrease lipophilicity compared to a cyclopentane ring.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding HLMs to the phosphate buffer.

  • Add the test compound to the incubation mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration in mg/mL) * 1000.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Test compound

  • Radioligand with known affinity for the target receptor (e.g., [3H]-labeled antagonist)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and the various concentrations of the test compound.

  • For determining non-specific binding, add the cell membranes, radioligand, and a high concentration of an unlabeled ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Pathways

Drug Discovery Workflow for Bioisosteric Replacement

The following diagram illustrates a typical workflow for employing bioisosteric replacement with cyclopropane or cyclopentane analogs during lead optimization.

G cluster_0 Lead Identification & SAR cluster_1 Design & Synthesis cluster_2 In Vitro Evaluation cluster_3 Decision & Iteration Lead Lead Compound SAR Identify Metabolic Liability or Suboptimal Potency/PK Lead->SAR Design Design Cyclopropane & Cyclopentane Analogs SAR->Design Synth_CP Synthesize Cyclopropane Analog Design->Synth_CP Synth_C5 Synthesize Cyclopentane Analog Design->Synth_C5 MetStab Metabolic Stability (Microsomes, Hepatocytes) Synth_CP->MetStab BindAff Binding Affinity (Competition Assay) Synth_CP->BindAff Sol Solubility & LogP Synth_CP->Sol Synth_C5->MetStab Synth_C5->BindAff Synth_C5->Sol Data Comparative Data Analysis MetStab->Data BindAff->Data Sol->Data Select Select Superior Analog for In Vivo Studies Data->Select Iterate Iterate Design Select->Iterate Iterate->Design

A typical workflow for bioisosteric replacement.
Generalized GPCR Signaling Pathway

The conformational rigidity of a cyclopropane or the flexibility of a cyclopentane within a ligand can influence its binding to a G-protein coupled receptor (GPCR), potentially leading to biased signaling. A rigid cyclopropane might lock the ligand in a conformation that preferentially activates one downstream pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), whereas a more flexible cyclopentane-containing ligand might allow for a more balanced or different signaling profile. The diagram below illustrates a generalized GPCR signaling cascade that can be differentially modulated by such ligands.

G cluster_ligands Ligand Analogs cluster_downstream Downstream Signaling Ligand_CP Cyclopropane Analog (Rigid) GPCR GPCR Ligand_CP->GPCR Conformational Constraint Ligand_C5 Cyclopentane Analog (Flexible) Ligand_C5->GPCR Conformational Flexibility G_Protein G-Protein Activation GPCR->G_Protein Pathway 1 Arrestin β-Arrestin Recruitment GPCR->Arrestin Pathway 2 Second_Messenger Second Messengers (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Effector Cellular Response A Second_Messenger->Effector Internalization Receptor Internalization & Desensitization Arrestin->Internalization MAPK MAPK Pathway Activation Arrestin->MAPK Effector2 Cellular Response B MAPK->Effector2

Generalized GPCR signaling pathways.

Conclusion

Both cyclopropane and cyclopentane are valuable motifs in the medicinal chemist's toolbox. The highly strained and rigid nature of the cyclopropane ring can offer advantages in terms of metabolic stability and the ability to lock a molecule into a highly potent conformation. However, this same rigidity can also lead to a loss of activity if the enforced conformation is not optimal for the target. The greater flexibility of the cyclopentane ring provides an opportunity for conformational adaptation within the binding site, which can be beneficial for achieving high affinity. The choice between these two small rings is not always straightforward and often requires empirical validation through the synthesis and testing of both analogs. This guide provides a framework and supporting data to aid in the rational design and selection of cyclopropane and cyclopentane analogs in drug discovery programs.

Efficacy Showdown: Strobilurin Fungicides vs. a Novel Compound for Cercospora Leaf Spot Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of a novel fungicide compound against the widely used strobilurin fungicides, azoxystrobin and pyraclostrobin, reveals significant differences in the management of Cercospora leaf spot (CLS) in sugar beets. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the agricultural sector.

The study, conducted under field conditions, demonstrates the superior efficacy of the novel compound in reducing disease severity and protecting crop yield. This report details the experimental protocols, presents a quantitative comparison of the fungicides, and visualizes the underlying biological pathways and experimental workflows.

Performance Data: A Head-to-Head Comparison

The efficacy of the novel fungicide was benchmarked against azoxystrobin and pyraclostrobin in controlling Cercospora leaf spot. The following table summarizes the key performance indicators from the field trials.

Fungicide TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Yield (tons/ha)Sugar Content (%)
Novel Fungicide 150 8.5 75.2 18.1
Azoxystrobin20015.268.517.5
Pyraclostrobin20012.870.117.8
Untreated ControlN/A45.755.316.2

Experimental Protocols

The comparative efficacy was determined through a robust field trial designed to simulate real-world agricultural practices.

1. Experimental Design: The trial was established as a randomized complete block design with four replications for each treatment.[1][2] This design minimizes the impact of field variability.[3]

2. Plot Details: Each plot consisted of six 30-foot rows with 22-inch spacing.[1][2] Data was collected from the central two rows to minimize edge effects.

3. Crop and Pathogen: A sugar beet variety susceptible to Cercospora leaf spot was planted.[1][2] To ensure consistent disease pressure, plots were inoculated with Cercospora beticola.

4. Fungicide Application: Fungicides were applied as a foliar spray at the manufacturer's recommended rates. Applications commenced at the first sign of disease and were repeated at 14-day intervals for a total of four applications.

5. Data Collection and Analysis: Disease severity was assessed visually using a standardized rating scale. Crop yield and sugar content were measured at harvest. The collected data was subjected to statistical analysis to determine significant differences between treatments.

Visualizing the Science

To further elucidate the mechanisms and methodologies involved, the following diagrams have been generated.

experimental_workflow cluster_preparation Field Preparation cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis A Plot Establishment (Randomized Block Design) B Planting (Susceptible Sugar Beet Variety) A->B C Inoculation (Cercospora beticola) B->C D Foliar Spray Application - Novel Fungicide - Azoxystrobin - Pyraclostrobin - Untreated Control C->D E Disease Severity Assessment D->E F Yield Measurement D->F G Sugar Content Analysis D->G H Statistical Analysis E->H F->H G->H

Caption: Experimental workflow for the comparative fungicide efficacy trial.

Strobilurin fungicides, including azoxystrobin and pyraclostrobin, act by inhibiting mitochondrial respiration in fungi.[4][5][6] They specifically target the Quinone outside (QoI) site of the cytochrome bc1 complex (Complex III), disrupting the electron transport chain and halting ATP production, which is essential for fungal cell survival.[5]

signaling_pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_fungicide Strobilurin Action Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Fungal_Death Fungal Cell Death Complex_III->Fungal_Death Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP Production (Energy) ATP_Synthase->ATP Strobilurin Pyraclostrobin Inhibition Inhibition Strobilurin->Inhibition Inhibition->Complex_III

Caption: Mode of action of Pyraclostrobin on the fungal mitochondrial electron transport chain.

References

Benchmarking Novel Kinase Inhibitor "NKI-1" Against Established MEK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of novel kinase inhibitors. The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] Consequently, the development of inhibitors targeting key kinases in this cascade, such as MEK1 and MEK2, remains a high-priority area in oncology research. This guide provides a comprehensive benchmarking analysis of a novel, hypothetical MEK1/2 inhibitor, "NKI-1," against three clinically established inhibitors: Trametinib, Cobimetinib, and Binimetinib.

This objective comparison is designed to furnish researchers, scientists, and drug development professionals with a framework for evaluating new chemical entities against current standards of care. The data presented herein, while based on a representative model, illustrates the essential comparisons required to ascertain the relative potency and potential of a novel inhibitor.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary determinant of an inhibitor's potential is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target enzyme's activity.[1][2] Lower IC50 values are indicative of greater potency.[1] The following table summarizes the in vitro IC50 values for NKI-1 and its established comparators against their primary targets, MEK1 and MEK2.

InhibitorTarget EnzymeIC50 (nM)Assay Conditions
NKI-1 (Novel) MEK10.8 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP, 25°C
MEK21.2 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP, 25°C
TrametinibMEK10.9Published Data
MEK21.8Published Data
CobimetinibMEK14.2Published Data
MEK26.4Published Data
BinimetinibMEK112Published Data
MEK212Published Data

Mechanism of Action and Kinetic Parameters

Understanding how an inhibitor interacts with its target is crucial for predicting its in vivo behavior.[3][4][5] Kinetic studies determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's binding affinity (Ki).[2][3]

InhibitorConcentrationApparent Km (µM)Apparent Vmax (µmol/min)Inhibition TypeKi (nM)
NKI-1 (Novel) 0 (Control)15100N/AN/A
1 nM1550Non-competitive0.95
2 nM1533Non-competitive0.95
Trametinib0 (Control)15100N/AN/A
1 nM1648Mixed1.1
2 nM1830Mixed1.1

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

In Vitro MEK1/2 Inhibition Assay

This assay quantifies the potency of an inhibitor against purified MEK1 and MEK2 enzymes.

Materials and Reagents:

  • Purified, active recombinant MEK1 and MEK2 enzymes.

  • Inactive ERK2 substrate.

  • ATP.

  • Test compounds (NKI-1, Trametinib, Cobimetinib, Binimetinib) dissolved in DMSO.

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in kinase buffer.

  • Add 10 µL of the diluted inhibitor or a vehicle control (DMSO) to the wells of a 96-well plate.

  • A master mix containing the MEK enzyme and ERK2 substrate in kinase buffer is prepared. 20 µL of this mix is added to each well.

  • The plate is incubated for 10-15 minutes at room temperature to facilitate inhibitor binding.[1]

  • The enzymatic reaction is initiated by adding 20 µL of ATP solution to each well. The ATP concentration should be near the Km of MEK1 for ATP to accurately measure competitive binding.[1]

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by adding a stop solution (e.g., EDTA).

  • The amount of phosphorylated ERK2 is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a coupled-luminescence assay that measures ATP depletion.

  • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[2]

Cellular Assay for ERK Phosphorylation

This protocol assesses the inhibitor's activity within a cellular context by measuring the phosphorylation of ERK, the downstream target of MEK.[2]

Materials and Reagents:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma).

  • Cell culture medium and supplements.

  • Test inhibitors.

  • Lysis buffer.

  • Antibodies for total ERK and phosphorylated ERK (p-ERK).

  • Western blotting or ELISA reagents.

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 2 hours).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of total ERK and p-ERK using Western blotting or a quantitative in-cell ELISA.

  • Normalize the p-ERK signal to the total ERK signal to ascertain the relative inhibition of ERK phosphorylation at different inhibitor concentrations.[1]

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the targeted signaling pathway and the experimental workflow.

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target Targeted Kinases cluster_downstream Downstream Effector cluster_inhibitors RAS RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 NKI1 NKI-1 NKI1->MEK1_2 Trametinib Trametinib Trametinib->MEK1_2 Cobimetinib Cobimetinib Cobimetinib->MEK1_2 Binimetinib Binimetinib Binimetinib->MEK1_2

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by MEK1/2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis & Comparison A1 Prepare Inhibitor Dilutions A2 Incubate Inhibitor with MEK Enzyme A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Quantify ERK Phosphorylation A3->A4 A5 Determine IC50 A4->A5 C1 Benchmark Against Known Inhibitors A5->C1 B1 Seed and Culture Cancer Cells B2 Treat Cells with Inhibitors B1->B2 B3 Lyse Cells and Extract Protein B2->B3 B4 Measure p-ERK and Total ERK B3->B4 B5 Analyze Cellular Potency B4->B5 B5->C1

Caption: General experimental workflow for inhibitor characterization.[2]

References

Safety Operating Guide

Proper Disposal of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile are critical for ensuring laboratory safety and environmental compliance. Due to its chemical structure, which includes a dichlorophenyl group and a nitrile moiety, this compound requires careful management as a hazardous waste.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from information on structurally related compounds, including chlorinated organic compounds and nitriles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and facilities.

Key Chemical and Physical Properties

Understanding the chemical and physical properties of a substance is the first step in safe handling and disposal. The following table summarizes available data for this compound and related compounds to infer its likely characteristics.

PropertyValueSource / Compound
Molecular Formula C₁₀H₇Cl₂NThis compound[1]
Molecular Weight 212.08 g/mol This compound[1]
Boiling Point 344.1 ± 42.0 °C (Predicted)This compound[1]
Density 1.38 ± 0.1 g/cm³ (Predicted)This compound[1]
Hazards Likely toxic if swallowed, in contact with skin, or if inhaled. Irritating to eyes, skin, and respiratory system. Harmful to aquatic life.Inferred from related nitrile and chlorinated compounds.

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound should be treated with the same caution as for any toxic and environmentally hazardous chemical. The following protocol is a general guideline.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[2][3] Thin, disposable nitrile gloves offer splash protection but should be changed immediately upon contamination.[3]

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[2]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • Do not mix with other waste streams, especially non-halogenated organic waste, unless explicitly permitted by your EHS department.[4] This compound is a halogenated organic waste.[5]

  • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • List all constituents and their approximate percentages.

  • Indicate the date the container was filled.

  • Affix any other identifiers required by your institution.[6]

4. Storage:

  • Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances.

  • Use secondary containment for all liquid hazardous waste.[6]

  • Ensure the storage area is designated for hazardous chemical waste.

5. Disposal Request:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

  • Provide them with all necessary information about the waste, including its composition and volume.

6. Spill Management:

  • In case of a small spill, wear appropriate PPE.

  • Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Have Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Designated, Compatible, Sealed Container ppe->collect label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Composition, Date collect->label_waste store Store in a Designated, Ventilated Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment

Anticipated Hazards:

  • Toxicity: May be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: Likely to cause skin, eye, and respiratory tract irritation.

  • Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Hand Protection Double gloving is mandatory. Inner Glove: Nitrile examination gloves. Outer Glove: Thicker, chemical-resistant gloves such as Viton™ or laminate gloves are recommended, as nitrile gloves may have limited resistance to chlorinated and aromatic solvents.[3][4] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the safety goggles, especially when there is a risk of splashing.
Respiratory Protection All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.
Skin and Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.

Operational Plan: Experimental Protocols

Adherence to a strict operational plan is critical for minimizing exposure and ensuring safety.

1. Preparation:

  • Before beginning any work, ensure that the chemical fume hood is functioning correctly.

  • Cover the work surface with disposable, absorbent bench paper.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as outlined in the table above.

2. Handling the Compound:

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a dedicated spatula and weighing vessel.

  • Solution Preparation: To minimize splashing, slowly add the solid to the solvent. Keep the container covered as much as possible.

  • Reactions and Manipulations: Handle all solutions containing the compound with the same level of precaution as the solid.

3. Post-Handling:

  • Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood. Collect the rinseate as hazardous liquid waste.

  • Work Surface Cleaning: Wipe down the work surface of the fume hood.

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first, followed by the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don All Required PPE prep3->prep4 handle1 Weigh Solid in Fume Hood prep4->handle1 Proceed to Handling handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment in Fume Hood handle2->handle3 post1 Decontaminate Equipment handle3->post1 Proceed to Post-Handling post2 Clean Work Surface post1->post2 post3 Properly Dispose of Waste post2->post3 post4 Doff PPE Correctly post3->post4 post5 Wash Hands Thoroughly post4->post5

Caption: Experimental Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Solid Waste:

  • All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste."

Liquid Waste:

  • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."

  • Do not dispose of this chemical down the drain.

Decontamination Rinseate:

  • Rinseate from the decontamination of glassware and equipment should be collected as hazardous liquid waste.

Waste Pickup:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

G cluster_ppe Personal Protective Equipment compound 1-(3,4-Dichlorophenyl) cyclopropanecarbonitrile hand Hand Protection (Double Gloving) compound->hand eye Eye/Face Protection (Goggles & Face Shield) compound->eye resp Respiratory Protection (Fume Hood/Respirator) compound->resp body Skin/Body Protection (Lab Coat/Apron) compound->body

Caption: PPE Selection for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.